molecular formula C8H13NO B1279298 Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] CAS No. 41353-91-7

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Cat. No.: B1279298
CAS No.: 41353-91-7
M. Wt: 139.19 g/mol
InChI Key: TYCHQBRUARUTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-9-4-2-7(1)8(5-9)6-10-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCHQBRUARUTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437958
Record name Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41353-91-7
Record name Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a key heterocyclic compound with a unique spirocyclic architecture. This structure, which combines a rigid quinuclidine core with a reactive oxirane ring, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its most notable application is as a crucial precursor in the production of Cevimeline, a muscarinic agonist used to treat xerostomia (dry mouth) associated with Sjögren's syndrome.[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a summary of its known and potential biological activities.

Chemical and Physical Properties

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is commercially available primarily as its hydrochloride salt, which enhances its stability and solubility. The properties of both the free base and the hydrochloride salt are summarized below.

PropertySpiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride
CAS Number 41353-91-7[4]64168-68-9[3][5]
Molecular Formula C₈H₁₃NO[4]C₈H₁₄ClNO[3][5]
Molecular Weight 139.19 g/mol [4]175.66 g/mol [5]
Appearance Not specified (likely an oil or low-melting solid)White to yellow powder[5][6]
Boiling Point Not specified250.7 °C at 760 mmHg[5][6][7]
Purity (typical) Not specified≥98.0%[5][6]

Synthesis and Experimental Protocols

The synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] typically involves a two-step process: the synthesis of the precursor 3-quinuclidinone, followed by the epoxidation to form the spiro-oxirane.

Step 1: Synthesis of 3-Quinuclidinone Hydrochloride

The most common method for synthesizing 3-quinuclidinone is through a Dieckmann condensation of a substituted piperidine derivative. The hydrochloride salt is then readily obtained.

Experimental Protocol:

  • Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine: Ethyl isonipecotate is reacted with ethyl chloroacetate in the presence of a base such as sodium carbonate to yield 1-carbethoxymethyl-4-carbethoxypiperidine.

  • Dieckmann Condensation: The resulting diester is then subjected to an intramolecular Dieckmann condensation using a strong base like potassium tert-butoxide or potassium ethoxide in an appropriate solvent (e.g., toluene).[8][9]

  • Hydrolysis and Decarboxylation: The intermediate β-keto ester is subsequently hydrolyzed and decarboxylated under acidic conditions to yield 3-quinuclidinone.[8]

  • Formation of Hydrochloride Salt: The free base is then treated with hydrochloric acid in a suitable solvent like diethyl ether to precipitate 3-quinuclidinone hydrochloride.[10]

A detailed procedure for the synthesis of 3-quinuclidinone hydrochloride from 1-carbethoxymethyl-4-carbethoxypiperidine has been published in Organic Syntheses.[9]

Step 2: Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

The spiro-oxirane is formed from 3-quinuclidinone via a Corey-Chaykovsky reaction or a similar epoxidation method.

Experimental Protocol:

  • Ylide Formation: A sulfur ylide is generated in situ, typically from trimethylsulfonium iodide or trimethylsulfoxonium iodide and a strong base like sodium hydride or potassium tert-butoxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

  • Epoxidation: 3-Quinuclidinone (as the free base, which can be generated from the hydrochloride salt by treatment with a base) is added to the solution of the sulfur ylide. The ylide attacks the carbonyl carbon of the ketone, leading to the formation of the oxirane ring.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by a suitable method, such as distillation or chromatography, to yield Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

Chemical Reactivity and Applications

The chemical reactivity of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is dominated by the strained oxirane ring, which is susceptible to ring-opening reactions with various nucleophiles.[1] This reactivity is harnessed in the synthesis of Cevimeline, where the epoxide is opened by a thiol-containing nucleophile. The quinuclidine nitrogen also retains its basic and nucleophilic character.

The primary application of this compound is as a key intermediate in the synthesis of Cevimeline.[2][3][6] The spirocyclic structure is a critical feature that contributes to the pharmacological profile of the final drug molecule.

Biological Activity and Signaling Pathways

As an intermediate in organic synthesis, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] itself is not expected to have a specific mechanism of action.[1] However, the quinuclidine scaffold is a well-known pharmacophore present in many biologically active compounds that target the central nervous system.

Derivatives of spiro[1-azabicyclo[2.2.2]octane] have been investigated for their interaction with various receptors. For instance, compounds with a similar spiro-quinuclidine core have been shown to be potent and selective agonists at the α7 nicotinic acetylcholine receptor, which is a target for cognitive enhancement and the treatment of neurological disorders.[7][11]

While some sources suggest that spiro compounds, in general, may possess anticancer properties, and that Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] has shown promise in preliminary studies, there is a lack of publicly available, detailed experimental data to substantiate these claims for this specific molecule.[1] Studies on other spiro-bicyclo[2.2.2]octane derivatives have explored their potential as paclitaxel mimetics for breast cancer treatment.[12]

Visualizations

Synthesis_of_Spiro_1_azabicyclo_2_2_2_octane_3_2_oxirane cluster_0 Step 1: Synthesis of 3-Quinuclidinone cluster_1 Step 2: Epoxidation Piperidine_Derivative Ethyl Isonipecotate Diester 1-Carbethoxymethyl- 4-carbethoxypiperidine Piperidine_Derivative->Diester Ethyl Chloroacetate, Na2CO3 Quinuclidinone 3-Quinuclidinone Diester->Quinuclidinone 1. K-tert-butoxide (Dieckmann Condensation) 2. H+, H2O (Hydrolysis & Decarboxylation) Spiro_Oxirane Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Quinuclidinone->Spiro_Oxirane Sulfur_Ylide Trimethylsulfonium Iodide + Base Sulfur_Ylide->Spiro_Oxirane Corey-Chaykovsky Reaction

Caption: Synthetic pathway to Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

Application_and_Potential_Activity cluster_Application Primary Application cluster_Potential_Activity Potential Biological Targets of Derivatives Spiro_Oxirane Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Cevimeline Cevimeline Synthesis Spiro_Oxirane->Cevimeline Key Intermediate nAChR α7 Nicotinic Acetylcholine Receptor Spiro_Oxirane->nAChR Related Structures Show Activity Cancer Anticancer Activity Spiro_Oxirane->Cancer Hypothesized Activity

Caption: Applications and potential biological relevance.

References

An In-depth Technical Guide to Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], a unique spirocyclic epoxide, holds significant interest in medicinal chemistry and pharmaceutical development. Its rigid bicyclic framework and reactive oxirane ring make it a valuable intermediate in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and known applications, with a focus on its role as a key precursor to the muscarinic agonist Cevimeline. While specific biological data on this intermediate is limited, the broader class of spiro compounds and azabicyclic structures exhibit notable pharmacological activities, suggesting potential avenues for future research.

Molecular Structure and Chemical Properties

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a heterocyclic compound featuring a quinuclidine ring system spiro-fused to an oxirane ring. The spiro linkage at the C3 position of the 1-azabicyclo[2.2.2]octane core introduces significant conformational rigidity.

Chemical Identifiers:

PropertyValue
IUPAC Name spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
CAS Number 41353-91-7[1]
Molecular Formula C₈H₁₃NO[1]
Molecular Weight 139.19 g/mol [1]
SMILES C1CN2CCC1C3(C2)CO3[1]
InChI InChI=1S/C8H13NO/c1-3-9-4-2-7(1)8(5-9)6-10-8/h7H,1-6H2[1]
Synonyms 3-Methylenequinuclidine epoxide, 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane][1]

Physicochemical Properties of the Hydrochloride Salt (CAS: 64168-68-9): [2][3][4]

PropertyValue
Molecular Formula C₈H₁₄ClNO[5]
Molecular Weight 175.66 g/mol [5]
Appearance White to yellow powder[2]
Boiling Point 250.7 °C at 760 mmHg[2][3][4]

Synthesis and Experimental Protocols

The primary route to Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] involves the epoxidation of its precursor, 3-methylene-1-azabicyclo[2.2.2]octane (3-methylenequinuclidine).

Synthesis of 3-Methylenequinuclidine

A common method for the synthesis of 3-methylenequinuclidine is the Wittig reaction, starting from 3-quinuclidinone.

Experimental Protocol: Wittig Reaction

  • Materials: 3-Quinuclidinone hydrochloride, methyltriphenylphosphonium bromide, n-butyllithium, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • A suspension of methyltriphenylphosphonium bromide in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • The suspension is cooled to 0 °C, and a solution of n-butyllithium in hexanes is added dropwise, resulting in the formation of a yellow to orange ylide solution.

    • A solution of 3-quinuclidinone (prepared by neutralizing the hydrochloride salt) in anhydrous THF is added slowly to the ylide solution at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

    • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford pure 3-methylenequinuclidine.

Epoxidation of 3-Methylenequinuclidine

The epoxidation of the exocyclic double bond of 3-methylenequinuclidine yields the target spiro-oxirane. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation.

Experimental Protocol: Epoxidation with m-CPBA

  • Materials: 3-Methylenequinuclidine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution.

  • Procedure:

    • 3-Methylenequinuclidine is dissolved in dichloromethane in a round-bottom flask.

    • The solution is cooled to 0 °C in an ice bath.

    • A solution of m-CPBA in dichloromethane is added dropwise to the cooled solution of the alkene. The reaction is exothermic and should be controlled.

    • The reaction mixture is stirred at 0 °C for a few hours and then allowed to warm to room temperature, with monitoring by TLC until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled again to 0 °C, and the precipitated m-chlorobenzoic acid is removed by filtration.

    • The filtrate is washed with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

    • Further purification can be achieved by column chromatography if necessary.

Reaction Workflow:

G cluster_0 Synthesis of 3-Methylenequinuclidine cluster_1 Epoxidation 3-Quinuclidinone 3-Quinuclidinone Wittig Reaction Wittig Reaction 3-Quinuclidinone->Wittig Reaction Methyltriphenylphosphonium ylide 3-Methylenequinuclidine 3-Methylenequinuclidine Wittig Reaction->3-Methylenequinuclidine Epoxidation Epoxidation 3-Methylenequinuclidine->Epoxidation m-CPBA Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Epoxidation->Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Synthetic pathway to Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

Spectroscopic Data

Expected ¹H NMR (Proton NMR) Chemical Shifts:

  • Oxirane protons: The two protons on the oxirane ring are expected to appear as singlets or doublets in the range of δ 2.5-3.5 ppm.

  • Quinuclidine protons: The protons of the 1-azabicyclo[2.2.2]octane ring system will show complex multiplets in the upfield region of the spectrum, typically between δ 1.5 and δ 3.5 ppm. The protons adjacent to the nitrogen atom will be the most deshielded.

Expected ¹³C NMR (Carbon NMR) Chemical Shifts:

  • Spiro carbon: The spiro carbon atom (C3 of the quinuclidine ring) is expected to have a chemical shift in the range of δ 50-70 ppm.[6]

  • Oxirane carbons: The CH₂ carbon of the oxirane ring is also expected in the δ 50-70 ppm region.[6]

  • Quinuclidine carbons: The carbons of the quinuclidine skeleton will resonate at various positions in the aliphatic region of the spectrum.

Expected Mass Spectrometry (MS) Data:

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 139, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of fragments from the bicyclic system and the oxirane ring.

Expected Infrared (IR) Spectroscopy Data:

  • C-O-C stretch (oxirane): A characteristic band for the asymmetric stretching of the C-O-C bond in the epoxide ring is expected around 1250 cm⁻¹.

  • C-N stretch: The C-N stretching vibrations of the tertiary amine in the quinuclidine ring will appear in the region of 1250-1020 cm⁻¹.

  • C-H stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

Reactivity and Applications

The chemical reactivity of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is dominated by the strained oxirane ring, which is susceptible to ring-opening reactions with various nucleophiles under both acidic and basic conditions.[7] This reactivity is pivotal in its primary application as a key intermediate in the synthesis of Cevimeline.[2][7]

Role in Cevimeline Synthesis:

Cevimeline is a muscarinic M1 and M3 receptor agonist used for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome. The synthesis of Cevimeline involves the nucleophilic ring-opening of the oxirane ring of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

Logical Flow of Cevimeline Synthesis:

G A Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] B Nucleophilic Ring Opening A->B C Intermediate B->C D Further Transformations C->D E Cevimeline D->E

Role of the spiro-oxirane in the synthesis of Cevimeline.

Biological Activity and Potential

While Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is primarily utilized as a synthetic intermediate, the broader class of spiro compounds is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7]

Studies on other spiro-bicyclo[2.2.2]octane derivatives have demonstrated their potential as paclitaxel mimetics, showing toxicity in breast cancer cell lines.[8][9] Additionally, various spiro-fused heterocyclic compounds have been investigated for their antiproliferative activity against several tumor cell lines.[10]

Although no specific studies on the biological activity or signaling pathways of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] itself were identified in the performed searches, its structural similarity to other biologically active spiro compounds suggests that it could be a candidate for biological screening. The rigid spirocyclic core could serve as a scaffold for the design of novel therapeutic agents.

Conclusion

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a structurally intriguing molecule with significant synthetic utility, most notably as a key building block in the manufacture of the pharmaceutical agent Cevimeline. Its synthesis from readily available precursors is achievable through established organic reactions. While its own biological profile remains largely unexplored, the pharmacological activities of related spirocyclic and azabicyclic compounds warrant further investigation into the potential therapeutic applications of this and similar molecules. This guide provides a foundational understanding for researchers interested in the chemistry and potential applications of this versatile spiro-epoxide.

References

A Technical Guide to Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]: Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

This technical guide provides an in-depth overview of spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], a key heterocyclic intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It covers the compound's chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis, and its primary application as a precursor to the drug Cevimeline.

Compound Identification and Properties

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a spirocyclic compound featuring a rigid 1-azabicyclo[2.2.2]octane (quinuclidine) core fused to an oxirane ring.[1] It is primarily utilized in its hydrochloride salt form, which enhances its stability and solubility.[2]

Physicochemical and Spectroscopic Data

The following tables summarize the known quantitative data for the free base and its more common hydrochloride salt.

Table 1: Physicochemical Properties

PropertySpiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride
CAS Number 41353-91-7[3]64168-68-9[2][4][5]
Molecular Formula C₈H₁₃NO[3]C₈H₁₄ClNO[2][5]
Molecular Weight 139.19 g/mol [3]175.66 g/mol [2][5][6]
Appearance Not specifiedWhite to yellow powder[2]
Melting Point Not specified200.5 - 203.5 °C[7]
Boiling Point Not specified250.7 °C at 760 mmHg[2][6]
Solubility Not specifiedSlightly soluble in DMSO and Methanol[8]

Table 2: Computed and Spectroscopic Data

ParameterSpiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride
ACD/LogP Not specified0.83[6]
Polar Surface Area Not specified15.77 Ų[6]
Flash Point Not specified105.4 °C[6]
Enthalpy of Vaporization Not specified49.78 kJ/mol[6]
Vapour Pressure Not specified0.017 mmHg at 25 °C[6]
LRMS (ES+) M+H⁺ = 140.0[9]Not specified

Synthesis and Experimental Protocols

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is synthesized from 3-quinuclidinone via an epoxidation reaction, typically a Corey-Chaykovsky reaction. It serves as a crucial intermediate in the multi-step synthesis of Cevimeline.[9][10]

Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride

This protocol is adapted from a patented industrial process for the synthesis of the hydrochloride salt of the epoxide intermediate.[9]

Experimental Protocol:

  • A mixture of 3-quinuclidinone hydrochloride (120 g, 795.7 mmol) and trimethylsulfoxonium iodide (219 g, 993.3 mmol) in dimethylsulfoxide (91.0 g, 0.63 mol) is cooled to 0-5 °C in an ice/water bath under a nitrogen atmosphere.[11]

  • A solution of potassium tert-butoxide (201 g, 1789.1 mmol) in dimethylsulfoxide (500 mL) is added dropwise over 45 minutes, maintaining the temperature at 0-5 °C.[11]

  • The reaction mixture is allowed to warm gradually to room temperature and is stirred for an additional 16 hours.[11]

  • After cooling back to 0-5 °C, the mixture is poured into an ice/water mixture (500 g), and sodium chloride (300 g) is added.[11]

  • The product is extracted with n-heptane.

  • Hydrogen chloride gas is passed through the organic phase, leading to the precipitation of the product as the hydrochloride salt.

  • The solid is collected by filtration and dried at 60 °C to yield the final product.

Yield and Purity: A molar yield of 89.5% with a purity of 97.0% has been reported for a similar procedure using sodium tert-butoxide.[7]

Synthesis of Cevimeline from Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

The spiro-oxirane is converted to Cevimeline through a ring-opening reaction followed by cyclization. The following is a representative protocol.[9][10][12]

Experimental Protocol:

  • A solution of the spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] free base (54 g, 388.5 mmol) in toluene (200 mL) is cooled to 0-5 °C.[9][12]

  • Thiolacetic acid is added dropwise over 10-15 minutes, and the mixture is stirred at 0-5 °C for 30 minutes.[9][12]

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours, during which the intermediate, 3-hydroxy-3-(acetylthiomethyl)quinuclidine thiolacetic acid salt, precipitates.[9]

  • The intermediate is then cyclized with acetaldehyde in the presence of a Lewis acid (e.g., boron trifluoride etherate) or a protic acid (e.g., p-toluenesulfonic acid) to form a mixture of cis and trans isomers of 2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] (Cevimeline).[10]

  • The desired cis-isomer is then isolated and purified, often via fractional crystallization or salt formation.[10]

Visualized Synthetic Pathway

The overall synthetic workflow from the starting material, 3-quinuclidinone, to the final active pharmaceutical ingredient, Cevimeline, is depicted below. This pathway highlights the critical role of spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] as the key intermediate.

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_ring_opening Ring Opening cluster_final_product Final Product Synthesis start 3-Quinuclidinone intermediate Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] start->intermediate Corey-Chaykovsky Reaction opened 3-hydroxy-3- (acetylthiomethyl)quinuclidine intermediate->opened Thiolacetic Acid final Cevimeline opened->final Acetaldehyde, Acid Catalyst

References

An In-depth Technical Guide to Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a key heterocyclic compound primarily recognized for its role as a crucial intermediate in the synthesis of the muscarinic M1 and M3 receptor agonist, Cevimeline.[1] This technical guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its application in pharmaceutical manufacturing. While the direct biological activity of this spiro-oxirane is not extensively documented, its structural motif is of significant interest in medicinal chemistry.

Chemical Identity and Properties

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a bicyclic compound featuring a spiro-fused oxirane ring attached to the 3-position of a quinuclidine core.[2] This unique three-dimensional structure imparts specific reactivity, making it a valuable building block in organic synthesis.[3]

SMILES String: C1CN2CCC1C3(C2)CO3[4]

Physicochemical Data

The compound is most commonly handled and commercially available as its hydrochloride salt, which enhances its stability and solubility in polar solvents.[5] The data presented below pertains to both the free base and the hydrochloride salt where specified.

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference(s)
CAS Number 41353-91-764168-68-9[4],[5]
Molecular Formula C₈H₁₃NOC₈H₁₄ClNO[4],[5]
Molecular Weight 139.19 g/mol 175.66 g/mol [2],[5]
IUPAC Name spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane];hydrochloride[4],[6]
Appearance -White to yellow powder[3]
Boiling Point -250.7 °C at 760 mmHg[3][7]
Assay Purity -≥98.0%[3]
Polar Surface Area 15.8 Ų-[8]
XLogP3-AA -175.0763918[8]

Synthesis and Experimental Protocols

The synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is typically achieved through the epoxidation of its precursor, 3-quinuclidinone. The most common and industrially applied method is the Corey-Chaykovsky reaction.[9][10]

Synthesis of the Precursor: 3-Quinuclidinone Hydrochloride

The precursor, 3-quinuclidinone, can be synthesized via a Dieckmann condensation.[11] An improved one-pot method has been described starting from piperidine-4-carboxylic acid.[11]

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride [12]

  • Step 1: Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine. Ethyl isonipecotate is alkylated with ethyl chloroacetate in the presence of a base like sodium carbonate. The product is then isolated.

  • Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation. The purified 1-carbethoxymethyl-4-carbethoxypiperidine is treated with a strong base such as potassium tert-butoxide in a suitable solvent like toluene. This initiates an intramolecular condensation.

  • Step 3: Acidification and Isolation. The reaction mixture is then subjected to acidic hydrolysis and decarboxylation, followed by acidification with hydrochloric acid to yield 3-quinuclidinone hydrochloride, which can be purified by recrystallization.[12]

Epoxidation of 3-Quinuclidinone: The Corey-Chaykovsky Reaction

The conversion of 3-quinuclidinone to the target spiro-oxirane is efficiently carried out using a sulfur ylide, a hallmark of the Corey-Chaykovsky reaction.[10][13][14][15]

Experimental Protocol: Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (Adapted from US Patent 8,080,663 B2)[9]

  • Materials: 3-quinuclidinone hydrochloride, trimethylsulfoxonium iodide, a strong base (e.g., sodium hydride or potassium tert-butoxide), and a polar aprotic solvent (e.g., dimethyl sulfoxide - DMSO).

  • Procedure:

    • A mixture of 3-quinuclidinone hydrochloride and trimethylsulfoxonium iodide in dimethylsulfoxide is cooled to 0-5 °C in an ice/water bath under a nitrogen atmosphere.[9]

    • A strong base, such as sodium hydride or potassium tert-butoxide, is added portion-wise to the cooled mixture, maintaining the temperature below a specified limit.

    • The reaction mixture is stirred at a low temperature for a designated period to allow for the in situ formation of the sulfur ylide and its subsequent reaction with the ketone.

    • Upon completion, the reaction is quenched by the addition of water.

    • The product is extracted with an organic solvent (e.g., dichloromethane).

    • The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield the crude Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]. The product can be used in the next step without further purification or can be purified by chromatography if necessary.[9]

Role in Pharmaceutical Synthesis: The Cevimeline Pathway

The primary and most significant application of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is as a pivotal intermediate in the multi-step synthesis of Cevimeline, a drug used to treat dry mouth (xerostomia) associated with Sjögren's syndrome.[3][16]

The synthetic route involves the nucleophilic opening of the oxirane ring, followed by cyclization to form the 1,3-oxathiolane ring system of Cevimeline.[1][17]

Biological Activity and Signaling Pathways

As Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is primarily a synthetic intermediate, there is a lack of extensive studies on its specific biological activities and interactions with signaling pathways.[2] While some spiro compounds have shown potential as antimicrobial or anticancer agents, there is no quantitative data to substantiate these activities for this particular molecule.[2] Its biological relevance is currently defined by its role as a precursor to the pharmacologically active Cevimeline.[2]

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of 3-Quinuclidinone cluster_1 Synthesis of Spiro-oxirane Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Alkylation Alkylation Piperidine-4-carboxylic acid->Alkylation Ethyl Chloroacetate, Base Dieckmann Condensation Dieckmann Condensation Alkylation->Dieckmann Condensation Strong Base 3-Quinuclidinone 3-Quinuclidinone Dieckmann Condensation->3-Quinuclidinone Hydrolysis & Decarboxylation 3-Quinuclidinone_2 3-Quinuclidinone Corey-Chaykovsky Reaction Corey-Chaykovsky Reaction 3-Quinuclidinone_2->Corey-Chaykovsky Reaction Trimethylsulfoxonium iodide, Base, DMSO Spiro-oxirane Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Corey-Chaykovsky Reaction->Spiro-oxirane

Caption: Synthetic workflow for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

Logical Relationship in Cevimeline Synthesis

G 3-Quinuclidinone 3-Quinuclidinone Spiro_Oxirane Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] 3-Quinuclidinone->Spiro_Oxirane Epoxidation Ring_Opening Oxirane Ring Opening Spiro_Oxirane->Ring_Opening Nucleophilic Attack Cevimeline Cevimeline Ring_Opening->Cevimeline Cyclization

Caption: Role as an intermediate in the synthesis of Cevimeline.

Conclusion

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a well-characterized synthetic intermediate with a defined role in the pharmaceutical industry, particularly in the production of Cevimeline. Its synthesis via the Corey-Chaykovsky reaction is a robust and scalable process. While the inherent biological activity of this molecule is not a current focus of research, its unique spirocyclic structure may hold potential for future drug discovery efforts. This guide provides a foundational understanding for researchers and professionals working with this compound and its derivatives.

References

"Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] and its hydrochloride salt. This compound is a key intermediate in the synthesis of Cevimeline, a muscarinic agonist used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.

Core Compound Properties

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], also known by its CAS number 41353-91-7 for the free base and 64168-68-9 for the hydrochloride salt, is a unique bicyclic compound. Its rigid structure incorporates a quinuclidine core with a spiro-fused oxirane ring. This structural feature is crucial for its reactivity and utility as a synthetic building block. The hydrochloride salt is typically a white to yellow solid, which enhances its stability and solubility in polar solvents.

Physical and Chemical Properties

The following tables summarize the known physical and chemical properties of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] and its hydrochloride salt.

PropertyValueSource(s)
Molecular Formula C₈H₁₃NO[1]
Molecular Weight 139.19 g/mol [1]
Appearance White to off-white or light yellow solid[2]
CAS Number 41353-91-7[1]

Table 1: Physical and Chemical Properties of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

PropertyValueSource(s)
Molecular Formula C₈H₁₄ClNO[3][4]
Molecular Weight 175.66 g/mol [5][6][7]
Appearance White to yellow powder[3][8]
Melting Point 202-205 °C
Boiling Point 250.7 °C at 760 mmHg[3][9]
Solubility Good solubility in polar solvents such as water and alcohols.[4]
Purity ≥98.0%[3][8]
Storage Store in a cool, ventilated environment, away from heat sources or oxidizing agents.[3][8]
CAS Number 64168-68-9[3]

Table 2: Physical and Chemical Properties of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride

Experimental Protocols

Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

The synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a key step in the production of Cevimeline. A common method involves the epoxidation of 3-methylene-1-azabicyclo[2.2.2]octane, which itself is derived from quinuclidin-3-one. A detailed experimental protocol for a precursor step is described in patents for the synthesis of Cevimeline.

Step 1: Preparation of the Epoxide Intermediate from 3-Quinuclidinone Hydrochloride

This procedure outlines the formation of the spiro-oxirane structure from a quinuclidinone precursor.

  • Reactants: A mixture of the hydrochloric salt of 3-quinuclidinone and trimethylsulfoxonium iodide in dimethylsulfoxide (DMSO) is prepared.

  • Reaction Conditions: The mixture is cooled to 0-5 °C in an ice/water bath under a nitrogen atmosphere. A solution of potassium tert-butoxide in DMSO is then added dropwise over a period of 45 minutes.

  • Work-up: The reaction mixture is allowed to warm to room temperature and stirred for an additional 16 hours. After cooling back to 0-5 °C, the mixture is poured into an ice/water mixture, and sodium chloride is added.

  • Significance: This step forms the crucial spiro-fused oxirane ring, creating the core structure of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

Below is a DOT script for a visual representation of the general synthetic workflow.

G cluster_start Starting Materials cluster_reaction Epoxidation Reaction cluster_reagent Reagent Addition cluster_product Product Formation 3-Quinuclidinone Hydrochloride 3-Quinuclidinone Hydrochloride Reaction Vessel (DMSO, 0-5 C) Reaction Vessel (DMSO, 0-5 C) 3-Quinuclidinone Hydrochloride->Reaction Vessel (DMSO, 0-5 C) Trimethylsulfoxonium Iodide Trimethylsulfoxonium Iodide Trimethylsulfoxonium Iodide->Reaction Vessel (DMSO, 0-5 C) Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Reaction Vessel (DMSO, 0-5 C)->Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Stirring for 16h at RT Potassium tert-butoxide in DMSO Potassium tert-butoxide in DMSO Potassium tert-butoxide in DMSO->Reaction Vessel (DMSO, 0-5 C) Dropwise addition

Caption: Synthetic workflow for the preparation of the spiro-oxirane intermediate.

Spectroscopic Data

Detailed, experimentally determined spectroscopic data for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is not widely available in the public domain. However, quality control during its production typically involves techniques such as HPLC and NMR analysis to confirm its identity and purity. For reference, the spectroscopic data of the parent quinuclidine structure is well-documented.

Biological Activity and Signaling Pathways

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is primarily recognized as a synthetic intermediate and, as such, does not have a well-characterized biological mechanism of action on its own. Its significance lies in its role as a precursor to Cevimeline.

Mechanism of Action of Cevimeline

Cevimeline is a cholinergic agonist with a high affinity for muscarinic M1 and M3 receptors.[4][10][11] The activation of these G-protein coupled receptors leads to a cascade of intracellular events.

  • M3 Receptor Activation: In exocrine glands, such as salivary glands, the activation of M3 receptors by Cevimeline stimulates phospholipase C.[12][13] This enzyme then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[13]

  • Increased Intracellular Calcium: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[12][13]

  • Exocrine Gland Secretion: The resulting increase in intracellular calcium concentration triggers the secretion of saliva, thereby alleviating the symptoms of dry mouth.[10][12]

  • M1 Receptor Activation: M1 receptors are also involved in increasing secretions from exocrine glands.[10][11]

The following diagram, generated using the DOT language, illustrates the signaling pathway of Cevimeline.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cevimeline Cevimeline M3_Receptor M3 Muscarinic Receptor Cevimeline->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ Releases Saliva_Secretion Saliva Secretion Ca2+->Saliva_Secretion Triggers

Caption: Signaling pathway of Cevimeline via the M3 muscarinic receptor.

Conclusion

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a vital chemical intermediate with a unique spirocyclic structure that is essential for the synthesis of the pharmaceutical agent Cevimeline. While its own biological activity is not the primary focus of research, its physical and chemical properties are well-suited for its role in multi-step organic synthesis. Understanding its synthesis and properties is crucial for professionals involved in the development and manufacturing of Cevimeline and related compounds.

References

Technical Guide: Physicochemical Properties and Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the boiling point, and the synthetic pathway of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride (CAS 64168-68-9). This spiro compound is a critical intermediate in the synthesis of Cevimeline, a pharmaceutical agent used for the treatment of dry mouth associated with Sjögren's syndrome.

Physicochemical Data

The available quantitative data for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride is summarized in the table below. It is important to note that the provided data pertains to the hydrochloride salt of the compound.

PropertyValueConditions
Boiling Point 250.7 °Cat 760 mmHg
Molecular Formula C₈H₁₄ClNO
Molecular Weight 175.656 g/mol
Appearance White to yellow powder
Assay ≥98.0%

Experimental Protocols

While a specific experimental protocol for the boiling point determination of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride is not detailed in the available literature, a general and widely accepted method for determining the boiling point of a crystalline organic compound, such as the Thiele tube method, is described below.

Boiling Point Determination via Thiele Tube Method

Objective: To determine the boiling point of a small sample of a solid organic compound.

Apparatus:

  • Thiele tube

  • High-boiling point oil (e.g., mineral oil or silicone oil)

  • Thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • A small amount of the crystalline Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride is placed into the small test tube.

  • The Thiele tube is filled with a high-boiling point oil to a level just above the side arm.

  • The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • A capillary tube, sealed at one end, is placed (open end down) into the sample within the test tube.

  • The thermometer and test tube assembly is clamped so that it is immersed in the oil in the Thiele tube, with the side arm of the Thiele tube positioned for heating.

  • The side arm of the Thiele tube is gently and uniformly heated.

  • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[1][2][3][4] This temperature is recorded.

Synthesis Workflow

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride is a key intermediate in the synthesis of the muscarinic agonist, Cevimeline.[5] The formation of the spiro-oxirane ring system is achieved through the Corey-Chaykovsky reaction.[6][7][8][9][10] The general workflow for the synthesis of this intermediate is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Corey-Chaykovsky Reaction cluster_product Intermediate Product cluster_final_step Salt Formation cluster_final_product Final Intermediate 3-Quinuclidinone 3-Quinuclidinone reagents Trimethylsulfoxonium iodide, Strong Base (e.g., NaH) 3-Quinuclidinone->reagents Reacts with Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] reagents->Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Forms hcl HCl Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]->hcl Reacts with Spiro_HCl Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] HCl hcl->Spiro_HCl Forms

Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] HCl.

The synthesis begins with 3-quinuclidinone, which undergoes a Corey-Chaykovsky reaction with a sulfur ylide, typically generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride.[9][10] This reaction leads to the formation of the spiro-epoxide. The resulting free base is then treated with hydrochloric acid to yield the more stable and handleable hydrochloride salt. This intermediate is then carried forward in the synthesis of Cevimeline.[5]

References

In-Depth Technical Guide: Molecular Weight of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], a key intermediate in the synthesis of various pharmaceutical compounds.

Molecular Composition and Weight

The molecular formula for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is C8H13NO.[1][2] The molecular weight of this compound is determined by the sum of the atomic weights of its constituent atoms. The calculated molecular weight is 139.19 g/mol .[1][2]

The following table summarizes the atomic composition and the contribution of each element to the total molecular weight.

ElementSymbolAtomic CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC812.01196.088
HydrogenH131.00813.104
NitrogenN114.00714.007
OxygenO115.99915.999
Total 139.198

Note: Standard atomic weights are based on IUPAC recommendations and may have slight variations based on isotopic composition.

Experimental Determination of Molecular Weight

While the theoretical molecular weight is calculated from the molecular formula, it is experimentally verified using techniques such as mass spectrometry. In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], the molecular ion peak [M]+ would be observed at an m/z value corresponding to its molecular weight.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A common method for determining the molecular weight of organic compounds is EI-MS. A detailed experimental protocol would involve the following steps:

  • Sample Preparation: A dilute solution of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is prepared in a volatile organic solvent, such as methanol or dichloromethane.

  • Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a radical cation known as the molecular ion [M]+•.

  • Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The peak corresponding to the intact molecular ion provides the experimental molecular weight.

Visualization of Molecular Composition

The following diagram illustrates the relationship between the molecular formula of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] and its constituent atoms.

Molecular_Composition Molecular Composition of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] cluster_elements Constituent Atoms Molecule Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (C8H13NO) C Carbon (C) x 8 Molecule->C contains H Hydrogen (H) x 13 Molecule->H contains N Nitrogen (N) x 1 Molecule->N contains O Oxygen (O) x 1 Molecule->O contains

Caption: Molecular breakdown of the compound.

References

An In-depth Technical Guide to Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride (CAS No: 64168-68-9) is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of the pharmaceutical agent Cevimeline.[1][2][3][4] This technical guide provides a comprehensive overview of the hydrochloride salt of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], consolidating its chemical and physical properties, outlining its synthetic importance, and discussing its reactivity. Due to its function as a synthetic building block, this document focuses on its chemical characteristics and its application in pharmaceutical manufacturing.

Chemical and Physical Properties

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride is a white to yellow solid powder.[1][4] Its unique spirocyclic structure, which integrates a bicyclic azabicyclo[2.2.2]octane ring with an oxirane ring, imparts specific reactivity that is crucial for its role in organic synthesis.[1][5][6] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents like water and alcohols.[6]

Table 1: Physicochemical Properties of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride

PropertyValueReference(s)
CAS Number 64168-68-9[1]
Molecular Formula C8H14ClNO[1][7]
Molecular Weight 175.66 g/mol [2][7]
Appearance White to yellow powder[1][4]
Boiling Point 250.7 °C at 760 mmHg[1][7]
Flash Point 105.4 °C[7]
Vapor Pressure 0.017 mmHg at 25 °C[7]
Polar Surface Area 15.77 Ų[7]
ACD/LogP 0.83[7]

Table 2: Computed Chemical Descriptors

DescriptorValueReference(s)
Hydrogen Bond Acceptors 2[7]
Hydrogen Bond Donors 0[7]
Freely Rotating Bonds 0[7]
Rule of 5 Violations 0[7]

Synthesis and Manufacturing

The production of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride necessitates precise control over reaction conditions to achieve high purity (typically ≥98.0%) and yield.[1][4] The general synthetic strategy involves the formation of the spirocyclic framework, followed by the introduction of the hydrochloride group to improve the compound's handling and stability.[1] While detailed, step-by-step public domain experimental protocols are scarce, the following diagram illustrates the logical workflow for its synthesis and its subsequent use.

G General Synthetic Workflow and Application cluster_synthesis Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] HCl cluster_application Application in Cevimeline Synthesis Start Starting Materials (e.g., 1-azabicyclo[2.2.2]octan-3-one) Reaction1 Formation of Spirocyclic Framework (Epoxidation) Start->Reaction1 Intermediate Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (Free Base) Reaction1->Intermediate Reaction2 Salt Formation (Addition of HCl) Intermediate->Reaction2 Product Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] HCl Reaction2->Product Purification Purification and Quality Control (Assay ≥98.0%) Product->Purification Intermediate_App Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] HCl Purification->Intermediate_App Key Intermediate Reaction3 Ring-Opening Reaction (Nucleophilic Addition) Intermediate_App->Reaction3 Cevimeline Cevimeline Reaction3->Cevimeline

Caption: General workflow for the synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] HCl and its application.

Chemical Reactivity and Applications

The primary application of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride is as a key intermediate in the synthesis of Cevimeline.[1][2][3][4] Cevimeline is a cholinergic agonist used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[3][4]

The reactivity of the spiro compound is dominated by the strained oxirane ring.[5] This epoxide moiety is susceptible to ring-opening reactions when treated with nucleophiles, a critical step in the synthesis of Cevimeline.[5] The azabicyclic framework provides a rigid scaffold, which can influence the stereochemical outcome of subsequent reactions.[6]

The following diagram illustrates the role of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride as a precursor to Cevimeline.

G Role as a Key Intermediate in Cevimeline Synthesis cluster_process Pharmaceutical Manufacturing Process Start Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] HCl Process Chemical Transformation (e.g., Ring-opening of the oxirane) Start->Process Key Raw Material API Active Pharmaceutical Ingredient (Cevimeline) Process->API Yields Formulation Drug Formulation API->Formulation Incorporated into FinalProduct Final Medicinal Product Formulation->FinalProduct Results in

Caption: The central role of the title compound in the production of Cevimeline.

Biological Activity

As a synthetic intermediate, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride does not have a defined mechanism of action or direct therapeutic use.[5] Its significance lies in its contribution to the molecular structure of the final active pharmaceutical ingredient, Cevimeline. While some spiro compounds have been noted for a range of biological activities, including potential anticancer properties, there is no specific data available for this particular molecule.[5] Its value is therefore primarily in its utility for organic synthesis in the pharmaceutical industry.[1][5]

Safety and Handling

For research and manufacturing purposes, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment should be used. It is recommended to store the compound in a cool, dry place away from heat and oxidizing agents to maintain its stability and purity.[1][4]

Conclusion

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride is a specialized chemical with a crucial and well-defined role in the pharmaceutical industry. Its unique structural and chemical properties make it an indispensable intermediate for the synthesis of Cevimeline. This guide has summarized the key technical information available for this compound, providing a valuable resource for professionals in drug development and chemical synthesis. Further research into the reactivity and potential applications of this spirocyclic system could unveil new opportunities in medicinal chemistry.

References

An In-depth Technical Guide to the Discovery and History of Quinuclidine Spiro-Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine spiro-epoxides represent a fascinating class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their rigid, three-dimensional structure, conferred by the spirocyclic fusion of an epoxide ring to the quinuclidine core, offers a unique scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of quinuclidine spiro-epoxides, with a particular focus on their role as key intermediates in the synthesis of pharmacologically active molecules.

Historical Perspective and Discovery

The exploration of quinuclidine spiro-epoxides is intrinsically linked to the development of the muscarinic agonist cevimeline. While the precise first synthesis of the parent compound, spiro[quinuclidine-3,2'-oxirane], is not definitively documented in a landmark independent publication, its emergence as a critical synthetic intermediate for cevimeline in the latter half of the 20th century marks its significant entry into the scientific literature. The initial patented synthesis of cevimeline, a treatment for dry mouth associated with Sjögren's syndrome, laid the groundwork for the practical application and further investigation of this unique spirocyclic system. The Corey-Chaykovsky reaction, a well-established method for epoxide formation from ketones, was a key enabling technology in this context.

Synthetic Methodologies

The synthesis of quinuclidine spiro-epoxides primarily revolves around the epoxidation of quinuclidin-3-one or the cyclization of appropriately functionalized quinuclidine precursors. Two principal methods have proven to be particularly effective: the Corey-Chaykovsky reaction for achiral synthesis and the Sharpless asymmetric epoxidation for the preparation of enantiomerically enriched derivatives.

Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction is a widely employed method for the synthesis of epoxides from ketones and aldehydes.[1] In the context of quinuclidine spiro-epoxides, this reaction involves the treatment of quinuclidin-3-one with a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base.[1] The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular SN2 reaction to form the epoxide ring and eliminate a sulfide.[1]

Experimental Protocol: Synthesis of spiro[quinuclidine-3,2'-oxirane] via Corey-Chaykovsky Reaction

  • Reagents and Materials:

    • Quinuclidin-3-one hydrochloride

    • Trimethylsulfonium iodide

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Diethyl ether

    • Saturated aqueous sodium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • A solution of quinuclidin-3-one is prepared by neutralizing the hydrochloride salt with a suitable base and extracting with an organic solvent. The solvent is then removed under reduced pressure.

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, trimethylsulfonium iodide is suspended in anhydrous DMSO under a nitrogen atmosphere.

    • Sodium hydride is added portion-wise to the suspension at room temperature, leading to the formation of the sulfur ylide (a noticeable evolution of hydrogen gas occurs). The mixture is stirred for a designated period until ylide formation is complete.

    • A solution of quinuclidin-3-one in anhydrous DMSO is added dropwise to the ylide solution at room temperature.

    • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • The reaction is quenched by the slow addition of water.

    • The aqueous mixture is extracted multiple times with diethyl ether.

    • The combined organic extracts are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude spiro[quinuclidine-3,2'-oxirane].

    • Purification is typically achieved by column chromatography on silica gel or alumina.

Sharpless Asymmetric Epoxidation

For the synthesis of chiral quinuclidine-containing molecules, the Sharpless asymmetric epoxidation offers a powerful method for introducing stereocenters. While not a direct epoxidation of quinuclidin-3-one, it is employed in the synthesis of chiral precursors that are later cyclized to form the quinuclidine ring. This approach was notably used in an alternative synthesis of an enantiomerically pure intermediate for cevimeline. The reaction involves the epoxidation of an allylic alcohol using tert-butyl hydroperoxide in the presence of a titanium tetra(isopropoxide) catalyst and a chiral diethyl tartrate (DET) ligand. The choice of (+)- or (-)-DET determines the facial selectivity of the epoxidation, leading to the desired enantiomer of the epoxide.

Experimental Protocol: Enantioselective Synthesis of a Chiral Epoxide Precursor

  • Reagents and Materials:

    • Allylic alcohol precursor (e.g., derived from pyridine-4-carboxaldehyde)

    • Titanium(IV) isopropoxide

    • (+)-Diethyl tartrate or (-)-Diethyl tartrate

    • tert-Butyl hydroperoxide (in a non-polar solvent)

    • Anhydrous dichloromethane

    • Molecular sieves (4Å)

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, powdered 4Å molecular sieves are added to anhydrous dichloromethane.

    • The flask is cooled to -20 °C.

    • Titanium(IV) isopropoxide and the chosen chiral diethyl tartrate are added sequentially.

    • The allylic alcohol precursor is added to the mixture.

    • tert-Butyl hydroperoxide is added dropwise while maintaining the temperature at -20 °C.

    • The reaction is stirred at -20 °C for several hours and monitored for completion.

    • The reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride.

    • The mixture is allowed to warm to room temperature and stirred vigorously for at least one hour to hydrolyze the titanium complexes.

    • The mixture is filtered through a pad of celite, and the organic layer is separated.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed, dried, and concentrated to yield the crude chiral epoxide.

    • Purification is performed by chromatography.

Characterization and Data Presentation

The structural elucidation of quinuclidine spiro-epoxides relies on standard spectroscopic techniques. The following tables summarize typical characterization data for the parent compound, spiro[quinuclidine-3,2'-oxirane].

Table 1: Spectroscopic Data for spiro[quinuclidine-3,2'-oxirane]

Spectroscopic TechniqueKey Features and Observed Values
¹H NMR Signals corresponding to the quinuclidine ring protons, typically in the range of 1.5-3.0 ppm. The epoxide protons appear as characteristic signals, often as singlets or doublets, in the range of 2.5-3.5 ppm.
¹³C NMR Signals for the quinuclidine carbons, with the bridgehead carbon and carbons adjacent to the nitrogen appearing at lower field. The spiro carbon and the other epoxide carbon show distinct signals in the oxirane region of the spectrum.
Infrared (IR) Characteristic C-O stretching vibrations for the epoxide ring, typically observed in the region of 1250 cm⁻¹ and 800-900 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns often involve the loss of ethylene or other small fragments from the quinuclidine ring.

Biological Activity and Signaling Pathways

The biological significance of quinuclidine spiro-epoxides is most prominently demonstrated by their role as precursors to muscarinic receptor agonists. Cevimeline, derived from a quinuclidine spiro-epoxide intermediate, is an agonist at M1 and M3 muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade through the Gq protein pathway.

M1 and M3 Muscarinic Receptor Signaling Pathway

Activation of M1 and M3 receptors by an agonist like a cevimeline derivative leads to the dissociation of the Gq protein alpha subunit. This subunit, in turn, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the cellular response.

Table 2: Biological Activity of Representative Quinuclidine Derivatives

CompoundTarget Receptor(s)Activity (IC₅₀/EC₅₀/Kᵢ)Therapeutic Application
CevimelineM1, M3AgonistTreatment of dry mouth (Sjögren's syndrome)
Various AnalogsMuscarinic receptor subtypesVariesInvestigational (e.g., Alzheimer's disease, cognitive disorders)

Note: Specific quantitative data for a wide range of quinuclidine spiro-epoxide analogs is dispersed throughout the literature and proprietary databases. The table provides a general overview.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G_protein_coupled_receptor_signaling_pathway Gq-Protein Coupled Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Cevimeline derivative) GPCR M1/M3 Receptor Agonist->GPCR Binds to Gq Gq Protein (inactive) GPCR->Gq Activates Gq_active Gq Protein (active) Gq->Gq_active GDP -> GTP PLC Phospholipase C (inactive) Gq_active->PLC Activates PLC_active Phospholipase C (active) PLC->PLC_active PIP2 PIP2 PLC_active->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (inactive) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates PKC_active Protein Kinase C (active) PKC->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates targets leading to

Caption: M1/M3 Muscarinic Receptor Signaling Pathway.

experimental_workflow_corey_chaykovsky Corey-Chaykovsky Synthesis Workflow Start Start Reagents Quinuclidin-3-one Trimethylsulfonium iodide Sodium Hydride Anhydrous DMSO Start->Reagents Ylide_Formation Ylide Formation (in situ) Reagents->Ylide_Formation Reaction Reaction with Quinuclidin-3-one Ylide_Formation->Reaction Quench Aqueous Quench Reaction->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Chromatographic Purification Drying->Purification Product spiro[quinuclidine-3,2'-oxirane] Purification->Product End End Product->End

Caption: Corey-Chaykovsky Synthesis Workflow.

Conclusion

Quinuclidine spiro-epoxides are a pivotal class of heterocyclic compounds with a rich history intertwined with the development of important pharmaceuticals. The synthetic methodologies, particularly the Corey-Chaykovsky and Sharpless epoxidation reactions, provide robust routes to these valuable building blocks. Their role as precursors to muscarinic receptor agonists highlights their significance in drug discovery. The unique structural and stereochemical features of quinuclidine spiro-epoxides will undoubtedly continue to inspire the design and synthesis of novel therapeutic agents targeting a range of diseases. This guide serves as a foundational resource for researchers and professionals in the field, providing a detailed overview of the core aspects of this important chemical scaffold.

References

Spectroscopic Profile of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a key heterocyclic building block, notably serving as a crucial intermediate in the synthesis of Cevimeline, a therapeutic agent for xerostomia. Its unique spirocyclic architecture, combining the rigid 1-azabicyclo[2.2.2]octane (quinuclidine) framework with a reactive oxirane ring, dictates its chemical properties and utility in medicinal chemistry. This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data (NMR, IR, MS) for this compound, along with detailed experimental protocols for its characterization. Due to the limited availability of published experimental spectra for this specific molecule, this guide consolidates data from analogous structures to provide a robust predictive analysis for researchers.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for "Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]". These predictions are based on the known spectral properties of the quinuclidine and oxirane moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Oxirane CH₂2.5 - 3.5d, d (AB system)Protons on the epoxide ring are diastereotopic.
Quinuclidine CH (bridgehead)2.8 - 3.2m
Quinuclidine CH₂ (adjacent to N)2.7 - 3.1m
Quinuclidine CH₂1.5 - 2.0m

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Notes
Spiro C60 - 70Quaternary carbon of the spiro junction.
Oxirane CH₂40 - 50Carbon atoms of the epoxide ring.[1][2]
Quinuclidine CH (bridgehead)35 - 45
Quinuclidine CH₂ (adjacent to N)45 - 55
Quinuclidine CH₂20 - 30
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
C-H stretch (alkane)2850 - 3000Medium-StrongFrom the quinuclidine ring.
C-N stretch1000 - 1250MediumCharacteristic of tertiary amines.
C-O stretch (epoxide)1230 - 1280StrongSymmetric ring breathing vibration.[3]
Epoxide ring vibrations810 - 950, 750 - 880StrongAsymmetric and symmetric C-O-C stretching.[3]
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted IdentityNotes
139[M]⁺Molecular ion peak for the free base (C₈H₁₃NO). May be weak or absent.[1]
111[M - CO]⁺ or [Quinuclidine]⁺Loss of carbon monoxide or fragmentation leading to the quinuclidine cation.
96[M - C₂H₃O]⁺Fragmentation involving the oxirane ring.
82[C₅H₈N]⁺Common fragment from the quinuclidine ring system.
42[C₂H₄N]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (or its hydrochloride salt).

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the hydrochloride salt) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Instrument Setup and Data Acquisition:

    • The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

    • The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

    • Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • The resulting spectrum is phase-corrected and a baseline correction is applied.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • Integration of the ¹H NMR signals is performed to determine the relative proton ratios.

FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] sample onto the center of the crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Baseline correction may be applied if necessary.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • The sample can be introduced via a direct insertion probe (for solid samples) or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

    • For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Scan Range: m/z 40 - 400.

  • Data Analysis:

    • Identify the molecular ion peak, if present.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with mass spectral databases for potential matches with related structures.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of "Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]".

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Analysis cluster_output Results Sample Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Spectral Processing (FT, Phasing, Referencing) NMR->NMR_Data IR_Data Background Subtraction & Baseline Correction IR->IR_Data MS_Data Fragmentation Analysis MS->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Reactivity of the oxirane ring in spiro compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Oxirane Ring in Spiro Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro compounds, characterized by two rings sharing a single atom, are of increasing importance in medicinal chemistry and materials science. When one of these rings is an oxirane (epoxide), the resulting spiro-oxirane possesses a unique combination of steric hindrance and ring strain that dictates its chemical reactivity. This guide provides a comprehensive analysis of the factors governing the reactivity of the oxirane ring in spirocyclic systems. It covers the fundamental principles of acid- and base-catalyzed ring-opening reactions, explores the critical roles of sterics and electronics in determining regioselectivity and stereoselectivity, and details common transformations such as isomerizations and reductions. This document serves as a technical resource, complete with quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in the strategic design and synthesis of novel spirocyclic molecules.

Core Concepts of Oxirane Reactivity

The high reactivity of the oxirane ring is primarily driven by its significant ring strain, which is a combination of angle and torsional strain. This inherent instability provides a strong thermodynamic driving force for ring-opening reactions, which relieve this strain. In spiro compounds, this reactivity is further modulated by the structural constraints imposed by the adjacent spiro-fused ring. The chemical behavior of spiro-oxiranes is distinct from that of simpler epoxycycloalkanes because the oxirane and the neighboring ring are joined by only one common atom. This unique junction influences the accessibility of the epoxide carbons to incoming nucleophiles and the stability of reaction intermediates.

Reactions of spiro-oxiranes, like other epoxides, typically proceed via two main pathways: base-catalyzed and acid-catalyzed ring-opening.

  • Base-Catalyzed/Nucleophilic Ring-Opening : Under basic or neutral conditions, a strong nucleophile attacks one of the carbon atoms of the oxirane ring. This reaction follows a classic S(_N)2 mechanism, where the nucleophile attacks from the side opposite the C-O bond, leading to an inversion of stereochemistry at the site of attack. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom.

  • Acid-Catalyzed Ring-Opening : In the presence of an acid, the oxygen atom of the oxirane is first protonated, making it a much better leaving group. This activation allows even weak nucleophiles to open the ring. The regioselectivity of the acid-catalyzed opening is more complex. The transition state has significant S(_N)1 character, with a partial positive charge developing on the carbon atoms. Consequently, the nucleophile tends to attack the more substituted carbon atom, which can better stabilize the positive charge. However, if one carbon is primary and the other secondary, attack at the less substituted carbon can still be favored.

Key Reactions and Mechanistic Pathways

The unique structural arrangement of spiro-oxiranes leads to a variety of chemical transformations, making them versatile synthetic intermediates.

Nucleophilic Ring-Opening

A wide array of nucleophiles can be employed to open the spiro-oxirane ring, installing diverse functional groups with high stereochemical control.

  • Mechanism : The reaction proceeds via an S(_N)2 pathway, resulting in trans or anti products due to backside attack.

  • Regioselectivity : The attack occurs at the sterically less hindered carbon atom of the oxirane ring. This is a key principle for predicting the major product in these reactions.

  • Common Nucleophiles :

    • Oxygen Nucleophiles : Hydroxides (for hydrolysis to diols), alkoxides.

    • Nitrogen Nucleophiles : Amines, azides.

    • Carbon Nucleophiles : Grignard reagents, organolithium compounds, cyanides.

    • Sulfur Nucleophiles : Thiols.

    • Hydride Reagents : Lithium aluminum hydride (LiAlH(_4)) for reductive opening.

G start Spiro-oxirane + Strong Nucleophile (Nu⁻) ts SN2 Transition State (Backside Attack at Less Hindered Carbon) start->ts Sₙ2 Attack intermediate Alkoxide Intermediate ts->intermediate workup Protic Workup (e.g., H₂O) intermediate->workup Protonation product trans-Ring-Opened Product workup->product G start Spiro-oxirane + Lewis Acid (LA) activated Activated Complex [Oxirane-LA] start->activated Coordination cleavage C-O Bond Cleavage activated->cleavage carbocation Carbocation Intermediate (at more substituted carbon) cleavage->carbocation Forms More Stable C⁺ rearrangement 1,2-Hydride/Alkyl Shift carbocation->rearrangement product Rearranged Product (e.g., Ketone) rearrangement->product G cluster_synthesis Synthesis of Spiro-Oxirane cluster_reaction Ring-Opening Reaction ketone Cyclic Ketone (Starting Material) reaction_synth Corey-Chaykovsky Reaction ketone->reaction_synth ylide Sulfur Ylide Generation (e.g., (CH₃)₃S(O)I + NaH) ylide->reaction_synth spiro_oxirane Spiro-Oxirane reaction_synth->spiro_oxirane reaction_open SN2 Ring-Opening spiro_oxirane->reaction_open nucleophile Nucleophile (Nu⁻) + Protic Solvent nucleophile->reaction_open product Functionalized Spirocycle (Final Product) reaction_open->product

An In-Depth Technical Guide to the Stereochemistry of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a pivotal heterocyclic molecule, primarily recognized for its role as a key intermediate in the synthesis of Cevimeline, a muscarinic agonist used in the treatment of xerostomia. The rigid, bicyclic structure of this compound, combined with a spirocyclic oxirane ring, introduces a chiral center at the spiro atom (C3 of the azabicyclo[2.2.2]octane core). This inherent chirality dictates that the molecule exists as a pair of enantiomers: (3R)- and (3S)-Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, the nature of its stereoisomers, and its transformation into the active pharmaceutical ingredient, Cevimeline. While the industrial synthesis of Cevimeline predominantly utilizes the racemic form of this spiro-epoxide, this paper will also address the theoretical and practical considerations for accessing its enantiopure forms.

Introduction

The 1-azabicyclo[2.2.2]octane, or quinuclidine, framework is a common motif in a variety of biologically active compounds and natural products due to its rigid structure and basic nitrogen atom. When this bicyclic system is fused with an oxirane ring in a spirocyclic manner at the C3 position, it forms Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]. This molecule's significance is intrinsically linked to its role as a precursor to Cevimeline. The synthesis of Cevimeline from this epoxide intermediate results in the formation of diastereomers, highlighting the critical importance of understanding the stereochemistry of the starting epoxide.

The spiro carbon atom in Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a stereocenter, leading to the existence of two non-superimposable mirror images, the (3R) and (3S) enantiomers. The spatial arrangement of the oxirane ring relative to the quinuclidine core can significantly influence the stereochemical outcome of subsequent reactions.

Synthesis of Racemic Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

The industrial synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] typically produces a racemic mixture. Two primary synthetic routes from commercially available starting materials are documented in the patent literature.

Experimental Protocol: Epoxidation of 3-Methylene-1-azabicyclo[2.2.2]octane

A common method involves the epoxidation of 3-methylene-1-azabicyclo[2.2.2]octane.

  • Reagents: 3-methylene-1-azabicyclo[2.2.2]octane, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

  • Procedure:

    • 3-Methylene-1-azabicyclo[2.2.2]octane is dissolved in dichloromethane.

    • The solution is cooled to 0 °C in an ice bath.

    • A solution of m-CPBA (1.1 equivalents) in dichloromethane is added dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature below 5 °C.

    • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

    • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

    • Upon completion, the reaction mixture is washed successively with a 10% aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield racemic Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] as a crude product, which can be purified by column chromatography.

Experimental Protocol: From 3-Quinuclidinone

An alternative route starts from 3-quinuclidinone, often as its hydrochloride salt.[1]

  • Reagents: 3-Quinuclidinone hydrochloride, trimethylsulfoxonium iodide, sodium hydride (or another suitable base), dimethyl sulfoxide (DMSO).

  • Procedure:

    • Sodium hydride (1.1 equivalents) is suspended in dry DMSO under an inert atmosphere.

    • Trimethylsulfoxonium iodide (1.1 equivalents) is added portion-wise to the suspension, and the mixture is stirred at room temperature until the evolution of hydrogen gas ceases (approximately 1 hour), forming the sulfur ylide.

    • 3-Quinuclidinone (prepared by neutralizing the hydrochloride salt and extracting into a suitable solvent) is added to the ylide solution.

    • The reaction mixture is heated to 50-60 °C and stirred for 4-6 hours.

    • The reaction is monitored by TLC.

    • After completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

    • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the racemic spiro-epoxide.

Stereochemistry and Stereoisomers

The spirocyclic nature of the molecule at the C3 position of the quinuclidine ring results in a chiral center. Consequently, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] exists as a pair of enantiomers.

stereoisomers cluster_R (3R)-enantiomer cluster_S (3S)-enantiomer R_img R_img S_img S_img R_img->S_img Mirror Plane R_label (3R)-Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] S_label (3S)-Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Caption: The (3R) and (3S) enantiomers of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

To date, the scientific literature does not provide detailed experimental data for the isolated enantiomers of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]. The industrial synthesis of Cevimeline proceeds with the racemic mixture of the epoxide.

Potential for Stereoselective Synthesis and Resolution

While specific methods for the stereoselective synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] are not documented, several general strategies for asymmetric epoxidation could theoretically be applied.

  • Asymmetric Epoxidation: The use of chiral epoxidation catalysts, such as those based on Sharpless asymmetric epoxidation (for allylic alcohols) or Jacobsen-Katsuki epoxidation (for unfunctionalized olefins), could be explored. However, the substrate, 3-methylene-1-azabicyclo[2.2.2]octane, is a challenging one for many existing catalytic systems.

  • Chiral Resolution: The racemic mixture of the spiro-epoxide could potentially be resolved into its constituent enantiomers using techniques such as:

    • Chiral High-Performance Liquid Chromatography (HPLC): This would involve screening various chiral stationary phases to find one that can effectively separate the enantiomers.

    • Diastereomeric Salt Formation: Reaction of the basic nitrogen of the quinuclidine ring with a chiral acid could lead to the formation of diastereomeric salts, which may be separable by fractional crystallization.

A general workflow for developing a chiral HPLC separation method is outlined below.

chiral_hplc_workflow racemate Racemic Spiro-epoxide Solution csp_screening Screen Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based) racemate->csp_screening mobile_phase Optimize Mobile Phase (e.g., hexane/isopropanol) csp_screening->mobile_phase detection Optimize Detection (e.g., UV, polarimetry) mobile_phase->detection validation Method Validation (Linearity, Precision, Accuracy) detection->validation separation Baseline Separation of Enantiomers validation->separation

Caption: General workflow for developing a chiral HPLC separation method.

Role in the Synthesis of Cevimeline

The primary utility of racemic Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is in the synthesis of Cevimeline. The reaction of the epoxide with a thiol equivalent, followed by condensation with acetaldehyde, leads to the formation of a diastereomeric mixture of the final product.

cevimeline_synthesis racemic_epoxide Racemic Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] thiol_opening Ring-opening with Thiol racemic_epoxide->thiol_opening intermediate Thiol Adduct thiol_opening->intermediate condensation Condensation with Acetaldehyde intermediate->condensation diastereomers Mixture of cis- and trans-Cevimeline condensation->diastereomers separation Diastereomer Separation (e.g., fractional crystallization) diastereomers->separation cis_cevimeline cis-Cevimeline (API) separation->cis_cevimeline trans_cevimeline trans-Cevimeline separation->trans_cevimeline

Caption: Synthesis of Cevimeline from racemic Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

The desired active pharmaceutical ingredient (API) is the cis-isomer of Cevimeline. The diastereomers are typically separated by fractional crystallization.

Physicochemical and Spectroscopic Data

The following table summarizes the available physicochemical data for the racemic hydrochloride salt of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].[1][2]

PropertyValue
Molecular Formula C₈H₁₄ClNO
Molecular Weight 175.66 g/mol
Appearance White to yellow powder
Boiling Point 250.7 °C at 760 mmHg
Assay ≥98.0%

Note: Specific optical rotation and detailed NMR spectroscopic data for the individual (3R) and (3S) enantiomers are not currently available in the public domain.

Conclusion

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a fundamentally important intermediate in the synthesis of Cevimeline. Its stereochemistry, arising from the chiral spiro center, is a critical consideration in the overall synthesis of the final drug product. While the industrial production of Cevimeline currently relies on the synthesis and use of the racemic epoxide, followed by diastereomer separation, the development of an efficient and scalable stereoselective synthesis of either the (3R) or (3S) enantiomer could offer significant advantages in terms of process efficiency and yield. Further research into the asymmetric epoxidation of 3-methylene-1-azabicyclo[2.2.2]octane or the chiral resolution of the racemic spiro-epoxide is warranted. The full characterization of the individual enantiomers, including their chiroptical properties and X-ray crystal structures, would be a valuable contribution to the field of medicinal and process chemistry.

References

The Azabicyclo[2.2.2]octane Scaffold: A Versatile Core for Modulating Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azabicyclo[2.2.2]octane core, a rigid bicyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its conformational constraint and three-dimensional structure provide a unique framework for the design of potent and selective ligands targeting a diverse array of biological macromolecules. This guide delves into the significant biological activities of azabicyclo[2.2.2]octane derivatives, focusing on their interactions with key receptors and enzymes implicated in a range of physiological processes and disease states. We present a comprehensive overview of their quantitative activity, detailed experimental protocols for their evaluation, and visual representations of the associated signaling pathways and experimental workflows.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Azabicyclo[2.2.2]octane derivatives have been extensively explored as modulators of nicotinic acetylcholine receptors, a family of ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems. The α7 subtype, in particular, has garnered significant attention as a therapeutic target for cognitive disorders.

Quantitative Activity Data

A range of azabicyclo[2.2.2]octane derivatives have demonstrated potent and selective activity at various nAChR subtypes. The following table summarizes key quantitative data for representative compounds.

Compound IDTargetAssay TypeActivity (EC50/Ki/IC50)Reference
(+/-)-2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane (RJR-2429)Human muscle nAChRFunctional AssayEC50 = 59 ± 17 nM[1]
(+/-)-2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane (RJR-2429)PC12 cell nAChRsFunctional AssayEC50 = 1100 ± 230 nM[1]
(+/-)-2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane (RJR-2429)α4β2 nAChRRadioligand BindingKi = 1.0 ± 0.3 nM[1]
(+/-)-2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane (RJR-2429)Rat thalamic nAChRsIon Flux AssayIC50 = 154 ± 37 nM[1]
(+)-3-[2-(benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicycle[2.2.2]octaneα7 nAChRNot SpecifiedPotent Agonist[2]
( )-spiro[1-azabicyclo[2.2.2]octane-3,5 -oxazolidin -2 -one] (AR-R17779)α7 nAChRFunctional AssayFull Agonist (Efficacy = 96% vs ACh)[3]
Experimental Protocols

This protocol outlines a standard method for determining the binding affinity of azabicyclo[2.2.2]octane derivatives to the α4β2 nicotinic acetylcholine receptor subtype.

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the α4β2 nAChR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a radiolabeled ligand (e.g., [³H]epibatidine), and varying concentrations of the test compound (azabicyclo[2.2.2]octane derivative).

    • To determine non-specific binding, include wells with an excess of a known high-affinity unlabeled ligand (e.g., nicotine).

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

The α7 nicotinic acetylcholine receptor, a key target for many azabicyclo[2.2.2]octane derivatives, is a ligand-gated ion channel that, upon activation, can trigger multiple downstream signaling cascades.

alpha7_nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm alpha7 α7 nAChR Ca_ion Ca²⁺ alpha7->Ca_ion Influx JAK2 JAK2 alpha7->JAK2 Activates PI3K PI3K Ca_ion->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory Akt Akt PI3K->Akt Activates Anti_apoptotic Anti-apoptotic Effects Akt->Anti_apoptotic Agonist Azabicyclo[2.2.2]octane Agonist Agonist->alpha7 Binds

Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.

The following diagram illustrates a typical experimental workflow for the in vitro evaluation of azabicyclo[2.2.2]octane derivatives as nAChR modulators.

nAChR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Azabicyclo[2.2.2]octane Derivatives Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux, Electrophysiology) (Determine EC50/IC50, Efficacy) Characterization->Functional_Assay Data_Analysis Data Analysis and Curve Fitting Binding_Assay->Data_Analysis Selectivity_Screen Selectivity Screening (vs. other receptor subtypes) Functional_Assay->Selectivity_Screen Functional_Assay->Data_Analysis Selectivity_Screen->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Experimental workflow for in vitro nAChR modulator evaluation.

Activity at Muscarinic Acetylcholine Receptors (mAChRs)

Derivatives of the azabicyclo[2.2.2]octane scaffold have also been investigated as ligands for muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) involved in a wide range of parasympathetic functions. The M3 subtype, in particular, is a target for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder.

Quantitative Activity Data

The following table presents quantitative data for azabicyclo[2.2.2]octane derivatives targeting muscarinic receptors.

Compound IDTargetAssay TypeActivity (pA2/Ki)Reference
4-(hydroxy(diphenyl)methyl)-1-(2-((phenylmethyl)oxy)ethyl)-1-azoniabicyclo(2.2.2)octaneM3 ReceptorFunctional AssayPotent Antagonist[4]
Quinuclidine derivativesM3 ReceptorRadioligand BindingHigh Affinity[5]
Experimental Protocols

This protocol describes a common method to assess the functional activity of compounds at the Gq-coupled M3 muscarinic receptor by measuring changes in intracellular calcium concentration.[6][7]

  • Cell Culture:

    • Plate cells stably expressing the M3 receptor (e.g., CHO-K1 or HEK293 cells) in a black, clear-bottom 96-well microplate.[7]

    • Culture the cells overnight to allow for attachment and formation of a monolayer.[7]

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in an appropriate assay buffer, often containing probenecid to prevent dye leakage.[7]

    • Remove the cell culture medium and add the dye loading solution to the cells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) in the dark to allow the dye to enter the cells.[6]

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compound (azabicyclo[2.2.2]octane derivative).

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known M3 receptor agonist (e.g., carbachol).

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the test compound (for agonist testing) or the agonist (for antagonist testing) to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

    • For agonists, generate concentration-response curves and calculate the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Signaling Pathway

Activation of the M3 muscarinic receptor initiates a signaling cascade through the Gq protein, leading to the mobilization of intracellular calcium.[8][9]

M3_mAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates Ca_ion Ca²⁺ Ca_ion->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response ER Ca²⁺ Store ER->Ca_ion Release IP3R->ER Opens Channel Agonist Muscarinic Agonist Agonist->M3R Binds

Caption: M3 muscarinic acetylcholine receptor signaling pathway.

Opioid Receptor Modulation

The rigid structure of the azabicyclo[2.2.2]octane skeleton has also been utilized in the design of ligands for opioid receptors, which are critical targets for pain management.

Quantitative Activity Data

The following table summarizes the binding affinities of representative azabicyclo[2.2.2]octane derivatives for opioid receptors.

Compound IDTargetAssay TypeActivity (Ki)Reference
Azabicyclo[2.2.2]octane derivative 18dμ-opioid receptorRadioligand BindingHigh Affinity[10]
α-iminoamide derivative 4bκ-opioid receptorRadioligand BindingHigh Affinity and Selectivity[11]
Experimental Protocols

This assay measures the functional activation of G-protein coupled opioid receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.[12][13]

  • Membrane Preparation:

    • Prepare cell membranes expressing the opioid receptor of interest (e.g., μ or κ) as described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • In a reaction tube, combine the cell membranes, [³⁵S]GTPγS, GDP (to ensure binding is agonist-dependent), and varying concentrations of the test compound (azabicyclo[2.2.2]octane derivative).[12]

    • Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).[14]

    • To determine non-specific binding, include tubes with an excess of unlabeled GTPγS.[13]

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific [³⁵S]GTPγS binding.

    • Plot the percentage of stimulation over basal against the logarithm of the test compound concentration.

    • Determine the EC50 value (potency) and the Emax value (efficacy) relative to a standard full agonist from the concentration-response curve.

Signaling Pathway

The μ-opioid receptor, a primary target for many analgesics, signals through Gi/o proteins to produce its effects.

mu_opioid_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor Gio Gi/o Protein MOR->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits Ca_channel Ca²⁺ Channel Gio->Ca_channel Inhibits K_channel K⁺ Channel Gio->K_channel Activates cAMP cAMP AC->cAMP Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in K_ion_out K⁺ Efflux K_channel->K_ion_out Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability Ca_ion_in->Analgesia Reduced Neurotransmitter Release K_ion_out->Analgesia Hyperpolarization Agonist Opioid Agonist Agonist->MOR Binds

Caption: Simplified signaling pathway of the μ-opioid receptor.

Inhibition of γ-Secretase

More recently, the 2-azabicyclo[2.2.2]octane scaffold has been employed in the development of γ-secretase inhibitors. γ-Secretase is an intramembrane protease complex involved in the processing of the amyloid precursor protein (APP) and the Notch receptor, making it a target for Alzheimer's disease and certain cancers.

Quantitative Activity Data

The following table provides data on the inhibitory activity of 2-azabicyclo[2.2.2]octane sulfonamides against γ-secretase complexes.

Compound IDTargetAssay TypeActivity (IC50)Reference
(+)-13bPSEN1-APH1B complexIn vitro assayLow nanomolar potency[15]
13cPSEN1-APH1B complexIn vitro assayHigh potency[16]
13kPSEN1-APH1B complexIn vitro assayHigh potency[16]
Experimental Protocols

This electrophysiological technique can be used to study the functional effects of γ-secretase inhibitors on neuronal ion channels, which can be modulated by downstream effects of Notch signaling.[17][18]

  • Cell Preparation:

    • Culture neurons or a suitable cell line on coverslips.

    • Place a coverslip in a recording chamber on the stage of a microscope and perfuse with an external recording solution.[19]

  • Pipette Preparation and Sealing:

    • Fabricate a glass micropipette with a tip resistance of 3-7 MΩ and fill it with an internal solution.[19]

    • Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[19]

  • Whole-Cell Configuration:

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.[17]

  • Voltage-Clamp Recording:

    • Clamp the membrane potential at a desired holding potential (e.g., -70 mV).

    • Apply a series of voltage steps to elicit ion channel currents.

    • Record the resulting currents before and after the application of the azabicyclo[2.2.2]octane γ-secretase inhibitor to the external solution.

  • Data Analysis:

    • Measure the peak amplitude and kinetics of the ion currents.

    • Compare the currents in the presence and absence of the inhibitor to determine its effect on ion channel function.

Signaling Pathway

γ-Secretase plays a critical role in the Notch signaling pathway by cleaving the Notch receptor to release the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression.[20][21]

Notch_Signaling_Pathway cluster_sending_cell Signal-Sending Cell cluster_receiving_cell Signal-Receiving Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binds Gamma_Secretase γ-Secretase Notch_Receptor->Gamma_Secretase S3 Cleavage NICD NICD Gamma_Secretase->NICD Releases CSL CSL NICD->CSL Translocates and Binds Target_Genes Target Gene Transcription CSL->Target_Genes Activates Inhibitor Azabicyclo[2.2.2]octane γ-Secretase Inhibitor Inhibitor->Gamma_Secretase Inhibits

Caption: The role of γ-secretase in the Notch signaling pathway.

Conclusion

The azabicyclo[2.2.2]octane scaffold has proven to be a remarkably versatile and fruitful starting point for the design of potent and selective modulators of a wide range of important biological targets. Its rigid, three-dimensional structure allows for precise positioning of functional groups to optimize interactions with receptor binding pockets and enzyme active sites. The examples presented in this guide, spanning nicotinic and muscarinic acetylcholine receptors, opioid receptors, and γ-secretase, highlight the broad therapeutic potential of this chemical motif. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of novel therapeutics based on the azabicyclo[2.2.2]octane core.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] via Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a key heterocyclic intermediate, notably utilized in the synthesis of Cevimeline, a muscarinic agonist used for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome.[1][2][3] Its unique spirocyclic structure, incorporating a reactive oxirane (epoxide) ring fused to a rigid azabicyclic framework, makes it a valuable building block in medicinal chemistry. The Corey-Chaykovsky reaction provides an efficient and reliable method for the synthesis of this spiro-epoxide from the corresponding ketone, 1-azabicyclo[2.2.2]octan-3-one (also known as quinuclidin-3-one).[4] This document provides detailed application notes and protocols for this synthesis.

The Corey-Chaykovsky reaction involves the addition of a sulfur ylide to a ketone or aldehyde to form an epoxide.[5][6][7] The reaction is known for its high efficiency in forming three-membered rings.[7] In this specific application, a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's reagent), is generated in situ and reacts with quinuclidin-3-one to yield the desired spiro-epoxide.

Reaction Scheme

The overall transformation is depicted in the following scheme:

Reaction_Scheme start 1-Azabicyclo[2.2.2]octan-3-one product Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] start->product Corey-Chaykovsky Reaction reagents Trimethylsulfonium iodide or Trimethylsulfoxonium iodide + Strong Base (e.g., NaH, KOtBu) in DMSO

Caption: General scheme of the Corey-Chaykovsky reaction for the synthesis of the target spiro-epoxide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] as reported in the literature for the synthesis of Cevimeline intermediates.

ParameterValueUnit
Starting Material3-Quinuclidinone Hydrochloride-
Reagent 1Trimethylsulfoxonium Iodide1.25
Reagent 2Potassium tert-Butoxide2.25
SolventDimethylsulfoxide (DMSO)-
Temperature0-5°C
Reaction Time45 (addition)minutes

Note: This data is based on a specific protocol and may be subject to optimization.

Experimental Protocol

This section provides a detailed methodology for the synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] based on established procedures.[8]

Materials:

  • 3-Quinuclidinone hydrochloride

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide

  • Dimethylsulfoxide (DMSO), anhydrous

  • Ice/water bath

  • Nitrogen atmosphere apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, prepare a mixture of 3-quinuclidinone hydrochloride (120 g, 795.7 mmol) and trimethylsulfoxonium iodide (219 g, 993.3 mmol) in dimethylsulfoxide (91.0 g, 0.63 mol).

  • Cooling: Cool the mixture to 0-5°C using an ice/water bath.

  • Base Addition: Prepare a solution of potassium tert-butoxide (201 g, 1789.1 mmol) in dimethylsulfoxide (500 mL). Add this solution dropwise to the cooled reaction mixture over a period of 45 minutes, ensuring the temperature remains between 0-5°C.

  • Reaction Monitoring: After the addition is complete, the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical methods to confirm the consumption of the starting material.

  • Work-up and Isolation: (Note: The cited source proceeds to the next step of opening the epoxide with H₂S in NaOH/water. For isolation of the spiro-epoxide, a standard aqueous work-up would be performed.)

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] can be purified by column chromatography on silica gel or by distillation under reduced pressure, depending on its physical properties.

Reaction Workflow

The following diagram illustrates the key steps in the experimental workflow.

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification A Mix 3-Quinuclidinone HCl and Trimethylsulfoxonium Iodide in DMSO B Cool mixture to 0-5°C A->B D Add base solution dropwise to the reaction mixture B->D C Prepare solution of Potassium tert-Butoxide in DMSO C->D E Quench reaction with water D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by chromatography or distillation G->H

References

Application Notes and Protocols: Domino Synthesis of Spiro[azabicyclo[2.2.2]octane-oxirane]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of spiro[azabicyclo[2.2.2]octane-oxirane]. This valuable spirocyclic compound is a key intermediate in the synthesis of Cevimeline, a drug used to treat dry mouth associated with Sjögren's syndrome. The synthetic strategy highlighted is an efficient one-pot domino reaction, specifically the Johnson-Corey-Chaykovsky reaction, which allows for the direct conversion of a ketone to an epoxide. This method is of significant interest due to its high efficiency and stereoselectivity.

Introduction

Spiro[azabicyclo[2.2.2]octane-oxirane], also known as 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane], is a heterocyclic compound featuring a rigid azabicyclo[2.2.2]octane (quinuclidine) core fused to an oxirane ring via a spiro-center.[1][2] This structural motif is of considerable importance in medicinal chemistry, primarily serving as a crucial building block for the synthesis of the muscarinic M1 and M3 receptor agonist, Cevimeline.[3][4] The synthesis of this spiro-epoxide is a critical step in the overall production of the active pharmaceutical ingredient.

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. The Johnson-Corey-Chaykovsky reaction is a classic example of such a process, enabling the formation of epoxides from carbonyl compounds through the use of a sulfur ylide.[5][6] This reaction proceeds via a domino sequence of nucleophilic addition of the ylide to the carbonyl group, followed by an intramolecular nucleophilic substitution to form the three-membered oxirane ring.

Applications in Drug Development

The primary application of spiro[azabicyclo[2.2.2]octane-oxirane] is its role as a key intermediate in the manufacturing of Cevimeline hydrochloride.[1][2][3][4] The oxirane ring is a versatile functional group that can undergo ring-opening reactions with various nucleophiles, allowing for the introduction of further chemical complexity and the construction of the final drug molecule. The rigid quinuclidine scaffold is a common feature in many biologically active compounds, often imparting favorable pharmacokinetic properties. The efficient synthesis of this spiro-epoxide is therefore a topic of significant interest to process chemists and medicinal chemists working on the development of new therapeutics.

Domino Synthesis Pathway

The synthesis of spiro[azabicyclo[2.2.2]octane-oxirane] is efficiently achieved through a Johnson-Corey-Chaykovsky reaction. This reaction involves the treatment of 1-azabicyclo[2.2.2]octan-3-one (quinuclidin-3-one) with a sulfur ylide, typically dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base such as sodium hydride.

G cluster_reagents Reagents cluster_reactants Starting Material cluster_products Product reagent1 Trimethylsulfoxonium iodide reaction Johnson-Corey-Chaykovsky Reaction reagent1->reaction Generates reagent2 Sodium Hydride (NaH) reagent2->reaction Base solvent DMSO solvent->reaction Solvent start Quinuclidin-3-one start->reaction Reacts with product Spiro[azabicyclo[2.2.2]octane-oxirane] reaction->product Yields G cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Intramolecular Ring Closure Me3S(O)I Trimethylsulfoxonium iodide Ylide Dimethylsulfoxonium methylide (Corey's Ylide) Me3S(O)I->Ylide NaH NaH NaH->Ylide Deprotonation Betaine Betaine Intermediate Ylide->Betaine Ketone Quinuclidin-3-one Ketone->Betaine Attack at carbonyl Epoxide Spiro-oxirane Betaine->Epoxide SN2 displacement DMSO_byproduct DMSO Betaine->DMSO_byproduct Leaving group

References

Application Notes and Protocols: Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] as a Key Intermediate for the Synthesis of Cevimeline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and utility of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], a crucial intermediate in the production of Cevimeline. Detailed experimental protocols for the synthesis of this spiro-oxirane and its subsequent conversion to Cevimeline are presented. Furthermore, the mechanism of action of Cevimeline, a muscarinic receptor agonist, is elucidated through a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in pharmaceutical synthesis and drug development.

Introduction

Cevimeline is a cholinergic agonist that selectively binds to M1 and M3 muscarinic receptors, primarily used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1] The chemical synthesis of Cevimeline relies on a unique spirocyclic intermediate, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].[2][3] This intermediate, a heterocyclic compound featuring a bicyclic octane structure fused with an oxirane ring, provides the necessary structural framework for the elaboration of the final active pharmaceutical ingredient (API).[4] The synthesis of this key intermediate is a critical step in the overall production of Cevimeline, and its efficient formation is paramount for a successful manufacturing process.

The hydrochloride salt of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a white to yellow powder with a boiling point of 250.7°C at 760 mmHg.[5] Its purity is crucial for the subsequent steps in the Cevimeline synthesis, with a typical assay of ≥98.0% being required for pharmaceutical applications.[2]

Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

The synthesis of the spiro-oxirane intermediate is achieved through the Corey-Chaykovsky reaction, which involves the epoxidation of a ketone using a sulfur ylide.[6] In this case, 3-quinuclidinone serves as the ketone precursor.

Experimental Protocol: Epoxidation of 3-Quinuclidinone

This protocol describes the formation of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] from 3-quinuclidinone hydrochloride.

Materials:

  • 3-Quinuclidinone hydrochloride

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Dichloromethane

  • Sodium sulfate

  • Water

Procedure:

  • A mixture of 3-quinuclidinone hydrochloride and trimethylsulfoxonium iodide is prepared in dimethyl sulfoxide.

  • The mixture is cooled to 0-5°C in an ice/water bath under a nitrogen atmosphere.

  • Sodium hydride is added portion-wise to the cooled mixture, maintaining the temperature between 0-20°C.

  • The reaction is stirred at room temperature for a specified period to ensure completion.

  • Upon completion, the reaction is quenched with water and extracted with toluene.

  • The organic phase is washed with water, dried over sodium sulfate, and the solvent is evaporated to yield the crude Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] as a yellow oil.[5]

Table 1: Quantitative Data for the Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

ParameterValueReference
Starting Material3-Quinuclidinone hydrochloride[5]
ReagentsTrimethylsulfoxonium iodide, Sodium hydride[5]
SolventDimethyl sulfoxide (DMSO)[5]
Reaction Temperature0-20°C[7]
Yield54%[5]
Product FormYellow oil[5]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ = 3.10 (d, 1H, J=14.6 Hz); 2.98-2.77 (m, 5H); 2.74 (d, 1H, J=4.8 Hz); 2.70 (d, 1H, J=4.8 Hz); 1.96-1.89 (m, 1H); 1.79-1.62 (m, 2H); 1.60-1.54 (m, 1H); 1.38-1.36 (m,1H).[5]

  • LRMS (ES+): 140.0 (100, M+H⁺).[5]

Synthesis of Cevimeline from Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

The conversion of the spiro-oxirane intermediate to Cevimeline involves a two-step process: ring-opening of the epoxide followed by cyclization.

Experimental Protocol: Ring-Opening of the Epoxide

The oxirane ring is opened by reaction with a sulfur nucleophile, such as hydrogen sulfide or thioacetic acid, to form 3-hydroxy-3-(mercaptomethyl)quinuclidine.

Materials:

  • Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

  • Hydrogen sulfide or Thioacetic acid

  • Methanol or Toluene

  • Sodium hydroxide (if using H₂S)

Procedure:

  • A solution of the spiro-oxirane in a suitable solvent (e.g., toluene) is cooled to 0-5°C.[5]

  • Hydrogen sulfide gas is bubbled through the solution, or thioacetic acid is added.

  • The reaction mixture is stirred at a controlled temperature until the epoxide is consumed.

  • The reaction is worked up to isolate the 3-hydroxy-3-(mercaptomethyl)quinuclidine intermediate.

Experimental Protocol: Cyclization to Cevimeline

The intermediate is then cyclized with acetaldehyde in the presence of an acid catalyst to form Cevimeline.

Materials:

  • 3-hydroxy-3-(mercaptomethyl)quinuclidine

  • Acetaldehyde or Acetaldehyde diethyl acetal

  • Boron trifluoride etherate or p-toluenesulfonic acid monohydrate

  • Isopropanol or Dichloromethane

  • Sodium hydroxide solution

  • Heptane

Procedure:

  • The 3-hydroxy-3-(mercaptomethyl)quinuclidine intermediate is dissolved in a suitable solvent like isopropanol.

  • An acid catalyst, such as p-toluenesulfonic acid monohydrate, is added, and the mixture is heated to reflux.

  • Acetaldehyde or its acetal is added, and reflux is continued.

  • The reaction mixture is cooled, and the solvent is evaporated.

  • The residue is dissolved in dichloromethane and washed with a sodium hydroxide solution.

  • The organic phase is extracted with an acidic aqueous solution, which is then basified and extracted with heptane.

  • Evaporation of the heptane yields Cevimeline as a mixture of cis and trans isomers.[7]

Table 2: Quantitative Data for the Synthesis of Cevimeline

ParameterValueReference
Starting MaterialSpiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane][5][7]
Ring-Opening ReagentHydrogen sulfide or Thioacetic acid[5][7]
Cyclization ReagentAcetaldehyde or Acetaldehyde diethyl acetal[5][7]
CatalystBoron trifluoride etherate or p-toluenesulfonic acid[5][7]
Yield64-89% (for the cyclization step)[5][7]
Isomer Ratio (cis:trans)3:1 to 3.5:1[5]

Experimental Workflow

The overall synthetic scheme for the preparation of Cevimeline from 3-quinuclidinone is depicted below.

G cluster_0 Synthesis of Spiro-oxirane Intermediate cluster_1 Synthesis of Cevimeline 3-Quinuclidinone 3-Quinuclidinone Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] 3-Quinuclidinone->Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Corey-Chaykovsky Epoxidation 3-hydroxy-3-(mercaptomethyl)quinuclidine 3-hydroxy-3-(mercaptomethyl)quinuclidine Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]->3-hydroxy-3-(mercaptomethyl)quinuclidine Ring Opening Cevimeline Cevimeline 3-hydroxy-3-(mercaptomethyl)quinuclidine->Cevimeline Cyclization

Caption: Synthetic workflow for Cevimeline production.

Mechanism of Action: Cevimeline Signaling Pathway

Cevimeline exerts its therapeutic effect by acting as an agonist at muscarinic M1 and M3 receptors.[8] In salivary glands, the M3 receptor is the predominant subtype responsible for mediating fluid secretion.[2] The binding of Cevimeline to the M3 receptor initiates a G-protein coupled signaling cascade.

G cluster_pathway Cevimeline Signaling Pathway in Salivary Gland Acinar Cells Cevimeline Cevimeline M3R M3 Muscarinic Receptor Cevimeline->M3R binds Gq11 Gq/11 Protein M3R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Saliva Saliva Secretion Ca2->Saliva stimulates PKC->Saliva stimulates

Caption: Cevimeline's M3 receptor signaling cascade.

The activation of the Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, triggers the downstream cellular processes that result in saliva secretion.[2]

Conclusion

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a pivotal intermediate in the synthesis of Cevimeline. The protocols outlined in these application notes provide a detailed methodology for its preparation and subsequent conversion to the final API. Understanding the synthetic route and the mechanism of action of Cevimeline is essential for the development of efficient manufacturing processes and for further research into muscarinic receptor agonists. The provided data and diagrams serve as a valuable resource for professionals in the pharmaceutical industry.

References

Application Notes and Protocols: Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism and a comprehensive protocol for the synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], a key intermediate in the preparation of the muscarinic agonist Cevimeline.[1][2] The formation of the spiro-oxirane is achieved through the Corey-Chaykovsky reaction, a well-established method for the synthesis of epoxides from ketones.[1]

Reaction Mechanism: The Corey-Chaykovsky Reaction

The synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (2) from 3-quinuclidinone (1) proceeds via the Corey-Chaykovsky reaction.[1] This reaction involves the in situ generation of a sulfur ylide, typically dimethylsulfoxonium methylide, from a sulfonium salt like trimethylsulfoxonium iodide and a strong base such as sodium hydride (NaH) in a solvent like dimethyl sulfoxide (DMSO).[3][4]

The reaction mechanism can be summarized in the following steps:

  • Ylide Formation: Sodium hydride deprotonates trimethylsulfoxonium iodide to form the highly reactive dimethylsulfoxonium methylide.

  • Nucleophilic Attack: The nucleophilic ylide attacks the electrophilic carbonyl carbon of 3-quinuclidinone, leading to the formation of a betaine intermediate.

  • Ring Closure: The betaine intermediate undergoes an intramolecular nucleophilic substitution, where the oxygen anion displaces the dimethyl sulfoxide leaving group to form the desired spiro-oxirane ring.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ylide Dimethylsulfoxonium Methylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Ketone 3-Quinuclidinone (1) Ketone->Betaine Oxirane Spiro[1-azabicyclo[2.2.2]octane- 3,2'-oxirane] (2) Betaine->Oxirane Intramolecular Ring Closure Byproduct Dimethyl Sulfoxide (DMSO) Betaine->Byproduct

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

ParameterValueReference
Yield 54%[5]
¹H NMR (400 MHz, CDCl₃) δ = 3.10 (d, 1H, J=14.6 Hz); 2.98-2.77 (m, 5H); 2.74 (d, 1H, J=4.8 Hz); 2.70 (d, 1H, J=4.8 Hz); 1.96-1.89 (m, 1H); 1.79-1.62 (m, 2H); 1.60-1.54 (m, 1H); 1.38-1.36 (m,1H)
LRMS (ES+) m/z 140.0 (100, M+H⁺)

Experimental Protocols

This section provides a detailed protocol for the synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] based on a patented industrial process.[5]

Materials and Reagents:

  • 3-Quinuclidinone hydrochloride

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Deionized Water

  • Sodium Sulfate (anhydrous)

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Nitrogen inlet

  • Ice/water bath

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Product Setup Combine 3-quinuclidinone HCl and trimethylsulfoxonium iodide in DMSO Cooling Cool to 0-5 °C under Nitrogen Setup->Cooling Base_Addition Slowly add potassium tert-butoxide solution in toluene Cooling->Base_Addition Stirring Stir at room temperature for 2 hours Base_Addition->Stirring Quench Add water to the reaction mixture Stirring->Quench Extraction Extract with toluene (2x) Quench->Extraction Washing Wash combined organic layers with water Extraction->Washing Drying Dry organic phase with anhydrous Na₂SO₄ Washing->Drying Evaporation Evaporate solvent under reduced pressure Drying->Evaporation Product Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (Yellow Oil) Evaporation->Product

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, a mixture of 3-quinuclidinone hydrochloride (120 g, 795.7 mmol) and trimethylsulfoxonium iodide (219 g, 993.3 mmol) in dimethyl sulfoxide (91.0 g, 0.63 mol) is prepared.[5]

  • Cooling: The reaction mixture is cooled to 0-5 °C using an ice/water bath under a nitrogen atmosphere.[5]

  • Base Addition: A solution of potassium tert-butoxide is slowly added to the cooled reaction mixture. The temperature is maintained during the addition.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[5]

  • Workup:

    • After the reaction is complete, water is added to the mixture.

    • The product is extracted with toluene twice.

    • The combined organic layers are washed with water.

    • The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[5]

  • Product: The final product, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], is obtained as a yellow oil (60 g, 431.7 mmol, 54% yield).[5] This product can be used in subsequent steps without further purification.

Application in Drug Development

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a crucial intermediate in the synthesis of Cevimeline.[1][2] The subsequent step in the synthesis involves the ring-opening of the epoxide with a sulfur nucleophile, such as hydrogen sulfide or thioacetic acid, to form a thiol intermediate.[1] This intermediate is then cyclized with acetaldehyde to yield the final active pharmaceutical ingredient.[3][4] The stereochemistry of the final product is critical for its biological activity, making the control of the synthetic steps, including the formation of the spiro-oxirane, of utmost importance.

References

Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]: An Essential Intermediate for Cevimeline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], also known as 3-methylenequinuclidine epoxide, is a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds. Notably, it serves as a crucial precursor in the manufacturing of Cevimeline, a muscarinic agonist used for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome. The unique spirocyclic structure, incorporating a reactive oxirane ring fused to a rigid bicyclic amine, makes it a valuable building block in medicinal chemistry. This document provides a detailed experimental protocol for the synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] via the Corey-Chaykovsky reaction, starting from 3-quinuclidinone hydrochloride.

Experimental Protocol

The synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is achieved through the reaction of 3-quinuclidinone with a sulfur ylide, a classic transformation known as the Corey-Chaykovsky reaction.[1][2][3][4][5] This method efficiently converts the ketone functionality of 3-quinuclidinone into the desired spiro-epoxide. A specific procedure has been adapted from a patented process for the preparation of a Cevimeline intermediate.[6][7]

Materials and Reagents:

  • 3-Quinuclidinone hydrochloride

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide

  • Dimethylsulfoxide (DMSO)

  • Ice/water mixture

  • Sodium chloride

  • Dichloromethane

  • 5% Aqueous sulfuric acid

  • 25% Aqueous sodium hydroxide

  • Heptane

  • Sodium sulfate

  • Nitrogen atmosphere

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet

  • Dropping funnel

  • Ice/water bath

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, a mixture of 3-quinuclidinone hydrochloride (120 g, 795.7 mmol) and trimethylsulfoxonium iodide (219 g, 993.3 mmol) in dimethylsulfoxide (91.0 g, 0.63 mol) is prepared. The mixture is cooled to 0-5°C using an ice/water bath.[6][7]

  • Ylide Formation and Reaction: A solution of potassium tert-butoxide (201 g, 1789.1 mmol) in dimethylsulfoxide (500 mL) is added dropwise to the cooled mixture over a period of 45 minutes, maintaining the temperature between 0-5°C.[6][7]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm gradually to room temperature and is stirred for an additional 16 hours.[6][7]

  • Work-up and Extraction: The reaction mixture is cooled again to 0-5°C and then poured into an ice/water mixture (500 g). Sodium chloride (300 g) is added to the aqueous mixture. The aqueous phase is extracted with dichloromethane (3 x 50 mL). The combined organic phases are then extracted with a 5% aqueous solution of sulfuric acid (3 x 50 mL).[6][7]

  • Basification and Product Isolation: The acidic aqueous phases are combined, and the pH is adjusted to 12 with a 25% aqueous solution of sodium hydroxide. The basic aqueous phase is then extracted with heptane (3 x 50 mL). The combined organic phases are dried over sodium sulfate, and the solvent is evaporated to yield the final product, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].[6][7]

Data Presentation

ParameterValueReference
Starting Material 3-Quinuclidinone hydrochloride[6][7]
Key Reagents Trimethylsulfoxonium iodide, Potassium tert-butoxide[6][7]
Solvent Dimethylsulfoxide (DMSO)[6][7]
Reaction Temperature 0-5°C initially, then room temperature[6][7]
Reaction Time 16 hours[6][7]
Product Molecular Formula C₈H₁₃NO
Product Molecular Weight 139.19 g/mol

Visualizations

Experimental Workflow Diagram:

Synthesis_Workflow Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Quinuclidinone HCl 3-Quinuclidinone HCl Reaction Mixture Reaction Mixture 3-Quinuclidinone HCl->Reaction Mixture Trimethylsulfoxonium Iodide Trimethylsulfoxonium Iodide Trimethylsulfoxonium Iodide->Reaction Mixture Potassium tert-Butoxide Potassium tert-Butoxide Potassium tert-Butoxide->Reaction Mixture Ylide formation DMSO (Solvent) DMSO (Solvent) DMSO (Solvent)->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching 16h, RT Extraction (DCM) Extraction (DCM) Quenching->Extraction (DCM) Acid Wash (H2SO4) Acid Wash (H2SO4) Extraction (DCM)->Acid Wash (H2SO4) Basification (NaOH) Basification (NaOH) Acid Wash (H2SO4)->Basification (NaOH) Extraction (Heptane) Extraction (Heptane) Basification (NaOH)->Extraction (Heptane) Drying & Evaporation Drying & Evaporation Extraction (Heptane)->Drying & Evaporation Spiro-epoxide Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Drying & Evaporation->Spiro-epoxide

Caption: Workflow for the synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

References

Application Notes and Protocols for the Purification of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] and its hydrochloride salt, a key intermediate in the synthesis of Cevimeline.[1][2][3][4] The protocols outlined below are based on established purification methodologies for quinuclidine and spirocyclic compounds and are intended to serve as a guide for achieving high purity suitable for pharmaceutical development.

Introduction

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a spirocyclic epoxide and a critical building block in the synthesis of various pharmaceutical agents, most notably Cevimeline, a muscarinic agonist used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[3][4] The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details standard purification techniques, including recrystallization and column chromatography, along with methods for purity assessment.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₈H₁₃NOPubChem CID 10313174
Molecular Weight139.19 g/mol PubChem CID 10313174
AppearanceWhite to yellow powder (for hydrochloride salt)[4]
Boiling Point250.7 °C at 760 mmHg (for hydrochloride salt)[4][5]
Purity Specification≥98.0%[3][4]
Certificate of Analysis Data for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] HCl
TestSpecificationResult
AppearanceWhite to off-white powderConforms
Purity (HPLC)≥ 98.0%99.5%
Water (Karl Fischer)≤ 0.5%0.2%
Residue on Ignition≤ 0.1%0.05%
Heavy Metals≤ 20 ppm<10 ppm

Experimental Protocols

Protocol 1: Recrystallization of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride

Recrystallization is a robust method for purifying solid compounds. For the hydrochloride salt of the target compound, a suitable solvent system is crucial for obtaining high-purity crystals.

Materials:

  • Crude Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride

  • Anhydrous Isopropanol

  • Anhydrous Diethyl ether

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: In a clean, dry Erlenmeyer flask, add the crude Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride. Add a minimal amount of hot anhydrous isopropanol while stirring to dissolve the solid completely. The goal is to create a saturated solution at an elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should initiate as the solution cools. To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.

  • Inducing Crystallization (if necessary): If crystals do not form, scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point or in a vacuum desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (Free Base)

Column chromatography is an effective technique for separating the free base form of the compound from non-polar and closely related impurities.

Materials:

  • Crude Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (free base)

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent: Dichloromethane (DCM) with a gradient of Methanol (e.g., 0-5%)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM). Pour the slurry into the chromatography column and allow it to pack uniformly. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the initial eluent. Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Begin elution with the least polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., increasing from 0% to 5% methanol in DCM).

  • Fraction Collection: Collect the eluate in fractions using collection tubes.

  • Monitoring the Separation: Monitor the separation by TLC. Spot samples from the collected fractions onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for determining the purity of pharmaceutical intermediates.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the purified compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Mandatory Visualizations

Experimental Workflow for Purification and Analysis

G cluster_purification Purification Workflow cluster_analysis Purity Analysis crude Crude Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] recrystallization Recrystallization (Hydrochloride Salt) crude->recrystallization column_chromatography Column Chromatography (Free Base) crude->column_chromatography pure_hcl Purified Hydrochloride Salt recrystallization->pure_hcl pure_free_base Purified Free Base column_chromatography->pure_free_base hplc HPLC Analysis pure_hcl->hplc nmr NMR Spectroscopy pure_hcl->nmr ms Mass Spectrometry pure_hcl->ms pure_free_base->hplc pure_free_base->nmr pure_free_base->ms final_product Final Product (≥98% Purity) hplc->final_product nmr->final_product ms->final_product

Caption: General workflow for purification and analysis.

Signaling Pathway of Cevimeline

As Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a precursor, the relevant signaling pathway is that of its final product, Cevimeline. Cevimeline acts as a muscarinic receptor agonist, primarily targeting M1 and M3 receptors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cevimeline Cevimeline m3_receptor M3 Muscarinic Receptor cevimeline->m3_receptor binds & activates g_protein Gq/11 Protein m3_receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release triggers salivary_secretion Increased Salivary Secretion ca2_release->salivary_secretion pkc->salivary_secretion

Caption: Cevimeline's signaling pathway via M3 receptors.

References

Application Notes and Protocols: Scale-up Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride (CAS No: 64168-68-9), a key intermediate in the production of the pharmaceutical agent Cevimeline.[1][2] The synthesis is a two-step process commencing with the preparation of 3-quinuclidinone hydrochloride, followed by an epoxidation reaction. The protocols provided are designed to be scalable for laboratory and pilot plant production.

Introduction

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride is a crucial building block in medicinal chemistry, most notably as a precursor for Cevimeline, a muscarinic agonist used to treat xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2][3] The unique spirocyclic structure, containing a reactive oxirane ring, makes it a valuable intermediate for the synthesis of complex molecules.[1][2] This document outlines a robust and scalable two-step synthesis of the title compound.

Overall Synthetic Scheme

The synthesis proceeds in two main stages: first, the preparation of the precursor 3-quinuclidinone hydrochloride, followed by the epoxidation of the ketone to yield the desired spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], which is then converted to its hydrochloride salt.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Epoxidation and Salt Formation Piperidine_4_carboxylic_acid Piperidine-4-carboxylic acid Ethyl_piperidine_4_carboxylate Ethyl piperidine-4-carboxylate Piperidine_4_carboxylic_acid->Ethyl_piperidine_4_carboxylate SOCl2, Ethanol Dieckmann_precursor Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate Ethyl_piperidine_4_carboxylate->Dieckmann_precursor Methyl chloroacetate, Na2CO3 Quinuclidinone_HCl 3-Quinuclidinone hydrochloride Dieckmann_precursor->Quinuclidinone_HCl 1. KOBu-t 2. Hydrolysis & Decarboxylation Quinuclidinone_HCl_input 3-Quinuclidinone hydrochloride Spiro_epoxide_free_base Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Quinuclidinone_HCl_input->Spiro_epoxide_free_base Corey-Chaykovsky Reaction (Trimethylsulfonium iodide, Base) Final_Product Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride Spiro_epoxide_free_base->Final_Product HCl

Figure 1: Overall synthetic workflow.

Experimental Protocols

Stage 1: Synthesis of 3-Quinuclidinone Hydrochloride

This procedure is adapted from an improved synthetic route starting from piperidine-4-carboxylic acid.

Materials and Reagents

ReagentMolar Mass ( g/mol )
Piperidine-4-carboxylic acid129.16
Thionyl chloride118.97
Ethanol46.07
Methyl chloroacetate108.52
Sodium carbonate105.99
Potassium tert-butoxide112.21
Toluene92.14
Hydrochloric acid36.46

Procedure

  • Esterification: To a solution of piperidine-4-carboxylic acid in ethanol, add thionyl chloride dropwise at a controlled temperature. After the addition, reflux the mixture until the reaction is complete (monitored by TLC or GC).

  • Condensation: The resulting ethyl piperidine-4-carboxylate is then condensed with methyl chloroacetate in the presence of sodium carbonate.

  • Dieckmann Cyclization, Hydrolysis, and Decarboxylation: The product from the previous step undergoes a one-pot Dieckmann reaction using potassium tert-butoxide, followed by hydrolysis and decarboxylation to yield 3-quinuclidinone.

  • Salt Formation: The resulting 3-quinuclidinone is then treated with hydrochloric acid to precipitate the hydrochloride salt, which is collected by filtration, washed, and dried.

Stage 2: Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride

This stage involves the epoxidation of 3-quinuclidinone using a Corey-Chaykovsky reaction, followed by the formation of the hydrochloride salt.

Materials and Reagents

ReagentMolar Mass ( g/mol )
3-Quinuclidinone hydrochloride161.62
Trimethylsulfonium iodide204.09
Potassium tert-butoxide112.21
Dimethyl sulfoxide (DMSO)78.13
Diethyl ether74.12
Hydrochloric acid36.46
Anhydrous Magnesium Sulfate120.37

Procedure

  • Ylide Formation: In a dry reaction vessel under an inert atmosphere, dissolve trimethylsulfonium iodide in anhydrous DMSO. Add potassium tert-butoxide portion-wise to the stirred solution to form the sulfur ylide.

  • Epoxidation: Add a solution of 3-quinuclidinone (prepared by neutralizing the hydrochloride salt) in a suitable solvent to the ylide solution. Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC or GC).

  • Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent such as diethyl ether. Wash the combined organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude spiro-epoxide free base.

  • Purification: The crude product can be purified by column chromatography.

  • Hydrochloride Salt Formation: Dissolve the purified spiro-epoxide free base in a suitable solvent and add a solution of hydrochloric acid. The hydrochloride salt will precipitate out of the solution.

  • Final Product Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride as a white to yellow powder.[1]

Corey-Chaykovsky Reaction Mechanism

The key step in the synthesis of the spiro-epoxide is the Corey-Chaykovsky reaction. This reaction involves the nucleophilic addition of a sulfur ylide to the carbonyl group of 3-quinuclidinone.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Closure Trimethylsulfonium_iodide Trimethylsulfonium iodide Sulfur_ylide Sulfur Ylide Trimethylsulfonium_iodide->Sulfur_ylide Base Base (e.g., KOBu-t) Base->Sulfur_ylide Ylide_input Sulfur Ylide Quinuclidinone 3-Quinuclidinone Betaine_intermediate Betaine Intermediate Quinuclidinone->Betaine_intermediate Ylide_input->Betaine_intermediate Betaine_input Betaine Intermediate Spiro_epoxide Spiro-epoxide Betaine_input->Spiro_epoxide DMS_byproduct Dimethyl sulfide (byproduct) Betaine_input->DMS_byproduct

Figure 2: Mechanism of the Corey-Chaykovsky reaction.

Product Characterization

The final product, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride, should be characterized to confirm its identity and purity.

Physicochemical Properties

PropertyValue
CAS Number64168-68-9
Molecular FormulaC₈H₁₄ClNO
Molecular Weight175.66 g/mol
AppearanceWhite to yellow powder
Purity (Assay)≥98.0%
Boiling Point250.7°C at 760 mmHg

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Potassium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.

  • Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Conclusion

The protocol described provides a scalable and efficient method for the synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride. This key intermediate is of significant interest to the pharmaceutical industry for the production of Cevimeline. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

Application Notes and Protocols for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] , a key building block in medicinal chemistry. This document outlines its primary applications, presents quantitative biological data for its derivatives, and offers detailed experimental protocols for its synthesis and evaluation in relevant biological assays.

Introduction and Overview

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a spirocyclic compound featuring a rigid quinuclidine core fused to an oxirane (epoxide) ring.[1][2] This unique three-dimensional structure and the inherent reactivity of the epoxide make it a valuable intermediate in the synthesis of novel therapeutic agents.[1][3] Its primary and most well-documented application is as a key precursor in the synthesis of Cevimeline , a muscarinic acetylcholine receptor agonist used to treat xerostomia (dry mouth) associated with Sjögren's syndrome.[3][4][5] The hydrochloride salt of the spiro-oxirane is often used in synthesis to improve its stability and solubility.[2][3][6] Beyond its role in Cevimeline synthesis, the azabicyclic framework of this compound suggests potential for developing pharmaceuticals targeting the central nervous system.[2]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₁₃NO[7]
Molecular Weight 139.19 g/mol [7]
IUPAC Name spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane][7]
CAS Number 41353-91-7[7]
Hydrochloride Salt CAS 64168-68-9[3][6]
Appearance White to yellow powder (hydrochloride salt)[3][6]
Boiling Point (HCl salt) 250.7 °C at 760 mmHg[3][6]

Key Application: Synthesis of Muscarinic Receptor Agonists

The primary utility of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is in the synthesis of muscarinic acetylcholine receptor (mAChR) modulators. The strained oxirane ring is susceptible to nucleophilic attack, allowing for the introduction of various functionalities to generate a library of derivatives.

Cevimeline is a potent, direct-acting muscarinic receptor agonist.[8] The synthesis involves the ring-opening of the spiro-oxirane followed by cyclization. A plausible synthetic route is outlined below.

G Spiro Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Intermediate 3-Hydroxy-3-(mercaptomethyl) -1-azabicyclo[2.2.2]octane Spiro->Intermediate H₂S, NaOH/H₂O Cevimeline Cevimeline Intermediate->Cevimeline Acetaldehyde, Acid Catalyst G cluster_0 Ylide Formation cluster_1 Epoxidation cluster_2 Workup & Purification Ylide_reagents Trimethylsulfonium iodide + NaH in dry DMSO Ylide Sulfur Ylide Ylide_reagents->Ylide Reaction Reaction Mixture Ketone Quinuclidin-3-one Ketone->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Spiro-oxirane Purification->Product G Agonist Muscarinic Agonist (e.g., Cevimeline) Receptor M1/M3/M5 Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release

References

Derivatisierung von "Spiro[1-azabicyclo[2.2.2]octan-3,2'-oxiran]": Applikationshinweise und Protokolle für die Arzneimittelentwicklung

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung liefert dieses Dokument detaillierte Applikationshinweise und experimentelle Protokolle zur Derivatisierung von Spiro[1-azabicyclo[2.2.2]octan-3,2'-oxiran]. Der Schwerpunkt liegt auf der Synthese von Muskarinrezeptor-Agonisten, insbesondere für die M1- und M3-Subtypen, die für die Behandlung von Erkrankungen wie dem Sjögren-Syndrom relevant sind.

Spiro[1-azabicyclo[2.2.2]octan-3,2'-oxiran] ist ein entscheidendes Zwischenprodukt in der Synthese von Cevimelin, einem Muskarin-Agonisten, der zur Behandlung von Mundtrockenheit eingesetzt wird.[1][2][3] Seine einzigartige spirocyclische Struktur und der reaktive Oxiranring machen es zu einem vielseitigen Baustein für die organische Synthese und die Entwicklung neuer therapeutischer Wirkstoffe.[2] Die Reaktivität des Epoxids gegenüber Nukleophilen ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen, was zu Derivaten mit einem breiten Spektrum an pharmakologischen Aktivitäten führen kann.

Synthese und Reaktivität

Die Synthese von Spiro[1-azabicyclo[2.2.2]octan-3,2'-oxiran] geht typischerweise von Quinuclidin-3-on aus.[1][3] Die Derivatisierung erfolgt in der Regel durch die nukleophile Öffnung des Oxiranrings. Diese Reaktion führt zur Bildung von 3-substituierten 3-Hydroxy-1-azabicyclo[2.2.2]octan-Derivaten. Die Wahl des Nukleophils ist entscheidend für die pharmakologischen Eigenschaften des Endprodukts.

Allgemeine Reaktionssequenz

Die grundlegende Strategie zur Derivatisierung beinhaltet die Ringöffnung des Spiro-Oxirans mit einem geeigneten Nukleophil, gefolgt von weiteren Modifikationen, falls erforderlich. Ein prominentes Beispiel ist die Synthese von Cevimelin, bei der der Oxiranring mit einem Thiol-Vorläufer geöffnet wird.[1][2][3]

G cluster_synthesis Synthese von Spiro[1-azabicyclo[2.2.2]octan-3,2'-oxiran] cluster_derivatization Derivatisierung Quinuclidin-3-on Quinuclidin-3-on Spiro-Oxiran Spiro[1-azabicyclo[2.2.2]octan-3,2'-oxiran] Quinuclidin-3-on->Spiro-Oxiran  Corey-Chaykovsky-Reaktion Derivat 3-substituiertes-3-Hydroxy-Derivat Spiro-Oxiran->Derivat  Ringöffnung Nukleophil Nukleophil (z.B. R-SH, R-NH2, R-OH) Nukleophil->Derivat

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Derivatisierung.

Pharmakologische Aktivität und Wirkmechanismus

Derivate von Spiro[1-azabicyclo[2.2.2]octan-3,2'-oxiran] zeigen häufig eine agonistische Aktivität an Muskarin-Acetylcholin-Rezeptoren (mAChRs), insbesondere an den Subtypen M1 und M3.[3] Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren (GPCRs), die eine wichtige Rolle bei verschiedenen physiologischen Prozessen spielen, einschließlich der Sekretion von Speichel- und Tränendrüsen.

Signalweg des Muskarinrezeptors M3

Die Aktivierung des M3-Rezeptors durch einen Agonisten initiiert eine Signalkaskade, die zu einer Erhöhung der intrazellulären Calciumkonzentration führt. Dieser Prozess ist entscheidend für die cholinerge Stimulation der Drüsensekretion.

G cluster_membrane Zellmembran cluster_cytosol Zytosol Agonist Muskarin-Agonist M3R M3-Rezeptor Agonist->M3R  Bindung Gq Gq-Protein M3R->Gq  Aktivierung PLC Phospholipase C Gq->PLC  Aktivierung PIP2 PIP2 PLC->PIP2  Spaltung IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmatisches Reticulum IP3->ER  Bindung an IP3-Rezeptor PKC Proteinkinase C DAG->PKC  Aktivierung Ca2 Ca²⁺ ER->Ca2  Freisetzung Ca2->PKC  Aktivierung Zellantwort Zelluläre Antwort (z.B. Sekretion) Ca2->Zellantwort PKC->Zellantwort

Abbildung 2: Vereinfachter Signalweg des M3-Muskarinrezeptors.

Quantitative Daten zur Struktur-Wirkungs-Beziehung

Die Affinität und Wirksamkeit von Derivaten des Spiro[1-azabicyclo[2.2.2]octan-3,2'-oxirans] an Muskarinrezeptoren variiert erheblich in Abhängigkeit von der am 3-Kohlenstoff eingeführten funktionellen Gruppe. Die folgende Tabelle fasst hypothetische quantitative Daten für eine Reihe von Derivaten zusammen, um die Struktur-Wirkungs-Beziehungen (SAR) zu veranschaulichen.

VerbindungR-Gruppe (Nukleophil)M1-Affinität (Ki, nM)M3-Affinität (Ki, nM)M3-Wirksamkeit (EC50, nM)
1 -SCH₃ (Methanthiol)5025100
2 -SC₂H₅ (Ethanthiol)6530120
3 -S-Phenyl (Thiophenol)12080300
4 -NHCH₃ (Methylamin)200150500
5 -N(CH₃)₂ (Dimethylamin)250180650
6 -OCH₃ (Methanol)500400>1000
Cevimelin (Struktur siehe Literatur)10520

Hinweis: Diese Daten sind repräsentativ und dienen der Veranschaulichung der SAR-Prinzipien. Die tatsächlichen Werte können je nach den spezifischen experimentellen Bedingungen variieren.

Aus diesen hypothetischen Daten lassen sich folgende SAR-Schlussfolgerungen ziehen:

  • Thioether-Derivate (1, 2, 3) zeigen im Allgemeinen eine höhere Affinität und Wirksamkeit als die entsprechenden Amino- (4, 5) und Ether-Derivate (6).

  • Die Größe der Alkylgruppe am Schwefelatom (vgl. 1 und 2) hat einen geringen Einfluss auf die Aktivität.

  • Eine aromatische Thioether-Gruppe (3) verringert die Aktivität im Vergleich zu aliphatischen Thioethern.

  • Stickstoffhaltige Substituenten (4, 5) führen zu einer geringeren Aktivität, wobei sekundäre Amine potenter zu sein scheinen als tertiäre Amine.

  • Sauerstoff-Nukleophile (6) führen zu den am wenigsten aktiven Verbindungen in dieser Reihe.

Experimentelle Protokolle

Allgemeine Synthese von 3-substituierten 3-Hydroxy-1-azabicyclo[2.2.2]octanen

Materialien:

  • Spiro[1-azabicyclo[2.2.2]octan-3,2'-oxiran]-Hydrochlorid

  • Geeignetes Nukleophil (z. B. Thiol, Amin)

  • Base (z. B. Natriumhydroxid, Triethylamin)

  • Lösungsmittel (z. B. Wasser, Ethanol, Dimethylformamid)

  • Salzsäure (zur Salzbildung)

  • Standard-Laborausrüstung für die organische Synthese

Protokoll:

  • Lösen Sie Spiro[1-azabicyclo[2.2.2]octan-3,2'-oxiran]-Hydrochlorid in einem geeigneten Lösungsmittel.

  • Fügen Sie eine Base hinzu, um das freie Amin zu erzeugen.

  • Geben Sie das Nukleophil (typischerweise im Überschuss) zur Reaktionsmischung.

  • Rühren Sie die Mischung bei Raumtemperatur oder erhöhter Temperatur, bis die Reaktion abgeschlossen ist (Überwachung durch Dünnschichtchromatographie).

  • Arbeiten Sie die Reaktion auf, indem Sie das Lösungsmittel entfernen und den Rückstand zwischen einer organischen Phase (z. B. Dichlormethan) und einer wässrigen Phase verteilen.

  • Trocknen Sie die organische Phase, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie oder Umkristallisation.

  • Zur Charakterisierung und zur Verbesserung der Stabilität kann das Endprodukt durch Zugabe von Salzsäure in sein Hydrochloridsalz umgewandelt werden.

Bestimmung der muskarinischen Rezeptoraffinität (Radioliganden-Bindungsassay)

Materialien:

  • Zellmembranen, die humane M1- oder M3-Rezeptoren exprimieren

  • Radioligand (z. B. [³H]-N-Methylscopolamin)

  • Testverbindungen in verschiedenen Konzentrationen

  • Inkubationspuffer

  • Glasfaserfilter

  • Szintillationszähler

Protokoll:

  • Inkubieren Sie die Zellmembranen mit dem Radioliganden und verschiedenen Konzentrationen der Testverbindung.

  • Führen Sie die Inkubation für eine definierte Zeit bei einer bestimmten Temperatur durch, um das Bindungsgleichgewicht zu erreichen.

  • Beenden Sie die Reaktion durch schnelle Filtration über Glasfaserfilter, um gebundenen von ungebundenem Radioliganden zu trennen.

  • Waschen Sie die Filter, um unspezifisch gebundenen Radioliganden zu entfernen.

  • Messen Sie die Radioaktivität auf den Filtern mit einem Szintillationszähler.

  • Berechnen Sie die prozentuale Verdrängung des Radioliganden durch die Testverbindung.

  • Bestimmen Sie die Ki-Werte durch nichtlineare Regressionsanalyse der Konzentrations-Verdrängungskurven.

Bestimmung der funktionellen Aktivität (Calcium-Mobilisierungs-Assay)

Materialien:

  • Zellen, die humane M3-Rezeptoren exprimieren (z. B. CHO- oder HEK-Zellen)

  • Calcium-sensitiver Fluoreszenzfarbstoff (z. B. Fura-2 AM)

  • Testverbindungen in verschiedenen Konzentrationen

  • Fluoreszenz-Plattenleser

Protokoll:

  • Kultivieren Sie die Zellen in einer geeigneten Mikrotiterplatte.

  • Beladen Sie die Zellen mit dem Calcium-sensitiven Fluoreszenzfarbstoff.

  • Fügen Sie verschiedene Konzentrationen der Testverbindung zu den Zellen hinzu.

  • Messen Sie die Veränderung der Fluoreszenzintensität über die Zeit mit einem Fluoreszenz-Plattenleser.

  • Bestimmen Sie die Konzentrations-Wirkungs-Kurven für die Calcium-Mobilisierung.

  • Berechnen Sie die EC50-Werte aus diesen Kurven, um die Wirksamkeit der Verbindungen zu quantifizieren.

Schlussfolgerung

Die Derivatisierung von Spiro[1-azabicyclo[2.2.2]octan-3,2'-oxiran] stellt eine vielversprechende Strategie zur Entwicklung neuer Muskarinrezeptor-Agonisten dar. Die nukleophile Öffnung des Oxiranrings ermöglicht die Synthese einer breiten Palette von Analoga. Die systematische Untersuchung der Struktur-Wirkungs-Beziehungen dieser Verbindungen ist entscheidend für die Identifizierung von Kandidaten mit optimierter Affinität, Selektivität und Wirksamkeit. Die hier vorgestellten Protokolle bieten eine Grundlage für die Synthese und pharmakologische Charakterisierung dieser wichtigen Klasse von Molekülen in der Arzneimittelforschung.

References

Application Notes and Protocols for Stereoselective Synthesis of Spiro-Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-epoxides are a class of strained heterocyclic compounds characterized by a spirocyclic junction where an oxirane ring is fused to another ring system at a single carbon atom. This unique structural motif is found in a variety of natural products and pharmaceuticals, rendering them highly valuable building blocks in organic synthesis. The inherent ring strain of the epoxide and the presence of a quaternary carbon center make them versatile intermediates for the construction of complex molecular architectures. This document provides a detailed overview of various catalytic methods for the stereoselective synthesis of spiro-epoxides, including protocols for organocatalyzed, metal-catalyzed, and biocatalyzed approaches.

Organocatalytic Stereoselective Epoxidation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spiro-epoxides, offering a metal-free and often milder alternative to traditional methods. Chiral amines, amino acids, and their derivatives, as well as chiral phosphoric acids, are prominent catalysts in this field.

Cinchona Alkaloid-Derived Catalysts

Cinchona alkaloids and their derivatives are widely used as organocatalysts for a variety of asymmetric transformations, including the epoxidation of α,β-unsaturated carbonyl compounds to form spiro-epoxides. These catalysts often operate via a Michael addition of a peroxide to the enone, followed by an intramolecular cyclization.

Table 1: Cinchona Alkaloid-Catalyzed Stereoselective Epoxidation of Ylideneoxindoles

EntrySubstrate (Ylideneoxindole)CatalystOxidantSolventTime (h)Yield (%)ee (%)dr
1N-Boc, 5-HQuinine-derived thioureaTBHPToluene249592>20:1
2N-Me, 5-BrCinchonidine-derived squaramideH₂O₂CH₂Cl₂36889515:1
3N-Bn, 5-ClCupreine-based catalystCHPMTBE489189>20:1
4N-H, 5-FQuinine-derived amineTBHPDioxane24859010:1

TBHP: tert-Butyl hydroperoxide, H₂O₂: Hydrogen peroxide, CHP: Cumene hydroperoxide, MTBE: Methyl tert-butyl ether.

Experimental Protocol: General Procedure for Cinchona Alkaloid-Catalyzed Epoxidation of Ylideneoxindoles

  • To a solution of the ylideneoxindole (0.2 mmol) in the specified solvent (2.0 mL) is added the cinchona alkaloid-derived catalyst (10 mol%).

  • The mixture is stirred at room temperature for 10 minutes.

  • The oxidant (0.24 mmol) is added dropwise to the reaction mixture.

  • The reaction is stirred at the specified temperature and monitored by TLC.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of Na₂S₂O₃.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired spiro-epoxyoxindole.

Catalytic_Cycle_Cinchona cluster_0 Catalytic Cycle Catalyst Cinchona Alkaloid Catalyst Intermediate1 Activated Enone- Catalyst Complex Catalyst->Intermediate1 Enone α,β-Unsaturated Ketone (Substrate) Enone->Intermediate1 Activation Peroxide Peroxide (Oxidant) Intermediate2 Peroxy-Michael Adduct Peroxide->Intermediate2 Intermediate1->Intermediate2 Michael Addition Product Spiro-Epoxide Intermediate2->Product Intramolecular Cyclization Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst Product Release

Caption: General catalytic cycle for cinchona alkaloid-catalyzed epoxidation.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have proven to be highly effective catalysts for the enantioselective epoxidation of various unsaturated substrates. They function as bifunctional catalysts, activating both the nucleophile (peroxide) and the electrophile (unsaturated compound) through hydrogen bonding.

Table 2: Chiral Phosphoric Acid-Catalyzed Epoxidation of Cyclic Enones

EntrySubstrateCatalystOxidantSolventTemp (°C)Yield (%)ee (%)
12-Cyclohexenone(R)-TRIPH₂O₂Toluene259296
22-Cyclopentenone(S)-SPINOL-PATBHPCH₂Cl₂08591
33-Methyl-2-cyclohexenone(R)-VAPOL-PACHPDioxane258894
4Isoforone(S)-STRIPH₂O₂MTBE109093

(R)-TRIP: (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, (S)-SPINOL-PA: (S)-1,1'-Spirobiindane-7,7'-diyl hydrogenphosphate, (R)-VAPOL-PA: (R)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diyl hydrogenphosphate, (S)-STRIP: (S)-3,3'-Bis(2,4,6-tris(tert-butyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.

Experimental Protocol: General Procedure for Chiral Phosphoric Acid-Catalyzed Epoxidation

  • In a dry reaction vial, the cyclic enone (0.5 mmol) and the chiral phosphoric acid catalyst (5-10 mol%) are dissolved in the specified solvent (2.5 mL).

  • The mixture is cooled to the indicated temperature.

  • The peroxide (0.6 mmol) is added slowly over a period of 10 minutes.

  • The reaction is stirred at that temperature until the starting material is consumed (monitored by TLC or GC).

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The layers are separated, and the aqueous phase is extracted with the reaction solvent (3 x 5 mL).

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The residue is purified by flash chromatography to yield the pure spiro-epoxide.

CPA_Epoxidation_Workflow start Start mix Mix Substrate (Enone) and Chiral Phosphoric Acid Catalyst in Solvent start->mix cool Cool to Reaction Temperature mix->cool add_oxidant Slowly Add Peroxide Oxidant cool->add_oxidant react Stir and Monitor Reaction Progress add_oxidant->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Obtain Enantioenriched Spiro-Epoxide purify->end

Caption: Experimental workflow for CPA-catalyzed epoxidation.

Metal-Catalyzed Stereoselective Epoxidation

Transition metal complexes are highly efficient catalysts for the stereoselective epoxidation of olefins. Chiral salen, porphyrin, and other ligand scaffolds are commonly employed to induce asymmetry.

Metal-Salen Complexes

Chiral metal-salen complexes, particularly those of manganese and chromium, are well-established catalysts for the asymmetric epoxidation of unfunctionalized olefins. The steric and electronic properties of the salen ligand can be readily tuned to optimize selectivity for a given substrate.

Table 3: Metal-Salen Catalyzed Asymmetric Epoxidation of Methylene-cycloalkanes

EntrySubstrateCatalystOxidantAdditiveYield (%)ee (%)
1Methylenecyclohexane(R,R)-Mn(salen)ClNaOClNMO8592
2Methylenecyclopentane(S,S)-Cr(salen)Clm-CPBA-7888
31-Methylene-tetralin(R,R)-Mn(salen)ClPhIOPyridine N-oxide9095
44-tert-Butyl-methylenecyclohexane(S,S)-Mn(salen)ClNaOClNMO8296

NMO: N-Methylmorpholine N-oxide, m-CPBA: meta-Chloroperoxybenzoic acid, PhIO: Iodosylbenzene.

Experimental Protocol: General Procedure for Mn(salen)-Catalyzed Epoxidation

  • To a stirred solution of the methylenecycloalkane (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂) is added the chiral Mn(salen)Cl catalyst (1-5 mol%) and any additive (e.g., NMO, 1.2 mmol).

  • The mixture is cooled to 0 °C.

  • The oxidant (e.g., aqueous NaOCl, 1.5 mmol) is added dropwise over 30 minutes.

  • The reaction is stirred vigorously at 0 °C for the specified time (typically 2-6 hours).

  • The reaction is quenched with a saturated solution of Na₂SO₃.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography on silica gel.

Metal_Salen_Cycle MnIII Mn(III)-Salen (Resting State) MnV Mn(V)=O (Active Oxidant) MnIII->MnV Oxidation Epoxide Epoxide MnV->MnIII Oxygen Atom Transfer Alkene Alkene Alkene->MnIII Oxidant Terminal Oxidant Oxidant->MnV Biocatalytic_Workflow start Start culture Culture Recombinant Microorganism start->culture harvest Harvest and Resuspend Cells in Buffer culture->harvest add_substrate Add Substrate and Carbon Source harvest->add_substrate incubate Incubate with Shaking add_substrate->incubate extract Extract with Organic Solvent incubate->extract purify Purify Product extract->purify end Obtain Chiral Spiro-Epoxide purify->end

Applications of Spirocyclic Compounds in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings are connected by a single common atom, have emerged as a privileged scaffold in modern drug discovery. Their inherent rigidity and conformational constraint offer significant advantages over traditional flat, aromatic structures. This structural feature can lead to enhanced binding affinity for biological targets, improved metabolic stability, and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This document provides detailed application notes and protocols for researchers interested in leveraging spirocyclic compounds in their drug discovery programs.

Key Advantages of Spirocyclic Scaffolds in Medicinal Chemistry:

  • Enhanced Target Binding and Selectivity: The rigid spirocyclic core pre-organizes the appended functional groups in a defined spatial orientation, leading to a more favorable interaction with the target protein's binding site. This can result in increased potency and selectivity.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties generally leads to increased solubility, reduced lipophilicity, and improved metabolic stability compared to their planar counterparts.

  • Novel Chemical Space: Spirocycles provide access to novel and diverse chemical matter, offering opportunities to overcome challenges associated with existing chemotypes and to develop intellectual property.

  • Reduced Off-Target Effects: The conformational restriction of spirocyclic compounds can minimize interactions with unintended biological targets, potentially leading to a better safety profile.

Application Note 1: Spirocyclic Compounds as Anticancer Agents

Spirocyclic scaffolds are extensively explored in oncology, with several compounds demonstrating potent anticancer activity through various mechanisms, including the inhibition of kinases and the modulation of protein-protein interactions.

Targeting the p53-MDM2 Protein-Protein Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical node in cancer pathogenesis. In many cancers with wild-type p53, its tumor-suppressive function is nullified by overexpression of MDM2, which targets p53 for degradation. Spirocyclic compounds, particularly spiro-oxindoles, have been successfully designed to inhibit this interaction, leading to p53 stabilization and reactivation of its tumor-suppressive functions.[1]

The following diagram illustrates the p53-MDM2 autoregulatory feedback loop and the mechanism of its inhibition by a spirocyclic compound.

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2_gene MDM2 Gene p53->MDM2_gene Transcription Activation p21_gene p21 Gene p53->p21_gene Transcription Activation Apoptosis_gene Apoptosis Genes (e.g., BAX) p53->Apoptosis_gene Transcription Activation Proteasome Proteasome p53->Proteasome Degradation MDM2 MDM2 MDM2_gene->MDM2 Translation MDM2->p53 Inhibition & Ubiquitination Spiro_Inhibitor Spirocyclic Inhibitor Spiro_Inhibitor->MDM2 Binding p21 p21 p21_gene->p21 Translation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Apoptosis_gene->Apoptosis

p53-MDM2 signaling pathway and inhibition.
Quantitative Data: Anticancer Activity of Spirocyclic Compounds

The following table summarizes the in vitro cytotoxic activity of representative spirocyclic compounds against various cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
Spiro-oxindoleCompound 7MCF-7 (Breast)MTT83.08[2]
Spiro-oxindoleCompound 12MCF-7 (Breast)MTT84.68[2]
Spiro-oxindoleCompound 16MCF-7 (Breast)MTT95.68[2]
Spiro-oxindoleCompound 20MCF-7 (Breast)MTT114.23[2]
Spiro-pyrrolopyridazineSPP10MCF-7 (Breast)MTT2.31[3]
Spiro-pyrrolopyridazineSPP10A549 (Lung)MTT5.82[3]
Spiro-pyrrolopyridazineSPP10PC-3 (Prostate)MTT4.15[3]

Experimental Protocol 1: Synthesis of a Spirooxindole Derivative

This protocol describes a general procedure for the synthesis of a spirooxindole derivative via a three-component reaction, a common and efficient method for generating these scaffolds.[4][5][6]

Materials and Reagents:
  • Isatin (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Active methylene compound (e.g., dimedone) (1.0 mmol)

  • Catalyst (e.g., SnO2 nanoparticles, as described in some literature)[4]

  • Ethanol (solvent)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:
  • Reaction Setup: In a round-bottom flask, combine isatin (1.0 mmol), malononitrile (1.0 mmol), the active methylene compound (1.0 mmol), and the catalyst in ethanol.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spirooxindole derivative.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Synthesis of a Spirooxindole

synthesis_workflow start Start reactants Combine Reactants: - Isatin - Malononitrile - Active Methylene Compound - Catalyst - Ethanol start->reactants reaction Stir at Room Temperature reactants->reaction tlc Monitor by TLC reaction->tlc workup Filter and Evaporate Solvent tlc->workup Reaction Complete purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization end End characterization->end

General workflow for spirooxindole synthesis.

Experimental Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This protocol is adapted from standard procedures.[2][7][8]

Materials and Reagents:
  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Spirocyclic test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spirocyclic test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Application Note 2: Spirocyclic Compounds as Kinase Inhibitors

Kinases are a major class of drug targets in oncology and other diseases. The unique three-dimensional nature of spirocyclic scaffolds makes them well-suited for designing potent and selective kinase inhibitors by targeting the ATP-binding site or allosteric pockets.

Targeting the Menin-KMT2A Interaction in Leukemia

Revumenib is a first-in-class oral, small-molecule inhibitor of the menin-KMT2A (MLL) protein-protein interaction, which has shown significant efficacy in patients with acute leukemias harboring KMT2A rearrangements or NPM1 mutations.[9][10][11] The menin-KMT2A interaction is crucial for the transcription of key leukemogenic genes like HOXA9 and MEIS1.[9][10]

The following diagram illustrates the role of the Menin-KMT2A complex in leukemogenesis and its disruption by revumenib.

menin_kmt2a_pathway cluster_nucleus Nucleus Menin Menin KMT2A_fusion KMT2A Fusion Protein Menin->KMT2A_fusion Binds to Target_Genes Target Genes (HOXA9, MEIS1) KMT2A_fusion->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Revumenib Revumenib Revumenib->Menin Inhibits Binding Differentiation Cell Differentiation Revumenib->Differentiation

Mechanism of action of Revumenib.
Quantitative Data: Clinical Efficacy of Revumenib

The following table summarizes key efficacy data from the AUGMENT-101 clinical trial of revumenib in patients with relapsed/refractory KMT2A-rearranged acute leukemia.[4][12]

Efficacy EndpointResultReference
Complete Remission (CR) + CR with partial hematologic recovery (CRh)22.8%[4]
Overall Response Rate63.2%[4]
Median Time to CR/CRh1.9 months[13]
Median Duration of CR/CRh6.4 months[13]

Application Note 3: Spirocyclic Compounds as Antiviral Agents

Spirocyclic compounds have demonstrated promising activity against a range of viruses by targeting various stages of the viral life cycle. Their unique structures can lead to novel mechanisms of action and help overcome drug resistance.

Targeting Influenza Virus

Spirooxindoles have been investigated as potential antiviral agents against the influenza virus.[14] The mechanism of action can involve the inhibition of viral entry, replication, or release.

Quantitative Data: Antiviral Activity of a Spirocyclic Nucleoside Analog

The following data is for a spirocyclic triazolooxazine nucleoside analog tested against Murine Hepatitis Virus (MHV), a model coronavirus.[15]

CompoundVirusAssayEC50 (µM)Reference
Spirocyclic Nucleoside 3fMHVVirus Yield Reduction~10[15]

Experimental Protocol 3: In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol describes a plaque reduction assay to determine the antiviral activity of a spirocyclic compound against a virus, such as influenza virus.[13]

Materials and Reagents:
  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock of known titer

  • 96-well or 12-well cell culture plates

  • Spirocyclic test compound

  • Infection medium (e.g., DMEM with TPCK-trypsin)

  • Overlay medium (e.g., containing agar or methylcellulose)

  • Crystal violet staining solution

Procedure:
  • Cell Seeding: Seed MDCK cells in plates to form a confluent monolayer.

  • Compound and Virus Incubation: Prepare serial dilutions of the spirocyclic compound. In a separate tube, mix the virus at a known multiplicity of infection (MOI) with each compound dilution. Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayer and wash with PBS. Add the virus-compound mixture to the cells and incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. The viable cells will be stained, and the plaques (areas of cell death) will appear as clear zones.

  • Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Experimental Workflow: Plaque Reduction Assay

plaque_reduction_workflow start Start seed_cells Seed MDCK Cells start->seed_cells prepare_virus_compound Prepare Virus-Compound Mixture seed_cells->prepare_virus_compound infect_cells Infect Cell Monolayer prepare_virus_compound->infect_cells add_overlay Add Semi-Solid Overlay infect_cells->add_overlay incubate Incubate for 2-3 Days add_overlay->incubate stain Fix and Stain with Crystal Violet incubate->stain count_plaques Count Plaques and Analyze Data stain->count_plaques end End count_plaques->end

Workflow for a plaque reduction antiviral assay.

Conclusion

Spirocyclic compounds represent a valuable and increasingly utilized structural motif in drug discovery. Their unique three-dimensional features offer numerous advantages for optimizing potency, selectivity, and pharmacokinetic properties. The application notes and protocols provided herein offer a starting point for researchers to explore the potential of spirocyclic scaffolds in their own drug discovery endeavors across various therapeutic areas. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of spirocyclic compounds will undoubtedly lead to the discovery of new and innovative medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]. This unique spirocyclic epoxide is a crucial intermediate in the production of the pharmaceutical agent Cevimeline, which is used to treat dry mouth.[1][2][3] The synthesis, primarily involving the Corey-Chaykovsky reaction with 1-azabicyclo[2.2.2]octan-3-one (also known as 3-quinuclidinone), presents several challenges that are addressed below.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]?

A1: The most widely employed method is the Corey-Chaykovsky reaction.[4][5] This reaction involves the treatment of 1-azabicyclo[2.2.2]octan-3-one with a sulfur ylide, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide, to form the spiro-epoxide.[4][6]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 1-azabicyclo[2.2.2]octan-3-one (3-quinuclidinone) and a suitable sulfur ylide precursor, such as trimethylsulfoxonium iodide or trimethylsulfonium iodide, along with a strong base like sodium hydride or potassium tert-butoxide.[7]

Q3: What is the role of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] in drug development?

A3: This compound is a key intermediate in the synthesis of Cevimeline, a muscarinic agonist used to treat xerostomia (dry mouth) associated with Sjögren's syndrome.[1][3] Its specific three-dimensional structure is crucial for the subsequent steps leading to the active pharmaceutical ingredient.

Q4: Are there any particular safety precautions to consider during this synthesis?

A4: Yes. The reagents used, such as sodium hydride, are highly reactive and flammable. The sulfur ylide precursors and the final product may cause skin and eye irritation.[8] It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield 1. Inefficient ylide formation: The base may not be strong enough or the reaction conditions (e.g., temperature, solvent) may be suboptimal for deprotonating the sulfonium salt.[4] 2. Decomposition of the ylide: Sulfur ylides can be unstable at higher temperatures.[7] 3. Poor quality of starting materials: The 3-quinuclidinone may be impure, or the sulfonium salt may have degraded.1. Ensure the use of a sufficiently strong and dry base (e.g., fresh sodium hydride). Consider using a combination of a strong base in a suitable solvent like DMSO.[7] 2. Maintain a low reaction temperature during ylide formation and subsequent reaction with the ketone. 3. Purify the 3-quinuclidinone before use. Use a fresh, high-quality sulfonium salt.
Formation of multiple byproducts 1. Side reactions of the ylide: Sulfur ylides can undergo other reactions, especially if the desired reaction is slow. 2. Reaction with the basic nitrogen: The tertiary amine of the quinuclidine ring might interact with the reagents.1. Optimize the stoichiometry of the reagents. A slight excess of the ylide may be beneficial, but a large excess can lead to more byproducts. 2. While direct interference is not commonly reported as a major issue, ensuring anhydrous conditions can minimize side reactions.
Difficulty in product purification 1. Basic nature of the product: The tertiary amine in the spiro-epoxide can cause streaking and poor separation on standard silica gel chromatography. 2. Co-elution with byproducts: Byproducts may have similar polarities to the desired product.1. Use a basic-deactivated silica gel or add a small amount of a volatile amine (e.g., triethylamine) to the eluent to improve peak shape and reduce tailing. 2. Employ alternative purification methods such as crystallization of the hydrochloride salt or distillation under reduced pressure.
Product instability 1. Ring-opening of the epoxide: The epoxide ring is strained and can be opened under acidic or nucleophilic conditions.[2] 2. Decomposition on storage: The compound may degrade over time, especially if exposed to moisture or acidic conditions.1. Avoid acidic conditions during workup and purification. Use a mild basic wash if necessary. 2. Store the purified product as its hydrochloride salt, which is generally more stable.[1] Keep it in a cool, dry, and dark place under an inert atmosphere.

Experimental Protocols

Synthesis of 1-Azabicyclo[2.2.2]octan-3-one (3-Quinuclidinone)

A common route to 3-quinuclidinone is through a Dieckmann condensation of a substituted piperidine derivative, followed by hydrolysis and decarboxylation.

Corey-Chaykovsky Epoxidation of 3-Quinuclidinone

The following is a general procedure for the epoxidation step:

  • A solution of the sulfur ylide is prepared in situ by reacting a sulfonium salt (e.g., trimethylsulfoxonium iodide) with a strong base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[7]

  • The reaction mixture is typically cooled to a low temperature (e.g., 0 °C or below) to maintain the stability of the ylide.[7]

  • A solution of 1-azabicyclo[2.2.2]octan-3-one in the same solvent is then added dropwise to the ylide solution.

  • The reaction is stirred at a controlled temperature for a period of time, which can range from a few hours to overnight, until the reaction is complete (monitored by techniques like TLC or GC-MS).

  • The reaction is then quenched, for example, by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified, often by column chromatography on basic-deactivated silica gel or by conversion to its hydrochloride salt followed by recrystallization.[1]

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

troubleshooting_low_yield start Low or No Product Yield check_ylide Check Ylide Formation start->check_ylide check_starting_materials Verify Starting Material Quality start->check_starting_materials check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions solution_base Use stronger/drier base check_ylide->solution_base solution_temp Maintain low temperature check_ylide->solution_temp solution_purify_sm Purify 3-quinuclidinone check_starting_materials->solution_purify_sm solution_fresh_reagents Use fresh sulfonium salt check_starting_materials->solution_fresh_reagents solution_optimize_conditions Optimize solvent and temperature check_reaction_conditions->solution_optimize_conditions

Caption: Troubleshooting workflow for low product yield.

General Synthesis Pathway

synthesis_pathway quinuclidinone 1-Azabicyclo[2.2.2]octan-3-one spiro_epoxide Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] quinuclidinone->spiro_epoxide Corey-Chaykovsky Reaction ylide Sulfur Ylide (e.g., (CH3)2SOCH2) cevimeline Cevimeline spiro_epoxide->cevimeline Further Synthetic Steps

References

Technical Support Center: Corey-Chaykovsky Epoxidation of Quinuclidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Corey-Chaykovsky epoxidation of quinuclidin-3-one to synthesize spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], a key intermediate in the synthesis of pharmaceuticals such as Cevimeline.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the Corey-Chaykovsky reaction with quinuclidin-3-one?

The expected product is spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]. This is a spirocyclic epoxide formed by the addition of a methylene group across the carbonyl of quinuclidin-3-one.[1][4]

Q2: Which sulfur ylide is best for this epoxidation?

For the epoxidation of ketones like quinuclidin-3-one, dimethylsulfonium methylide is the preferred reagent.[5][6] It is typically generated in situ from a trimethylsulfonium salt (e.g., trimethylsulfonium iodide) and a strong base. Using a sulfoxonium ylide, such as dimethylsulfoxonium methylide, is generally reserved for reactions with α,β-unsaturated ketones where cyclopropanation is the desired outcome.[7][8][9]

Q3: My reaction is sluggish or incomplete. What are the possible causes?

Several factors can lead to an incomplete reaction:

  • Inactive Ylide: The sulfur ylide is moisture-sensitive and thermally unstable. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The ylide is best generated in situ and used immediately.

  • Insufficient Base: A strong base (e.g., NaH, t-BuOK) is required for the complete deprotonation of the sulfonium salt to form the ylide. Ensure the base is fresh and used in stoichiometric amounts or slight excess.[6][8]

  • Low Temperature: While the ylide requires low temperatures for stability, the reaction with the ketone may need to be warmed to room temperature to proceed at a reasonable rate.

  • Steric Hindrance: Quinuclidin-3-one is a sterically hindered ketone, which can slow the rate of nucleophilic attack by the ylide. Longer reaction times may be necessary compared to simpler acyclic ketones.

Q4: I am observing byproducts in my reaction mixture. What are the likely side reactions?

The primary side reactions in the Corey-Chaykovsky epoxidation of quinuclidin-3-one can include unreacted starting material, products from ylide decomposition, and rearranged products from the epoxide under certain conditions. The epoxide product itself is susceptible to ring-opening reactions, especially during workup or purification if acidic or basic conditions are not carefully controlled.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive ylide due to moisture or thermal decomposition.2. Insufficient or weak base.3. Low reaction temperature.1. Use anhydrous solvents and reagents under an inert atmosphere. Prepare the ylide in situ at low temperature (0-5 °C) and use it immediately.2. Use a fresh, high-purity strong base like NaH (60% dispersion in mineral oil, washed with dry hexanes) or potassium tert-butoxide.3. After addition of the ketone at low temperature, allow the reaction to warm to room temperature and stir for several hours.
Formation of a Polar Byproduct, Insoluble in Organic Solvents 1. Hydrolysis of the epoxide during aqueous workup.2. Ring-opening of the epoxide by nucleophiles present in the reaction mixture.1. Use a buffered or mildly basic aqueous workup to avoid acidic conditions that can catalyze epoxide hydrolysis.2. Quench the reaction carefully with cold water and extract the product promptly into a suitable organic solvent.
Presence of Multiple Spots on TLC After Reaction 1. Incomplete reaction.2. Ylide decomposition.3. Epoxide rearrangement.1. Increase reaction time or consider a slight excess of the ylide.2. Ensure the ylide is generated and reacted at the appropriate temperature.3. Avoid harsh workup conditions (strong acids/bases, high temperatures). Consider purification by column chromatography under neutral conditions.
Product Degradation During Purification 1. The spiro-epoxide is sensitive to acidic conditions (e.g., silica gel).2. Thermal instability.1. Use neutral or basic alumina for column chromatography, or deactivate silica gel by pre-treating with a triethylamine/hexane solution.2. Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath at or below room temperature.

Experimental Protocols

Standard Protocol for Corey-Chaykovsky Epoxidation of Quinuclidin-3-one

This protocol is a general procedure based on standard Corey-Chaykovsky reaction conditions and should be optimized for specific laboratory settings.

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous tetrahydrofuran (THF)

  • Quinuclidin-3-one

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Ylide Generation: To a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, and then place it under vacuum. Add anhydrous DMSO and stir the suspension at room temperature for 15 minutes. Cool the flask to 0 °C in an ice bath. In a separate flask, dissolve trimethylsulfonium iodide (1.1 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the NaH suspension. Stir the resulting mixture at 0-5 °C for 30 minutes, during which time the solution should become clear, indicating the formation of the ylide.

  • Epoxidation: Dissolve quinuclidin-3-one (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on neutral or basic alumina to yield the spiro-epoxide.

Visualizing Potential Reaction Pathways

Diagram 1: General Experimental Workflow

G cluster_0 Ylide Generation cluster_1 Epoxidation Reaction cluster_2 Workup & Purification NaH_Suspension Suspend NaH in anhydrous DMSO Sulfonium_Salt_Addition Add Trimethylsulfonium Iodide Solution NaH_Suspension->Sulfonium_Salt_Addition Ylide_Formation Stir at 0-5 °C for 30 min Sulfonium_Salt_Addition->Ylide_Formation Ketone_Addition Add Quinuclidin-3-one in THF at 0 °C Ylide_Formation->Ketone_Addition Reaction_RT Warm to RT, stir for 2-4h Ketone_Addition->Reaction_RT Quench Quench with ice-water Reaction_RT->Quench Extraction Extract with organic solvent Quench->Extraction Purification Dry and Purify (Chromatography) Extraction->Purification

Caption: Workflow for the Corey-Chaykovsky epoxidation of quinuclidin-3-one.

Diagram 2: Main Reaction vs. Potential Side Reactions

G Start Quinuclidin-3-one + Sulfur Ylide Main Desired Epoxidation Start->Main Side1 Incomplete Reaction Start->Side1 Product Spiro-epoxide Main->Product Side2 Rearrangement (e.g., acidic workup) Product->Side2 Side3 Ring Opening (Nucleophilic Attack) Product->Side3 Unreacted Unreacted Ketone Side1->Unreacted Rearranged Aldehyde/Ketone Isomers Side2->Rearranged Opened Diol or Amino-alcohol Side3->Opened

Caption: Potential reaction pathways in the epoxidation of quinuclidin-3-one.

References

Technical Support Center: Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to address common challenges and improve the yield of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] synthesis. This compound is a key intermediate in the production of Cevimeline, a pharmaceutical agent used to treat dry mouth.[1][2][3]

Troubleshooting Guide & FAQs

This section provides answers to specific issues that may be encountered during the synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], primarily through the Corey-Chaykovsky reaction of 3-quinuclidinone.

Q1: My reaction yield is consistently low or I'm obtaining no product at all. What are the primary factors to investigate?

A1: Low to no yield in the Corey-Chaykovsky reaction for this synthesis can stem from several factors. Systematically investigate the following:

  • Reagent Quality:

    • 3-Quinuclidinone: Ensure the starting ketone is pure. Impurities can interfere with the reaction. If the purity is questionable, consider purification by recrystallization or chromatography.

    • Trimethylsulfoxonium Iodide: This reagent is moisture-sensitive. Use a freshly opened bottle or ensure it has been stored under anhydrous conditions.

    • Base: The strength and purity of the base are critical for the efficient generation of the sulfur ylide. Use a freshly opened container of a strong base like sodium hydride (NaH), sodium tert-butoxide (t-BuOK), or potassium tert-butoxide (KOtBu).

    • Solvent: Anhydrous solvents are crucial. The presence of water will quench the highly reactive sulfur ylide. Ensure your solvents (e.g., DMSO, N,N-dimethylacetamide, toluene, n-heptane, cyclohexane) are properly dried before use.

  • Reaction Conditions:

    • Temperature: The formation of the ylide and the subsequent epoxidation are temperature-sensitive. Follow the recommended temperature protocols closely. The initial ylide formation is often performed at room temperature or slightly below, while the reaction with the ketone may require specific temperature control to minimize side reactions.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Ylide Formation: The sulfur ylide is generated in situ and is unstable.[4][5] Ensure that the base is added to the trimethylsulfoxonium iodide suspension in the solvent and allowed to react for a sufficient time to form the ylide before the addition of the 3-quinuclidinone solution.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

A2: The formation of multiple products can complicate purification and reduce the yield of the desired spiro-epoxide. Potential side products and their causes include:

  • Unreacted 3-Quinuclidinone: This is the most common "side product" and indicates an incomplete reaction. Refer to the troubleshooting steps for low yield (Q1) to address this.

  • Products from Ylide Decomposition: Sulfur ylides can be unstable and undergo decomposition pathways if not reacted with the ketone in a timely manner.[6] Ensure the 3-quinuclidinone is added promptly after the ylide is formed.

  • Polymerization or Decomposition of the Product: The epoxide ring is strained and can be susceptible to opening under certain conditions.[7] While generally stable, prolonged exposure to harsh conditions or impurities could lead to degradation. Work up the reaction as soon as it is complete.

To minimize side products, focus on precise control of reaction conditions, use high-purity reagents, and ensure an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.

Q3: I am having difficulty isolating and purifying the final product. What are the recommended procedures?

A3: The product, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], is often isolated as its hydrochloride salt to improve its stability and ease of handling.[7][8] A general workup and purification procedure involves:

  • Quenching: After the reaction is complete, it is typically quenched by the slow addition of water to destroy any unreacted ylide and base.

  • Extraction: The product is extracted from the aqueous layer into an organic solvent such as toluene, n-heptane, or cyclohexane. Multiple extractions may be necessary to maximize recovery.

  • Conversion to Hydrochloride Salt: The free base in the organic extract can be converted to the hydrochloride salt by bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in an organic solvent.[8]

  • Isolation: The hydrochloride salt, being a solid, will precipitate out of the organic solvent. It can then be collected by filtration.

  • Washing and Drying: The collected solid should be washed with a suitable solvent (e.g., the extraction solvent) to remove any soluble impurities and then dried under vacuum.

If the purity is still not satisfactory, recrystallization from an appropriate solvent system can be employed.

Data Presentation

The yield of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride is highly dependent on the reaction conditions. The following table summarizes reported yields from various experimental protocols.

Base Solvent Temperature (°C) Molar Yield (%) Reference
Sodium Hydride (NaH)Dimethyl Sulfoxide (DMSO)20 - 3092.0[8]
Sodium Hydroxide (NaOH)N,N-Dimethylacetamide40 - 5090.7[8]
Sodium tert-butoxide (t-BuOK)Dimethyl Sulfoxide (DMSO)20 - 3089.5[8]
Sodium Hydride (NaH)Dimethyl Sulfoxide (DMSO)Not specified54 (as free base)[9]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride.

Protocol 1: Synthesis using Sodium Hydride in DMSO[8]
  • Ylide Formation: In a suitable reaction vessel, add 1.0 kg of sodium hydride to 3 L of dimethyl sulfoxide (DMSO). In batches, add 3.0 kg of trimethylsulfoxonium iodide. Maintain the temperature between 20-30°C and react for 2 hours.

  • Epoxidation: Slowly add a solution of 3-quinuclidinone in cyclohexane. Maintain the reaction temperature at 20-30°C. After the addition is complete, continue to react for 1 hour.

  • Workup and Isolation: Cool the reaction mixture to 10-20°C and slowly add 4 L of water. Stir for 2 hours, then filter and separate the layers. Collect the organic phase.

  • Salt Formation: Pass hydrogen chloride gas through the organic phase while stirring at room temperature.

  • Final Product: Collect the resulting solid by filtration and dry at 40°C to obtain Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride.

    • Reported Molar Yield: 92.0%

    • Purity: 97%

Protocol 2: Synthesis using Sodium Hydroxide in N,N-Dimethylacetamide[8]
  • Ylide Formation: In a reaction vessel, add 1.5 kg of sodium hydroxide to 5 L of N,N-dimethylacetamide. Add 3.0 kg of trimethylsulfoxonium iodide in batches. Maintain the temperature between 20-30°C and react for 2 hours.

  • Epoxidation: Slowly add a solution of 3-quinuclidinone in n-heptane. Keep the temperature between 40-50°C. Continue the reaction for 1 hour after the addition is complete.

  • Workup and Isolation: Cool the reaction system to 10-20°C and slowly add 10 L of water. Stir for 2 hours, filter, and separate the layers, collecting the organic phase.

  • Salt Formation: Introduce hydrogen chloride gas into the organic phase with stirring at room temperature.

  • Final Product: Filter the solid product, and dry at 20°C to yield Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride.

    • Reported Molar Yield: 90.7%

    • Purity: 99%

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from the starting material, 3-quinuclidinone, to the final product, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

G cluster_0 Reagent Preparation cluster_1 Main Reaction cluster_2 Workup and Purification Trimethylsulfoxonium_Iodide Trimethylsulfoxonium Iodide Ylide Sulfur Ylide (in situ) Trimethylsulfoxonium_Iodide->Ylide Base Base (e.g., NaH, NaOH, t-BuOK) Base->Ylide Solvent_1 Anhydrous Solvent (e.g., DMSO, DMAc) Solvent_1->Ylide Reaction_Mixture Reaction Mixture Ylide->Reaction_Mixture 3_Quinuclidinone 3-Quinuclidinone (in anhydrous solvent) 3_Quinuclidinone->Reaction_Mixture Spiro_Epoxide_Free_Base Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (Free Base) Reaction_Mixture->Spiro_Epoxide_Free_Base Quench Quench (Water) Spiro_Epoxide_Free_Base->Quench Extraction Extraction (Organic Solvent) Quench->Extraction HCl_Addition HCl Addition Extraction->HCl_Addition Final_Product Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride HCl_Addition->Final_Product

Caption: Synthetic workflow for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] synthesis.

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting low yield issues during the synthesis.

G Start Low Yield or No Product Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Is the reaction incomplete? Ylide_Problem Inefficient Ylide Formation? Start->Ylide_Problem Is ylide formation the issue? Purity_Ketone Verify Purity of 3-Quinuclidinone Check_Reagents->Purity_Ketone Purity_Ylide_Precursor Check Trimethylsulfoxonium Iodide (Anhydrous?) Check_Reagents->Purity_Ylide_Precursor Purity_Base Use Fresh, High-Purity Base Check_Reagents->Purity_Base Anhydrous_Solvent Ensure Solvents are Anhydrous Check_Reagents->Anhydrous_Solvent Temperature_Control Verify Temperature Control (Ylide Formation & Reaction) Check_Conditions->Temperature_Control Reaction_Time Monitor Reaction by TLC/GC (Is more time needed?) Check_Conditions->Reaction_Time Inert_Atmosphere Was an Inert Atmosphere (N2/Ar) Used? Check_Conditions->Inert_Atmosphere Incomplete_Reaction->Temperature_Control Yes Incomplete_Reaction->Reaction_Time Yes Ylide_Problem->Purity_Base Yes Ylide_Problem->Anhydrous_Solvent Yes Purify_Ketone Solution: Purify Starting Material Purity_Ketone->Purify_Ketone Use_Fresh_Reagents Solution: Use Fresh/ Anhydrous Reagents Purity_Ylide_Precursor->Use_Fresh_Reagents Purity_Base->Use_Fresh_Reagents Anhydrous_Solvent->Use_Fresh_Reagents Optimize_Temp_Time Solution: Optimize Temperature and/or Reaction Time Temperature_Control->Optimize_Temp_Time Reaction_Time->Optimize_Temp_Time Improve_Inertness Solution: Improve Inert Atmosphere Technique Inert_Atmosphere->Improve_Inertness

Caption: Troubleshooting decision tree for low yield in spiro-epoxide synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Spiro-Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Spiro-Epoxidation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of spiro-epoxidation reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during spiro-epoxidation experiments.

Issue 1: Low or No Product Yield

A low yield of the desired spiro-epoxide is a common challenge. The following guide provides a systematic approach to identify and resolve the root cause.

Question: My spiro-epoxidation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I improve the yield?

Answer: Low yields in spiro-epoxidation can stem from several factors, ranging from reagent quality to reaction conditions. A systematic evaluation of each component is crucial for successful troubleshooting.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst 2. Evaluate Catalyst Activity check_reagents->check_catalyst Reagents OK sub_reagents a. Use fresh, pure starting materials. b. Verify stoichiometry of reactants and reagents. check_reagents->sub_reagents optimize_conditions 3. Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst Active sub_catalyst a. Use fresh or properly stored catalyst. b. Consider catalyst deactivation. c. Optimize catalyst loading. check_catalyst->sub_catalyst check_workup 4. Review Work-up & Purification optimize_conditions->check_workup Conditions Optimized sub_conditions a. Adjust temperature. b. Vary solvent. c. Optimize oxidant concentration and addition rate. d. Monitor reaction time. optimize_conditions->sub_conditions solution Improved Yield check_workup->solution Procedure Correct sub_workup a. Ensure complete quenching of the oxidant. b. Minimize product degradation during purification. check_workup->sub_workup Diastereoselectivity start Poor Diastereoselectivity catalyst_choice 1. Modify the Catalyst/Reagent start->catalyst_choice solvent_effect 2. Investigate Solvent Effects catalyst_choice->solvent_effect If applicable sub_catalyst a. Switch to a bulkier or more sterically directing catalyst. b. For chiral catalysts, ensure high enantiomeric purity. catalyst_choice->sub_catalyst temp_effect 3. Vary the Reaction Temperature solvent_effect->temp_effect sub_solvent a. Screen solvents of varying polarity and coordinating ability (e.g., DCM, THF, acetonitrile). solvent_effect->sub_solvent additive_effect 4. Consider Additives temp_effect->additive_effect sub_temp a. Lowering the temperature often increases selectivity. temp_effect->sub_temp solution Improved Diastereoselectivity additive_effect->solution sub_additive a. Additives like N-oxides in Jacobsen epoxidation can enhance selectivity. additive_effect->sub_additive

Technical Support Center: Purification of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with "Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]" and its hydrochloride salt.

Troubleshooting Purification Issues

This section addresses common problems encountered during the purification of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

Issue 1: Low Yield After Synthesis and Initial Work-up

  • Question: My reaction yield of the crude product is significantly lower than expected after the Corey-Chaykovsky epoxidation of quinuclidin-3-one. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors related to the reaction conditions and work-up procedure.

    • Incomplete Reaction: The Corey-Chaykovsky reaction requires the effective formation of the sulfur ylide. Ensure that the base used (e.g., sodium hydride) is fresh and moisture-free. The reaction temperature and time should also be optimized.

    • Side Reactions: The primary byproduct is often the unreacted starting material, quinuclidin-3-one. Other potential side reactions include the formation of β-hydroxymethyl sulfide under certain conditions.

    • Work-up Losses: The basic nature of the product can lead to losses during aqueous work-up if the pH is not carefully controlled. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

    Troubleshooting Workflow:

    Start Low Crude Yield Check_Reagents Verify Reagent Quality (Base, Sulfonium Salt) Start->Check_Reagents Check_Conditions Optimize Reaction (Temperature, Time) Start->Check_Conditions Analyze_Crude Analyze Crude Mixture (TLC, NMR) Start->Analyze_Crude Optimize_Workup Optimize Work-up (pH control, Solvent Extraction) Start->Optimize_Workup Result Improved Yield Check_Reagents->Result Check_Conditions->Result Identify_Impurity Identify Major Impurity Analyze_Crude->Identify_Impurity Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Side_Product Side Product Formation Identify_Impurity->Side_Product Unreacted_SM->Check_Conditions Side_Product->Check_Conditions Optimize_Workup->Result

    Troubleshooting workflow for low reaction yield.

Issue 2: Difficulty in Removing Impurities by Column Chromatography

  • Question: I am struggling to separate the product from impurities using silica gel column chromatography. The product either streaks or co-elutes with contaminants. What should I do?

  • Answer: The basicity of the quinuclidine nitrogen can cause strong interactions with the acidic silica gel, leading to tailing and poor separation.

    • TLC System Development: Before attempting column chromatography, it is crucial to develop an effective solvent system using Thin-Layer Chromatography (TLC). A good starting point for quinuclidine derivatives is a mixture of a polar organic solvent and a non-polar organic solvent, with the addition of a small amount of a basic modifier to suppress tailing.

    • Column Deactivation: Pre-treating the silica gel with a small amount of a base, such as triethylamine or ammonia, can neutralize the acidic sites and improve the chromatography.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using a less acidic stationary phase like alumina (basic or neutral) or a reversed-phase (C18) silica gel.

    Recommended TLC Solvent Systems (Starting Points):

Mobile Phase CompositionBase AdditiveExpected Rf Range (Product)
Dichloromethane : Methanol (95:5 to 90:10)0.5 - 1% Triethylamine0.3 - 0.5
Ethyl Acetate : Hexane (70:30 to 80:20)0.5 - 1% Triethylamine0.4 - 0.6
Chloroform : Methanol : Ammonia (85:14:1)-0.5 - 0.7

Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization

  • Question: I am attempting to purify the hydrochloride salt by recrystallization, but the product either remains in solution or separates as an oil. How can I induce crystallization?

  • Answer: The choice of solvent and the cooling rate are critical for successful recrystallization. "Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride" is a salt, and its solubility can be sensitive to the solvent system.

    • Solvent Selection: Acetone has been reported as a suitable solvent for the fractional recrystallization of related compounds in the cevimeline synthesis.[1] If acetone alone is not effective, a co-solvent system can be employed. Start by dissolving the compound in a minimal amount of a good solvent (e.g., methanol, ethanol) at an elevated temperature, and then slowly add a poor solvent (e.g., diethyl ether, hexane) until turbidity is observed.

    • Cooling and Seeding: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. If crystals do not form, scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites. Seeding the solution with a small crystal of the pure product can also initiate crystallization.

    • Purity of the Crude Material: Highly impure samples may be difficult to crystallize. It may be necessary to first perform a preliminary purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The most likely impurities are:

  • Unreacted Quinuclidin-3-one: The starting material for the epoxidation.

  • Dimethyl Sulfoxide (DMSO): A common solvent for the Corey-Chaykovsky reaction that can be difficult to remove completely.

  • Byproducts of the Ylide Reagent: Such as dimethyl sulfide or other sulfur-containing compounds.

  • Hydrolysis Product: Ring-opening of the epoxide to form the corresponding diol can occur if the compound is exposed to acidic conditions in the presence of water.

Q2: What is the recommended method for monitoring the purification process?

A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a suitable mobile phase (see table above). Visualization can be achieved using a UV lamp (if the compound or impurities are UV active) and/or by staining with an appropriate reagent such as potassium permanganate or an iodine chamber.

Q3: How should I store the purified "Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]"?

A3: The free base is a basic and potentially reactive compound. It is best stored as its hydrochloride salt. The hydrochloride salt should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2]

Q4: My purified product is a yellowish powder. Is this acceptable?

A4: While the pure compound is often described as a white to off-white solid, a slight yellow tint is not uncommon for this class of compounds and may not necessarily indicate significant impurity.[3][4] However, a pronounced yellow or brown color could suggest the presence of degradation products. Purity should be confirmed by analytical methods such as NMR spectroscopy and LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., Dichloromethane:Methanol:Triethylamine 95:5:0.5).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of Purification Workflow:

Crude_Product Crude Spiro-epoxide TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography (Silica Gel + Base) TLC_Analysis->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_of_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_of_Fractions Combine_Pure Combine Pure Fractions TLC_of_Fractions->Combine_Pure Solvent_Evaporation Solvent Evaporation Combine_Pure->Solvent_Evaporation Pure_Free_Base Pure Spiro-epoxide (Free Base) Solvent_Evaporation->Pure_Free_Base HCl_Salt_Formation Formation of HCl Salt Pure_Free_Base->HCl_Salt_Formation Recrystallization Recrystallization (e.g., from Acetone) HCl_Salt_Formation->Recrystallization Pure_HCl_Salt Pure Spiro-epoxide HCl Salt Recrystallization->Pure_HCl_Salt

General purification workflow for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

Protocol 2: Recrystallization of the Hydrochloride Salt

  • Dissolution: Dissolve the crude or partially purified hydrochloride salt in a minimum amount of hot acetone.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystal Formation: Further cool the solution in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetone.

  • Drying: Dry the crystals under vacuum.

References

Byproduct formation in the synthesis of Cevimeline intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of Cevimeline intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a mixture of cis- and trans-Cevimeline. How can I increase the yield of the desired cis-isomer?

A1: The formation of a cis/trans diastereomeric mixture is a common outcome in the cyclization step.[1][2][3] The initial ratio can be influenced by the choice of catalyst and reaction conditions.[1][2]

  • Troubleshooting:

    • Catalyst Choice: Lewis acids (e.g., SnCl₄, BF₃·OEt₂) or protic acids (e.g., p-toluenesulfonic acid) are used to catalyze the cyclization. Experiment with different acids to optimize the diastereoselectivity.[1][2]

    • Isomerization: The most direct way to enrich the cis-isomer is through post-synthesis isomerization. The trans-isomer can be converted to the cis-isomer by treatment with an acidic catalyst.[1][2] This can be achieved using organic sulfonic acids (like p-toluenesulfonic acid or methanesulfonic acid) or Lewis acids in a suitable solvent such as refluxing toluene.[1][2]

Q2: How can I separate the cis- and trans-isomers of Cevimeline?

A2: Separation of the diastereomers is a critical purification step.

  • Troubleshooting:

    • Fractional Recrystallization: This is a common method for separating the isomers, often performed on the hydrochloride salt of the mixture using solvents like acetone.[1][2]

    • Diastereomeric Salt Formation: A more selective method involves forming diastereomeric salts with a chiral acid, such as L- or D-dibenzoyl tartaric acid.[3][4] The resulting salts of the cis and trans isomers will have different solubilities, allowing for their separation by crystallization.[3][4] The desired isomer can then be liberated by treatment with a base.[4]

    • Chromatography: Thin-layer chromatography (TLC) can also be used for separation.[1][2] For larger scale, column chromatography would be the analogous technique.

Q3: During the epoxide ring-opening step, I am observing a significant amount of a diol byproduct. What is causing this and how can I prevent it?

A3: The formation of a diol byproduct during the ring-opening of 3-methylene quinuclidine epoxide is typically caused by the presence of water under alkaline conditions, which leads to hydrolysis of the epoxide.[3]

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all reagents and solvents are dry.

    • Optimized Protocol: An improved method involves reacting the epoxide with hydrogen sulfide in methanol at low temperatures (0–5°C).[3] This non-aqueous, catalyst-free approach minimizes the formation of the diol and can achieve yields exceeding 85%.[3]

Q4: I have identified N-oxide and sulfoxide impurities in my final product. What is the likely source of these impurities?

A4: Cevimeline N-Oxide and Cevimeline Sulfoxide are known impurities and metabolites.[5][6] Their presence in the synthetic product could be due to:

  • Troubleshooting:

    • Oxidation: The tertiary amine of the quinuclidine ring and the sulfur atom in the oxathiolane ring are susceptible to oxidation. Avoid prolonged exposure to air or oxidizing agents, especially during workup and purification.

    • Storage: Improper storage of the final compound or intermediates can lead to degradation. Store under an inert atmosphere and protect from light and heat.[7]

Quantitative Data Summary

The following table summarizes key quantitative data related to isomer ratios and reaction yields reported in the synthesis of Cevimeline and its intermediates.

StepParameterValueConditions / Notes
Cyclization cis:trans Ratio65:35Initial mixture from cyclization with acetaldehyde and boron trifluoride etherate.[3]
cis:trans Ratio3:1Achieved using p-toluenesulfonic acid monohydrate followed by acetaldehyde diethyl acetal.[1]
cis:trans Ratio2.5:1Achieved using phenyl sulfonic acid followed by acetaldehyde diethyl acetal.[1]
Epoxide Opening Yield>85%Improved method using hydrogen sulfide in methanol at 0–5°C.[3]
Yield54%Synthesis of the epoxide of 3-methylenequiniclidine from 3-quiniclidinone hydrochloride.[1]
Purification Final Purity>99.5% cis-isomerRequired purity for pharmaceutical use, achievable through purification methods.[3][8]

Key Experimental Protocols

Protocol 1: Epoxide Formation from 3-Quinuclidinone Hydrochloride

  • A mixture of 3-quinuclidinone hydrochloride (120 g) and trimethylsulfoxonium iodide (219 g) in dimethylsulfoxide (DMSO) is cooled to 0-5°C under a nitrogen atmosphere.[1]

  • A solution of potassium tert-butoxide (201 g) in DMSO (500 mL) is added dropwise over 45 minutes, maintaining the temperature at 0-5°C.[1]

  • The mixture is allowed to warm to room temperature and stirred for 16 hours.[1]

  • After cooling back to 0-5°C, the reaction mixture is poured into an ice/water mixture (500 g).[1]

  • Sodium chloride (300 g) is added, and the mixture is stirred for 30 minutes.[1]

  • The mixture is extracted with toluene (3 x 400 mL). The combined organic phases are dried over sodium sulfate, filtered, and concentrated to yield the epoxide of 3-methylenequiniclidine as a yellow oil (yield: 54%).[1]

Protocol 2: Epoxide Ring Opening and Cyclization to Cevimeline

  • To a solution of 3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt (3 g) in isopropanol (50 mL), add p-toluenesulfonic acid monohydrate (5.9 g).[1]

  • Heat the mixture to reflux for 3.5 hours.[1]

  • Cool the mixture to room temperature and add acetaldehyde diethyl acetal (6.1 g).[1]

  • Heat the mixture to reflux and stir for an additional 3 hours.[1]

  • Evaporate the solvent. Dissolve the residue in dichloromethane (50 mL) and cool to 0-5°C.[1]

  • Add a 25% aqueous solution of sodium hydroxide (80 mL) and stir for 10-15 minutes.[1]

  • Separate the phases and extract the aqueous phase with dichloromethane (3 x 50 mL).[1]

  • Combine the organic phases and extract with a 5% aqueous solution of sulfuric acid (3 x 50 mL).[1]

  • Combine the acidic aqueous phases, adjust the pH to 12 with 25% aqueous sodium hydroxide, and extract with heptane (3 x 50 mL).[1]

  • Combine the final organic phases, dry over sodium sulfate, and evaporate the solvent to yield a mixture of cis/trans-Cevimeline (yield: 89%, cis/trans ratio 3:1).[1]

Visual Diagrams

Cevimeline_Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Epoxidation cluster_intermediate2 Ring Opening cluster_final Cyclization & Isomerization Quinuclidin-3-one Quinuclidin-3-one Epoxide_Intermediate 3-Methylene quinuclidine epoxide Quinuclidin-3-one->Epoxide_Intermediate Corey-Chaykovsky Reaction Thiol_Intermediate 3-Hydroxy-3- (sulfanylmethyl)quinuclidine Epoxide_Intermediate->Thiol_Intermediate H2S or RCOSH Diol_Byproduct Diol Byproduct Epoxide_Intermediate->Diol_Byproduct H2O (Alkaline) Cis_Trans_Mix cis/trans-Cevimeline Mixture Thiol_Intermediate->Cis_Trans_Mix Acetaldehyde, Acid Catalyst Cis_Cevimeline cis-Cevimeline (API) Cis_Trans_Mix->Cis_Cevimeline Purification/ Isomerization

Caption: Synthetic pathway of Cevimeline highlighting key intermediates and a major byproduct.

Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Action Issue High trans-Isomer Content Cause Suboptimal Cyclization Conditions Issue->Cause Solution2 Separation by Fractional Recrystallization or Diastereomeric Salt Formation Issue->Solution2 Solution1 Post-synthesis Acid-Catalyzed Isomerization Cause->Solution1

Caption: Troubleshooting logic for managing the trans-Cevimeline isomer.

References

Technical Support Center: Stereoselective Spiro[azabicyclo-oxirane] Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the stereoselective synthesis of spiro[azabicyclo-oxiranes].

Troubleshooting Guide

This guide addresses common issues encountered during the stereoselective formation of spiro[azabicyclo-oxiranes], offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low diastereoselectivity in the epoxidation of my azabicyclic alkene?

Answer:

Low diastereoselectivity in the epoxidation of an exocyclic alkene on an azabicyclo framework often stems from insufficient facial differentiation of the double bond. The rigid bicyclic structure can influence the approach of the oxidizing agent, but other factors can lead to the formation of a mixture of diastereomers.

Possible Causes and Solutions:

  • Steric Hindrance: The steric environment around the alkene is a primary factor. Substituents on the azabicyclic core can either shield or expose one face of the double bond to the incoming reagent.

    • Troubleshooting: Analyze the substrate's conformation. The approach of the epoxidizing agent, such as m-CPBA, is a syn addition, meaning both C-O bonds form on the same face of the alkene.[1] The stereochemical outcome will be dictated by the steric accessibility of each face. Consider if any existing stereocenters on the azabicycle are effectively directing the approach of the reagent. For bicyclic alkenes, the steric environment can lead to a high preference for one diastereomer, sometimes in ratios as high as 99:1.[1]

  • Reagent Choice: The size and nature of the epoxidizing agent can influence selectivity.

    • Troubleshooting: If using a standard reagent like m-CPBA yields poor results, consider a bulkier oxidizing agent which may exhibit greater steric sensitivity. Conversely, a smaller reagent might be less selective.

  • Reaction Conditions: Temperature and solvent can play a role in the transition state energetics.

    • Troubleshooting: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy.[2] Experiment with a range of aprotic solvents with varying polarities.

Question 2: My reaction is producing the desired spiro[azabicyclo-oxirane] but with low enantioselectivity. What can I do to improve it?

Answer:

Achieving high enantioselectivity requires the use of a chiral catalyst or reagent that can effectively differentiate between the two enantiotopic faces of the prochiral alkene.

Possible Causes and Solutions:

  • Ineffective Chiral Catalyst: The chosen chiral catalyst may not be providing a sufficient energetic difference between the diastereomeric transition states leading to the two enantiomers.

    • Troubleshooting: A variety of chiral catalysts have been developed for asymmetric epoxidation. For instance, chiral phosphoric acids have been shown to be effective for the asymmetric epoxidation of certain alkenes using hydrogen peroxide as the oxidant.[3] Rhodium-catalyzed reactions can also be employed for the enantioselective formation of spirocycles.[4] It is often necessary to screen a library of chiral ligands or catalysts to find the optimal one for a specific substrate.

  • Substrate-Catalyst Mismatch: The steric and electronic properties of both the substrate and the catalyst must be compatible for effective stereochemical induction.

    • Troubleshooting: Consider the mechanism of stereochemical induction for your chosen catalyst system. For example, some catalysts rely on hydrogen bonding or other non-covalent interactions to orient the substrate in the chiral pocket. Ensure your substrate possesses the necessary functionality for such interactions.

  • Background Uncatalyzed Reaction: A non-selective background reaction catalyzed by the achiral oxidant (e.g., m-CPBA) may be competing with the desired asymmetric catalytic pathway.

    • Troubleshooting: Lowering the reaction temperature can help to slow down the uncatalyzed reaction. Slow addition of the oxidizing agent can also help maintain a low concentration, favoring the faster, catalyzed pathway.

Question 3: The yield of my spiro[azabicyclo-oxirane] is low. What are the potential reasons and how can I improve it?

Answer:

Low yields can be attributed to several factors, including incomplete reaction, side reactions, or product degradation.

Possible Causes and Solutions:

  • Side Reactions: The epoxide product, particularly when strained, can be susceptible to ring-opening reactions, especially under acidic conditions. The use of peroxyacids like m-CPBA generates a carboxylic acid byproduct which can catalyze this decomposition.[5]

    • Troubleshooting: To mitigate acidic decomposition, add a buffer such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate (K₂CO₃) to the reaction mixture.[5] Ensure slow addition of the peroxyacid to prevent a buildup of the acidic byproduct.[5]

  • Incomplete Conversion: The reaction may not be going to completion.

    • Troubleshooting: Monitor the reaction progress using techniques like TLC or GC-MS.[5] If the reaction stalls, a slight increase in temperature or the addition of more reagent may be necessary. However, be mindful that this could negatively impact selectivity.

  • Reactivity of the Alkene: Electron-deficient alkenes can be less reactive towards electrophilic epoxidizing agents.

    • Troubleshooting: If your azabicyclic alkene is electron-deficient, you may need to use a more reactive oxidant or switch to a nucleophilic epoxidation method if applicable.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the epoxidation of azabicyclic alkenes?

A1: Peroxyacids are the most common class of reagents for this transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is widely used due to its commercial availability and reactivity.[1][6] Other peroxyacids like peracetic acid can also be employed.[1] For asymmetric synthesis, a combination of an oxidant like hydrogen peroxide with a chiral catalyst is often used.[3]

Q2: How does the structure of the azabicycle influence the stereochemical outcome?

A2: The rigid, bicyclic structure of the starting material is a critical factor in determining the stereoselectivity. The inherent conformational constraints of the ring system will typically favor the approach of the epoxidizing agent from the less sterically hindered face, leading to a preference for one diastereomer. The presence and orientation of substituents on the azabicyclic framework will further influence this facial bias.

Q3: Can I predict the major diastereomer in an m-CPBA epoxidation of an azabicyclic alkene?

A3: Yes, to a reasonable extent. By building a molecular model (either physical or computational) of your azabicyclic alkene, you can assess the steric accessibility of the two faces of the double bond. The epoxidation will predominantly occur from the face that is less sterically encumbered by the bicyclic framework and any substituents.

Q4: What is the mechanism of epoxidation with m-CPBA?

A4: The epoxidation with m-CPBA proceeds through a concerted "butterfly" transition state. The alkene's pi bond acts as a nucleophile, attacking the terminal oxygen of the peroxyacid. Simultaneously, a series of bond formations and breakages occur, resulting in the transfer of the oxygen atom to the alkene to form the epoxide and the generation of m-chlorobenzoic acid as a byproduct. This is a syn-addition, meaning both new C-O bonds are formed on the same face of the original double bond.[1][6]

Q5: Are there any specific safety precautions I should take when working with peroxyacids like m-CPBA?

A5: Yes, peroxyacids are potentially explosive and should be handled with care. They are sensitive to shock, heat, and friction. It is recommended to use and store them in a cool, well-ventilated area, away from flammable materials. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and follow appropriate laboratory safety protocols, including the use of personal protective equipment (PPE).

Quantitative Data Summary

The following tables summarize quantitative data for the formation of spiro-oxiranes from various precursors, highlighting the conditions that influence stereoselectivity and yield.

Table 1: Diastereoselective Epoxidation of Azabicyclic Alkenes

EntrySubstrateOxidantSolventTemp (°C)d.r. (exo:endo)Yield (%)Reference
13-Methylene-1-azabicyclo[2.2.2]octanem-CPBACH₂Cl₂0>95:5~90Hypothetical
2N-Boc-4-methylenepiperidinem-CPBACHCl₃2585:1588Hypothetical
32-Methylene-1-azabicyclo[3.2.1]octaneDMDOAcetone090:1092Hypothetical

Table 2: Asymmetric Epoxidation of Prochiral Alkenes

EntryCatalystLigandOxidantSubstrateee (%)Yield (%)Reference
1Ti(OiPr)₄DIPTt-BuOOHAllyl Alcohol>9570-80Sharpless Epoxidation
2Mn-salen complexChiral SalenNaOClcis-β-Methylstyrene9285Jacobsen Epoxidation
3Chiral Phosphoric Acid(S)-TRIPH₂O₂Alkenyl Aza-heteroareneup to 99up to 98[3]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Epoxidation using m-CPBA

This protocol is a general guideline for the epoxidation of an exocyclic alkene on an azabicyclic core.

  • Preparation: Dissolve the azabicyclic alkene (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar. If the substrate or product is acid-sensitive, add a solid buffer like sodium bicarbonate (2.0-3.0 equiv).

  • Cooling: Cool the solution to the desired temperature (typically 0 °C to room temperature) using an ice bath or other cooling system.

  • Reagent Addition: Dissolve m-CPBA (1.1-1.5 equiv) in the same solvent and add it dropwise to the stirred solution of the alkene over a period of 30-60 minutes.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the excess peroxyacid by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite.

  • Extraction: Separate the organic layer. Wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the carboxylic acid byproduct) and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired spiro[azabicyclo-oxirane].

Visualizations

Reaction_Pathway Substrate Azabicyclic Alkene TransitionState Butterfly Transition State Substrate->TransitionState + Peroxyacid Product Spiro[azabicyclo-oxirane] TransitionState->Product Byproduct Carboxylic Acid TransitionState->Byproduct Troubleshooting_Workflow Start Start: Low Stereoselectivity CheckDiastereo Issue: Low Diastereoselectivity? Start->CheckDiastereo CheckEnantio Issue: Low Enantioselectivity? CheckDiastereo->CheckEnantio No SubstrateConformation Analyze Substrate Conformation and Steric Hindrance CheckDiastereo->SubstrateConformation Yes ScreenCatalysts Screen Chiral Catalysts/Ligands CheckEnantio->ScreenCatalysts Yes End End: Improved Selectivity CheckEnantio->End No ModifySubstrate Modify Protecting Groups to Alter Sterics SubstrateConformation->ModifySubstrate ScreenReagents Screen Bulkier/Smaller Epoxidizing Agents SubstrateConformation->ScreenReagents OptimizeConditions Optimize Temperature and Solvent SubstrateConformation->OptimizeConditions ModifySubstrate->End ScreenReagents->End OptimizeConditions->End CheckBackground Check for Uncatalyzed Background Reaction ScreenCatalysts->CheckBackground SlowAddition Implement Slow Reagent Addition at Low Temperature CheckBackground->SlowAddition SlowAddition->End Catalytic_Cycle Catalyst Chiral Catalyst (e.g., Chiral Phosphoric Acid) Activated_Complex Catalyst-Oxidant Complex Catalyst->Activated_Complex + Oxidant (H₂O₂) Substrate_Binding Substrate Coordination Activated_Complex->Substrate_Binding + Alkene Transition_State Diastereomeric Transition State Substrate_Binding->Transition_State Stereodifferentiating Oxygen Transfer Product_Release Product Release Transition_State->Product_Release Product_Release->Catalyst Catalyst Regeneration Product Enantioenriched Spiro-oxirane Product_Release->Product

References

Stability and degradation of "Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and use of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] in experimental settings.

Issue 1: Inconsistent Reaction Yields or Purity

  • Question: My reaction yields using Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] are inconsistent, or I am observing unexpected impurities. What could be the cause?

  • Answer: Inconsistent results can stem from the degradation of the starting material. Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] contains a strained oxirane ring and a basic quinuclidine core, making it susceptible to degradation under certain conditions.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure the compound is stored in a cool, dry, and inert atmosphere. Recommended storage is at 2-8°C.

      • Assess Purity Before Use: Always assess the purity of the spiro-oxirane before use, especially for a new batch or a container that has been opened multiple times. HPLC is a recommended method for purity assessment.

      • Control Reaction pH: The oxirane ring is highly susceptible to acid- and base-catalyzed hydrolysis. Ensure your reaction medium is at the optimal pH to prevent premature ring-opening. The presence of acidic or basic impurities in your reagents or solvents can initiate degradation.

      • Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 2: Formation of Diol Impurity

  • Question: I have identified a diol impurity, 3-hydroxy-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octane, in my reaction mixture. How can I prevent its formation?

  • Answer: The formation of the corresponding diol is a classic sign of oxirane ring hydrolysis. This is a common degradation pathway for epoxides.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is the reactant for hydrolysis.

      • pH Control: As mentioned previously, avoid acidic or basic conditions unless they are a required part of your reaction mechanism. Even trace amounts of acid or base can catalyze the hydrolysis.

      • Temperature Management: Elevated temperatures can accelerate the rate of hydrolysis. Conduct your reaction at the lowest effective temperature.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Inconsistent Results or Unexpected Impurities check_storage Verify Storage Conditions (Cool, Dry, Inert) start->check_storage check_purity Assess Purity of Spiro-oxirane (e.g., HPLC) check_storage->check_purity control_ph Control Reaction pH check_purity->control_ph use_inert Use Inert Atmosphere control_ph->use_inert control_temp Control Reaction Temperature control_ph->control_temp problem_solved Problem Resolved use_inert->problem_solved If successful diol_impurity Diol Impurity Observed anhydrous_conditions Ensure Anhydrous Conditions diol_impurity->anhydrous_conditions anhydrous_conditions->control_ph control_temp->problem_solved If successful

Caption: A logical workflow for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]?

    • A1: It is recommended to store the compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. [1]* Q2: Is the hydrochloride salt of this compound more stable?

    • A2: The hydrochloride salt is often supplied as a more stable, crystalline solid which can be easier to handle and store than the free base, which may be a liquid or low-melting solid. [2]However, the salt will require neutralization before use in reactions where the free base is the desired reactant.

Stability and Degradation

  • Q3: What are the primary degradation pathways for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]?

    • A3: The two primary degradation pathways are:

      • Acid- or Base-Catalyzed Hydrolysis: The oxirane ring can be opened by water under acidic or basic conditions to form the corresponding 1,2-diol.

      • Reaction with Nucleophiles: The electrophilic carbons of the oxirane ring can react with various nucleophiles, leading to ring-opening.

  • Q4: How does pH affect the stability of this compound?

    • A4: Both acidic and basic conditions can promote the degradation of the oxirane ring. [3]The quinuclidine nitrogen is basic and can be protonated at low pH. Under acidic conditions, the protonated epoxide is highly susceptible to nucleophilic attack. Under basic conditions, direct nucleophilic attack on the less substituted carbon of the oxirane is favored.

  • Q5: Is this compound sensitive to light or temperature?

Degradation Signaling Pathway

Degradation_Pathways compound Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] acid Acidic Conditions (H+) compound->acid Protonation of Oxirane Oxygen base Basic Conditions (OH-) compound->base Direct Attack on Oxirane Carbon water H2O acid->water Nucleophilic Attack base->water Nucleophilic Attack diol 3-hydroxy-3-(hydroxymethyl)- 1-azabicyclo[2.2.2]octane (Diol Product) water->diol Ring Opening

Caption: Major degradation pathways of the spiro-oxirane under acidic and basic conditions.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from stability studies. Actual values should be determined experimentally.

Table 1: pH-Dependent Stability of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

pHTemperature (°C)Time (hours)Remaining Compound (%)Major Degradant (%)
32524
52524
72524
92524
112524

Table 2: Thermal Stability of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Temperature (°C)Time (hours)Remaining Compound (%)Major Degradant (%)
4048
6048
8048

Experimental Protocols

Protocol 1: Forced Degradation Study - pH Stability

This protocol is a general guideline for assessing the stability of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffers (e.g., pH 3, 5, 7, 9, 11).

  • Sample Preparation: Accurately weigh and dissolve the spiro-oxirane in each buffer solution to a known concentration (e.g., 1 mg/mL).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quenching: If necessary, quench the degradation by neutralizing the pH of the aliquot.

  • Analysis: Analyze the samples by a validated stability-indicating method, such as HPLC, to determine the percentage of the remaining spiro-oxirane and the formation of any degradation products.

Protocol 2: HPLC Method for Purity and Stability Assessment

This is an example HPLC method. The actual conditions may need to be optimized.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined experimentally).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Experimental Workflow for Stability Study

Stability_Study_Workflow start Start Stability Study prepare_samples Prepare Samples in Different Stress Conditions (pH, Temp, etc.) start->prepare_samples incubate Incubate Samples prepare_samples->incubate withdraw_aliquots Withdraw Aliquots at Defined Time Points incubate->withdraw_aliquots quench Quench Degradation (if necessary) withdraw_aliquots->quench analyze Analyze by HPLC quench->analyze data_analysis Data Analysis and Degradation Profile analyze->data_analysis end End of Study data_analysis->end

Caption: A general experimental workflow for conducting a stability study.

References

Technical Support Center: Domino Reactions for Spiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting domino reactions in the synthesis of complex spirocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find answers to common issues encountered during experimentation, detailed protocols, and data-driven optimization strategies.

Frequently Asked Questions (FAQs)

Question 1: My domino reaction is suffering from low yield. What are the primary causes and how can I improve it?

Answer:

Low yields in domino reactions for spiro compound synthesis are a common challenge and can originate from several factors, including suboptimal reaction conditions, catalyst deactivation, or decomposition of starting materials. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Domino reactions are often highly sensitive to parameters like temperature, solvent, and concentration. An initial optimization screen is essential. For instance, a Zn-mediated domino reaction for spiro-lactone synthesis saw a 22% yield increase after optimizing temperature, solvent, and reagent ratios.[1]

  • Catalyst Deactivation: In metal-catalyzed reactions, particularly with palladium, the active catalytic species can be sensitive. The formation of palladium black is a visual indicator of catalyst aggregation and deactivation.[2] This can be caused by high temperatures or impurities.[2]

    • Solution: Employ stabilizing ligands like phosphines (e.g., XPhos) to maintain the active Pd(0) state.[3][4] Ensure solvents are properly degassed and use fresh, high-purity catalysts. In some cases, switching to a more robust catalyst system, such as a palladacycle complex, can allow for lower catalyst loadings and higher efficiency.[5]

  • Starting Material or Intermediate Decomposition: The reaction conditions may be too harsh for the substrates or intermediates in the cascade.

    • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[6] The choice of base is also critical; a milder base (e.g., K2CO3 instead of Cs2CO3) might prevent decomposition.[3][4]

  • Incomplete Cyclization: One of the steps in the domino sequence may be stalling.[7]

    • Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify any stalled intermediates. This information can help pinpoint the problematic step and guide further optimization, such as changing the catalyst or solvent to better facilitate the specific transformation that is failing.

Troubleshooting Workflow: Low Reaction Yield

LowYield Problem Problem: Low Yield Cause1 Cause: Suboptimal Conditions Problem->Cause1 Cause2 Cause: Catalyst Deactivation Problem->Cause2 Cause3 Cause: Substrate/Intermediate Decomposition Problem->Cause3 Solution1 Solution: - Screen Solvents & Temp - Adjust Reagent Stoichiometry Cause1->Solution1 Solution2 Solution: - Use Stabilizing Ligands (e.g., XPhos) - Degas Solvents - Use Fresh Catalyst Cause2->Solution2 Solution3 Solution: - Lower Reaction Temperature - Use Milder Base - Protect Sensitive Functional Groups Cause3->Solution3

Caption: Troubleshooting flowchart for addressing low reaction yields.

Data Summary: Effect of Reaction Conditions on Yield

The following table illustrates how systematic optimization of reaction parameters can significantly improve product yield in a multicomponent domino reaction.

EntrySolventCatalyst (mol%)TemperatureHeating MethodYield (%)
1H2O30RefluxConventional55
2EtOH30RefluxConventional70
3CH3CN30RefluxConventional45
4Toluene30RefluxConventional< 10
5EtOH30100°CMicrowave98
Data adapted from a microwave-assisted Knoevenagel/Michael/cyclization domino reaction.[8][9]
Question 2: My reaction produces the correct spiro compound, but with poor diastereoselectivity. How can I control the stereochemical outcome?

Answer:

Achieving high diastereoselectivity is a common hurdle in spirocyclization, as the formation of a spirocyclic center often creates a new stereocenter. The stereochemical outcome is influenced by the catalyst, solvent, temperature, and even the nature of the substrates themselves.

Potential Causes & Solutions:

  • Catalyst Control: The choice of catalyst is paramount. Chiral organocatalysts, such as quinine or chiral phosphoric acids, are frequently used to induce stereoselectivity.[10][11] The catalyst can interact with substrates through hydrogen bonding or other non-covalent interactions to favor the formation of one diastereomer over another.[11]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screening a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH2Cl2) is recommended. In an organocatalytic cascade, switching from CH2Cl2 to THF resulted in a better yield while maintaining high diastereoselectivity.[10]

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.[6] Reactions run at -60 °C or -78 °C have shown high levels of stereocontrol.[6]

  • Substrate-Controlled Diastereoselection: The inherent structure of the starting materials can direct the stereochemical outcome. For instance, the electronic nature of a protecting group on an indolinone nitrogen can significantly affect the stereochemical course of an aldol ring closure step.[7]

Logical Relationship: Factors Influencing Diastereoselectivity

Diastereoselectivity Goal High Diastereoselectivity Factor1 Catalyst Selection (e.g., Chiral Phosphoric Acid, Cinchona Alkaloids) Factor1->Goal Directs approach of reactants Factor2 Solvent Polarity (e.g., Toluene vs. THF) Factor2->Goal Influences transition state stability Factor3 Reaction Temperature (Lower T often better) Factor3->Goal Amplifies energy difference in TS Factor4 Substrate Structure (e.g., Protecting Groups) Factor4->Goal Steric/electronic guidance

Caption: Key experimental factors that control diastereoselectivity.

Data Summary: Catalyst and Solvent Effects on Stereoselectivity
EntryCatalystSolventYield (%)dr (diastereomeric ratio)ee (%)
1CinchonineCH2Cl26890:1085
2QuinineCH2Cl275>95:592
3QuinineToluene72>95:590
4QuinineTHF 82 >95:5 92
5(R)-BINOL Phosphoric AcidToluene95-98
Data compiled and adapted from representative organocatalytic spirocyclization reactions.[10][11]
Question 3: I am performing a Palladium-catalyzed domino Heck reaction to form a spirocycle, but the reaction is stalling. What should I investigate?

Answer:

Domino reactions involving an intramolecular Heck cyclization are powerful but can be complex to optimize.[12] Stalling can occur at various points in the catalytic cycle, such as oxidative addition, migratory insertion, or C-H activation.[3][4][13]

Potential Causes & Solutions:

  • Ligand Choice: The ligand is crucial for both stabilizing the palladium catalyst and promoting key steps in the cycle. Bulky, electron-rich phosphine ligands like XPhos are often effective for challenging Heck/C-H activation cascades.[3][4]

  • Base Incompatibility: The choice of base is critical. Inorganic bases like K2CO3 or Cs2CO3 are commonly used. The base's strength and solubility can impact the reaction rate and catalyst stability. If a strong base is causing substrate decomposition, a weaker one should be trialed.[14]

  • Reaction Pathway: Intramolecular Heck reactions can proceed through neutral or cationic pathways, depending on the substrate (halide vs. triflate) and additives.[15] For aryl halides, the neutral pathway is common. Adding silver salts (e.g., Ag2CO3) can force a cationic pathway, which may be more favorable for certain substrates by promoting halide dissociation.[15]

  • Failed C-H Activation: In domino sequences where a Heck reaction is followed by a C-H activation, the second step may be the bottleneck. This step is often the rate-limiting one and highly dependent on the electronic properties of the C-H bond and the geometry of the palladacycle intermediate.[13]

    • Solution: Modifying the ligand or switching to a higher-boiling solvent (e.g., DMA, NMP) to allow for higher reaction temperatures can sometimes overcome the activation barrier.[3][4]

Experimental Workflow: Domino Heck-Direct C-H Arylation

HeckWorkflow Start Start: Aryl Halide Substrate Step1 1. Oxidative Addition Pd(0) + Ar-X Start->Step1 [Pd(OAc)2 / XPhos] Step2 2. 5-exo-trig Heck Cyclization (Migratory Insertion) Step1->Step2 Step3 3. Intramolecular C-H Activation Step2->Step3 [Potential Stalling Point] Step4 4. Reductive Elimination Step3->Step4 End End: Spirocyclic Product Step4->End

Caption: Catalytic cycle for a domino Heck/C-H activation spirocyclization.

Representative Experimental Protocol: Palladium-Catalyzed Domino Heck Spirocyclization

The following is a general procedure for the synthesis of spirodihydroquinolin-2-ones, adapted from the literature.[3][4]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the anilide substrate (1.0 equiv), Palladium(II) acetate (Pd(OAc)2, 0.025 equiv), and XPhos (0.05 equiv).

  • Reagent Addition: Add potassium carbonate (K2CO3, 2.0 equiv).

  • Solvent and Degassing: Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous, degassed N,N-Dimethylacetamide (DMA).

  • Reaction: Seal the vial and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture for the specified time, monitoring progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired spiro compound.

Disclaimer: This protocol is a representative example. Optimal conditions may vary depending on the specific substrate. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

References

Overcoming low yields in the epoxidation of bicyclic ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the epoxidation of bicyclic ketones. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their epoxidation reactions, with a focus on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the epoxidation of bicyclic ketones?

A1: Low yields can stem from several factors, including:

  • Steric Hindrance: The rigid, three-dimensional structure of bicyclic ketones can impede the approach of the oxidizing agent to the double bond.

  • Substrate Reactivity: The electronic properties of the ketone and any adjacent functional groups can influence the susceptibility of the double bond to epoxidation.

  • Reagent Decomposition: The oxidizing agent (e.g., m-CPBA, hydrogen peroxide) may decompose before reacting with the substrate, especially under non-optimal temperature or pH conditions.

  • Side Reactions: Competing reactions, such as Baeyer-Villiger oxidation, ring-opening of the newly formed epoxide under acidic or basic conditions, or rearrangements, can consume the starting material or the product.[1]

  • Inappropriate Reagent Choice: The selected epoxidation method may not be suitable for the specific bicyclic ketone substrate. For instance, sterically hindered ketones may require smaller, more reactive epoxidizing agents.

Q2: How do I choose the right epoxidation method for my bicyclic ketone?

A2: The choice of method depends on the substrate's structure and functional group tolerance.

  • For simple, unfunctionalized bicyclic enones: meta-Chloroperoxybenzoic acid (m-CPBA) is often a reliable choice due to its ease of use.[2]

  • For base-sensitive substrates or to avoid acidic byproducts: The Johnson-Corey-Chaykovsky reaction, using a sulfur ylide, is a powerful alternative for generating epoxides from ketones.[3]

  • For a "greener" and catalytic approach: Catalytic epoxidation using hydrogen peroxide or tert-butyl hydroperoxide (TBHP) with a suitable metal catalyst (e.g., manganese, rhenium, or rare-earth metals) can be highly effective and atom-economical.[4][5]

Q3: Can the stereochemistry of the bicyclic ketone affect the epoxidation yield?

A3: Absolutely. The stereochemistry of the bicyclic system dictates the accessibility of the two faces of the double bond. The oxidizing agent will preferentially attack the less sterically hindered face. If the desired epoxide isomer results from the attack on the more hindered face, the yield of that specific isomer will likely be low. In such cases, exploring different catalysts or directing groups may be necessary to achieve the desired stereoselectivity.

Troubleshooting Guide: Overcoming Low Yields

This guide provides a structured approach to diagnosing and resolving issues leading to low yields in the epoxidation of bicyclic ketones.

Problem: The epoxidation of my bicyclic ketone is resulting in a low yield of the desired epoxide.

Troubleshooting_Epoxidation start Low Epoxide Yield check_sm Is starting material fully consumed? start->check_sm check_side_products Are there significant side products? check_sm->check_side_products Yes incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No side_reactions Side Reactions Occurring check_side_products->side_reactions Yes product_decomposition Product Decomposition check_side_products->product_decomposition No (or minimal) solution_incomplete1 Increase reaction time or temperature. incomplete_reaction->solution_incomplete1 solution_incomplete2 Increase equivalents of oxidizing agent. incomplete_reaction->solution_incomplete2 solution_incomplete3 Check purity/activity of reagents. incomplete_reaction->solution_incomplete3 solution_side1 Lower reaction temperature. side_reactions->solution_side1 solution_side2 Change solvent or pH. side_reactions->solution_side2 solution_side3 Choose a more selective reagent (e.g., Corey-Chaykovsky for ketones susceptible to Baeyer-Villiger). side_reactions->solution_side3 solution_decomp1 Buffer the reaction mixture to prevent acid/base-catalyzed ring opening. product_decomposition->solution_decomp1 solution_decomp2 Work up the reaction promptly upon completion. product_decomposition->solution_decomp2

Caption: Troubleshooting workflow for low epoxidation yields.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for different epoxidation methods applied to cyclic and bicyclic ketones.

Table 1: Epoxidation of α,β-Unsaturated Ketones with Cyclohexylidenebishydroperoxide [6]

Substrate (α,β-Unsaturated Ketone)SolventTime (h)Yield (%)
trans-ChalconeDioxane295
trans-ChalconeDME2.588
trans-ChalconeCH₃CN683
1,4-NaphthalenedioneDioxane297
(R)-CarvoneDioxane291

Table 2: Catalytic Asymmetric Epoxidation of Methyl Ketones [7]

Substrate (Aryl Methyl Ketone)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
Acetophenone512>9997
Acetophenone2.524>9996
Acetophenone1489495
p-Chloroacetophenone512>9996
o-Chloroacetophenone5249894

Table 3: Catalytic Epoxidation of Unsaturated Bicyclic Ketones with H₂O₂ [4]

CatalystSubstrate Conversion (%)Epoxide Yield (%)
[(C₄H₉)₄N]₃{PO₄[W(O)(O₂)₂]₄}55 (ketone IV)45
[C₅H₅N(CH₂)₁₅CH₃]₃{PO₄[W(O)(O₂)₂]₄}90 (ketone III), 55 (ketone IV)-

Experimental Protocols

Protocol 1: General Procedure for m-CPBA Epoxidation of a Bicyclic Ketone

mCPBA_Workflow start Start dissolve Dissolve bicyclic ketone in a suitable solvent (e.g., CH₂Cl₂). start->dissolve cool Cool the solution to 0 °C. dissolve->cool add_mcpba Add m-CPBA portion-wise. cool->add_mcpba stir Stir at 0 °C to room temperature and monitor by TLC. add_mcpba->stir quench Quench excess m-CPBA with a reducing agent (e.g., Na₂SO₃ solution). stir->quench wash Wash with saturated NaHCO₃ and brine. quench->wash dry_concentrate Dry organic layer (e.g., MgSO₄) and concentrate in vacuo. wash->dry_concentrate purify Purify by column chromatography. dry_concentrate->purify end End purify->end

Caption: Experimental workflow for m-CPBA epoxidation.

Materials:

  • Bicyclic ketone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • Dissolve the bicyclic ketone (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 equiv) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench the excess m-CPBA by adding saturated aqueous Na₂SO₃ solution.

  • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.[8]

Protocol 2: Johnson-Corey-Chaykovsky Epoxidation of a Bicyclic Ketone

Materials:

  • Bicyclic ketone

  • Trimethylsulfoxonium iodide or chloride

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Dry dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1-1.5 equiv).

  • Wash the NaH with dry hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add dry DMSO or THF to the flask.

  • Add trimethylsulfoxonium iodide or chloride (1.1-1.5 equiv) portion-wise at room temperature.

  • Stir the mixture until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.

  • Cool the ylide solution to 0 °C.

  • Add a solution of the bicyclic ketone (1.0 equiv) in the same dry solvent dropwise.

  • Allow the reaction to stir at 0 °C to room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[9]

Protocol 3: Catalytic Epoxidation of a Bicyclic Ketone with Hydrogen Peroxide

Materials:

  • Bicyclic ketone

  • Hydrogen peroxide (H₂O₂, 30-50% aqueous solution)

  • Catalyst (e.g., a quaternary ammonium salt of tetra(oxodiperoxotungstato)phosphate)[4]

  • Solvent (e.g., dichloroethane)

  • Sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve the bicyclic ketone (1.0 equiv) and the catalyst (e.g., 0.5 mol%) in the chosen solvent.[4]

  • Add the hydrogen peroxide solution (e.g., 3 equiv) dropwise to the stirred mixture.[4]

  • Heat the reaction to the desired temperature (e.g., 55-65 °C) and monitor by TLC or GC-MS.[4]

  • Upon completion, cool the reaction to room temperature and quench any remaining peroxide by adding a saturated aqueous solution of Na₂SO₃.

  • Separate the layers and extract the aqueous layer with the reaction solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Minimizing impurities in the production of "Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]. This key intermediate is crucial in the production of pharmaceuticals such as Cevimeline.[1][2] The primary synthesis route involves the Corey-Chaykovsky reaction, where 3-quinuclidinone is reacted with a sulfur ylide to form the desired spiro-oxirane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] via the Corey-Chaykovsky reaction.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Sulfur Ylide: The sulfur ylide is unstable and must be generated in situ under anhydrous conditions. Moisture can quench the strong base and the ylide.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents (e.g., dry DMSO). - Use a fresh, high-quality strong base (e.g., potassium tert-butoxide, sodium hydride). - Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
2. Insufficiently Strong Base: The pKa of the sulfonium salt precursor requires a sufficiently strong base for deprotonation to form the ylide.- Use a strong base such as potassium tert-butoxide or sodium hydride. The choice of base can influence the reaction outcome.
3. Low Reaction Temperature: While the ylide is generated at low temperatures, the reaction with the ketone may require warming to proceed at a reasonable rate.- After the addition of the base at a low temperature (e.g., 0-5 °C), allow the reaction mixture to gradually warm to room temperature and stir for an extended period (e.g., 16 hours), as described in established protocols.
Presence of Significant Impurities 1. Unreacted 3-Quinuclidinone: The reaction may not have gone to completion.- Increase the reaction time. - Use a slight excess of the sulfur ylide precursor (e.g., trimethylsulfoxonium iodide) and the base.
2. Formation of β-Hydroxymethyl Sulfide: This is a known byproduct in Corey-Chaykovsky reactions, particularly with certain bases like n-BuLi.- While less common with potassium tert-butoxide, if this impurity is suspected, consider optimizing the base and solvent system. Purification via column chromatography may be necessary.
3. Oxirane Ring Opening: The product is a strained epoxide and can be susceptible to ring-opening under acidic or strongly nucleophilic conditions.- Ensure the work-up procedure is not overly acidic. - Avoid prolonged exposure to high temperatures during purification.
Difficulties in Product Isolation/Purification 1. Emulsion during Aqueous Work-up: The basic nature of the product and the presence of DMSO can lead to emulsion formation during extraction.- After quenching the reaction with water, add a saturated salt solution (e.g., NaCl) to break up emulsions and reduce the solubility of the product in the aqueous layer.
2. Product Loss during Extraction: The product has some water solubility, especially in its protonated form.- Adjust the pH of the aqueous layer to be basic (e.g., pH > 10) before extraction with an organic solvent to ensure the product is in its free base form. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
3. Co-elution of Impurities during Chromatography: If column chromatography is used, impurities with similar polarity to the product can be difficult to separate.- Experiment with different solvent systems for chromatography. A gradient elution may be necessary. - Consider converting the product to its hydrochloride salt, which may have different chromatographic properties and can aid in purification through crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]?

A1: The most prevalent method is the Corey-Chaykovsky reaction. This involves the reaction of 3-quinuclidinone with a sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt and a strong base.

Q2: Which sulfur ylide precursor is recommended for this synthesis?

A2: Trimethylsulfoxonium iodide is a commonly used and effective precursor for this reaction.

Q3: What are the critical reaction parameters to control for minimizing impurities?

A3: Key parameters include:

  • Anhydrous Conditions: Moisture can deactivate the strong base and the ylide, leading to incomplete reaction and side products.

  • Choice of Base: Potassium tert-butoxide is a suitable base for this transformation.

  • Temperature Control: The initial generation of the ylide should be performed at a low temperature (e.g., 0-5 °C) to ensure its stability. The subsequent reaction with 3-quinuclidinone may require warming to room temperature.

  • Stoichiometry: A slight excess of the ylide precursor and base relative to the 3-quinuclidinone can help drive the reaction to completion.

Q4: What are the expected impurities in this reaction?

A4: While a detailed impurity profile for this specific reaction is not extensively published, based on the general mechanism of the Corey-Chaykovsky reaction and the nature of the reactants, potential impurities include:

  • Unreacted 3-quinuclidinone.

  • A β-hydroxymethyl sulfide adduct, which is a known byproduct of this type of reaction.

  • Products resulting from the ring-opening of the spiro-oxirane, particularly if the work-up or purification conditions are harsh.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture at regular intervals. The disappearance of the 3-quinuclidinone spot/peak and the appearance of the product spot/peak will indicate the reaction's progress.

Q6: What is a suitable method for purifying the final product?

A6: A common purification procedure involves quenching the reaction mixture in an ice-water mixture, followed by extraction with an organic solvent. The addition of a saturated salt solution can aid in breaking emulsions. For higher purity, column chromatography on silica gel can be employed. Alternatively, the product can be converted to its hydrochloride salt, which can often be purified by recrystallization.

Experimental Protocols

Key Experiment: Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

The following protocol is adapted from established procedures for the Corey-Chaykovsky reaction of 3-quinuclidinone.

Materials:

  • 3-Quinuclidinone hydrochloride

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ice

  • Water

  • Sodium chloride

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-quinuclidinone hydrochloride and trimethylsulfoxonium iodide.

  • Add anhydrous DMSO to the flask and cool the mixture to 0-5 °C using an ice-water bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous DMSO.

  • Slowly add the potassium tert-butoxide solution to the reaction mixture while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture again to 0-5 °C and carefully pour it into a beaker containing an ice-water mixture.

  • Add solid sodium chloride to the aqueous mixture to facilitate phase separation.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography if necessary.

Reactant/Reagent Molar Ratio (relative to 3-Quinuclidinone HCl)
3-Quinuclidinone hydrochloride1.0
Trimethylsulfoxonium iodide1.25
Potassium tert-butoxide2.25

Visualizations

Synthetic Pathway

Synthesis_Pathway Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] 3-Quinuclidinone 3-Quinuclidinone Product Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] 3-Quinuclidinone->Product Corey-Chaykovsky Reaction Sulfur_Ylide Sulfur Ylide (from Trimethylsulfoxonium iodide + Base) Sulfur_Ylide->Product

Caption: Synthetic route to the target molecule.

Potential Impurity Formation

Impurity_Formation Potential Impurity Formation Pathways 3-Quinuclidinone 3-Quinuclidinone Product Desired Product 3-Quinuclidinone->Product Main Reaction Unreacted_Ketone Unreacted 3-Quinuclidinone 3-Quinuclidinone->Unreacted_Ketone Incomplete Reaction Side_Product β-Hydroxymethyl Sulfide 3-Quinuclidinone->Side_Product Side Reaction Sulfur_Ylide Sulfur Ylide Sulfur_Ylide->Product Sulfur_Ylide->Side_Product

Caption: Possible side reactions and impurities.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow Reaction_Setup Reaction Setup (Anhydrous, Inert Atmosphere) Ylide_Formation Ylide Formation (0-5 °C) Reaction_Setup->Ylide_Formation Reaction Reaction with Ketone (Warm to RT, 16h) Ylide_Formation->Reaction Quenching Quenching (Ice-Water) Reaction->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Drying_Evaporation Drying and Evaporation Extraction->Drying_Evaporation Purification Purification (e.g., Chromatography) Drying_Evaporation->Purification Final_Product Final Product Purification->Final_Product

Caption: A typical experimental sequence.

References

Validation & Comparative

A Comparative Guide to Alternative Synthetic Routes for Cevimeline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cevimeline, an agonist for muscarinic M1 and M3 receptors, is a crucial therapeutic agent for treating xerostomia (dry mouth) associated with Sjögren's syndrome. The efficiency, safety, and cost-effectiveness of its synthesis are of paramount importance in pharmaceutical manufacturing. This guide provides a detailed comparison of the established and alternative synthetic routes to key intermediates of Cevimeline, supported by experimental data and protocols to aid researchers in selecting the most suitable pathway for their needs.

Executive Summary

The synthesis of Cevimeline typically proceeds through the key intermediate, (±)-cis-2-methylspiro(1,3-oxathiolane-5,3'-quinuclidine). The formation of this spirocyclic core relies on the initial synthesis of 3-quinuclidinone, followed by the construction of the oxathiolane ring. This guide focuses on comparing the traditional synthetic route with two prominent industrial alternatives developed by Apotex Pharmachem and Emcure Pharmaceuticals. These alternatives primarily differ in the method of introducing the thiol functionality, aiming to improve safety and yield.

Comparison of Synthetic Pathways

The journey from the common precursor, 3-quinuclidinone, to the pivotal hydroxy thiol intermediate is where the synthetic strategies diverge. Below is a visual representation of these pathways.

cluster_main Synthetic Pathways to Cevimeline Intermediates cluster_routes 3-Quinuclidinone 3-Quinuclidinone Epoxide Intermediate Epoxide Intermediate 3-Quinuclidinone->Epoxide Intermediate Corey-Chaykovsky Reaction Hydroxy Thiol Intermediate Hydroxy Thiol Intermediate Epoxide Intermediate->Hydroxy Thiol Intermediate H2S (Original Route) Thioacetate Intermediate Thioacetate Intermediate Epoxide Intermediate->Thioacetate Intermediate Thioacetic Acid (Apotex Route) Hydroxy Bromide Intermediate Hydroxy Bromide Intermediate Epoxide Intermediate->Hydroxy Bromide Intermediate HBr (Emcure Route) Original Route Original Route Apotex Route Apotex Route Emcure Route Emcure Route Thioacetate Intermediate->Hydroxy Thiol Intermediate Hydrolysis Thiolactone Intermediate Thiolactone Intermediate Hydroxy Bromide Intermediate->Thiolactone Intermediate Thiourea Thiolactone Intermediate->Hydroxy Thiol Intermediate Hydrolysis

Caption: Comparative flow of key Cevimeline intermediate synthetic routes.

Quantitative Data Comparison

The following table summarizes the reported yields for the key transformation steps in each synthetic route, starting from the common precursor, 3-quinuclidinone.

StepOriginal Synthesis[1][2]Apotex Pharmachem Route[1][3]Emcure Pharmaceuticals Route[1][3]
Synthesis of 3-Quinuclidinone 69-82%[4]69-82%[4]69-82%[4]
Epoxidation ~88% (general)[1]Not specifiedNot specified
Thiol Introduction & Hydrolysis Not specifiedExcellent yield (unspecified)[1]Not specified
Overall Yield (from Epoxide) Not specifiedNot specifiedNot specified

Note: Specific yield data for each step of the alternative routes are not consistently available in the public domain and may vary based on process optimization.

Experimental Protocols

Synthesis of 3-Quinuclidinone (General Procedure)

The synthesis of the foundational precursor, 3-quinuclidinone, is typically achieved through a Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine.

Protocol: A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in toluene is added dropwise to a refluxing solution of potassium tertiary butoxide in toluene and THF. The reaction mixture is stirred at reflux for several hours. Following this, dilute sulfuric acid is added, and the aqueous layer is collected and heated to reflux to effect decarboxylation. The pH is then adjusted to 10.5 with sodium hydroxide solution. The product is extracted with chloroform, and the organic layers are dried and concentrated. Purification by recrystallization from hexane yields 3-quinuclidinone as a white crystalline solid.

Epoxidation of 3-Quinuclidinone (Corey-Chaykovsky Reaction)

This reaction transforms the ketone into a spiro-epoxide, a crucial intermediate for all subsequent routes.

3-Quinuclidinone 3-Quinuclidinone Nucleophilic Addition Nucleophilic Addition 3-Quinuclidinone->Nucleophilic Addition Sulfur Ylide Formation Sulfur Ylide Formation Sulfur Ylide Formation->Nucleophilic Addition Intramolecular SN2 Intramolecular SN2 Nucleophilic Addition->Intramolecular SN2 Epoxide Intermediate Epoxide Intermediate Intramolecular SN2->Epoxide Intermediate Trimethylsulfoxonium Iodide Trimethylsulfoxonium Iodide Trimethylsulfoxonium Iodide->Sulfur Ylide Formation Base (e.g., NaH)

Caption: Workflow for the Corey-Chaykovsky epoxidation of 3-quinuclidinone.

Protocol: To a solution of trimethylsulfoxonium iodide in dry DMSO, a strong base such as sodium hydride or potassium tert-butoxide is added to generate the sulfur ylide in situ.[1][2] 3-Quinuclidinone is then added to the reaction mixture. The reaction proceeds via nucleophilic addition of the ylide to the carbonyl carbon, followed by an intramolecular SN2 reaction to form the epoxide and dimethyl sulfoxide as a byproduct.[2] The reaction mixture is typically stirred at room temperature, followed by an aqueous workup and extraction with an organic solvent to isolate the epoxide intermediate.[1]

Alternative Thiol Introduction Methods

This method avoids the use of highly toxic and gaseous hydrogen sulfide.

Protocol: The spiro-epoxide intermediate is treated with thioacetic acid. This reaction proceeds via nucleophilic ring-opening of the epoxide by the sulfur atom of thioacetic acid, likely under acidic or neutral conditions, to yield a thioacetate intermediate. Subsequent hydrolysis of the thioacetate, typically under basic conditions, furnishes the desired 3-hydroxy-3-mercaptomethylquinuclidine.[1][3]

This route offers a safer alternative by utilizing odorless and solid thiourea.

Protocol: The epoxide intermediate is first converted to a hydroxy bromide by reaction with hydrobromic acid. This hydroxy bromide is then refluxed with thiourea in an aqueous medium to form a thiolactone intermediate. Finally, the thiolactone is hydrolyzed with an aqueous base, such as sodium hydroxide, to yield the key hydroxy thiol intermediate.[1][3]

Concluding Remarks

The selection of a synthetic route for Cevimeline intermediates is a critical decision influenced by factors such as yield, cost, safety, and environmental impact. The original synthesis, while effective, utilizes hazardous hydrogen sulfide. The alternative routes developed by Apotex Pharmachem and Emcure Pharmaceuticals present viable and safer industrial alternatives. The Apotex route, employing thioacetic acid, offers a more direct conversion from the epoxide. The Emcure route, using thiourea, adds steps but utilizes a less hazardous reagent.

For academic and small-scale research, the choice may depend on reagent availability and familiarity with the reaction types. For industrial-scale production, the advantages of avoiding gaseous H2S in the alternative routes are significant, likely outweighing the potential for a slightly longer synthetic sequence. Further process optimization and detailed cost analysis would be necessary to definitively select the most advantageous route for large-scale manufacturing. This guide provides the foundational information for researchers to make an informed decision based on their specific laboratory or production context.

References

A Comparative Guide to the Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], a key intermediate in the synthesis of pharmaceuticals such as Cevimeline.[1][2] The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthesis Strategies

The synthesis of the spiro-oxirane structure of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] primarily revolves around two main strategies: the direct epoxidation of an exocyclic double bond and the Corey-Chaykovsky reaction on a ketone. Other modern synthetic methods like domino reactions and microwave-assisted synthesis are also considered for their potential advantages in efficiency and environmental impact.

Method 1: Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a widely used method for the synthesis of epoxides from ketones.[3][4][5] This approach utilizes a sulfur ylide to transfer a methylene group to the carbonyl carbon of 3-quinuclidinone.

Experimental Protocol

A common procedure for the Corey-Chaykovsky synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride is as follows:

  • Ylide Formation: Trimethylsulfoxonium iodide is reacted with a strong base, such as potassium tert-butoxide or sodium hydride, in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Epoxidation: The hydrochloride salt of 3-quinuclidinone is added to the in situ generated sulfur ylide.[6][7]

  • Reaction Conditions: The reaction mixture is typically cooled to 0-5 °C during the addition of the base and then allowed to warm to room temperature, stirring for an extended period (e.g., 16 hours).[6]

  • Work-up and Isolation: The reaction is quenched with an ice/water mixture, and the product is extracted with an organic solvent. The hydrochloride salt can be precipitated by passing hydrogen chloride gas through the organic solution.

Quantitative Data
ParameterValueReference
Starting Material3-Quinuclidinone Hydrochloride[6][7]
ReagentsTrimethylsulfoxonium Iodide, Potassium tert-Butoxide[6][7]
SolventDimethyl Sulfoxide (DMSO)[6]
Reaction Temperature0-5 °C to Room Temperature[6]
Reaction Time~16 hours[6]
Molar Yield89.5% - 90.7%

Visualization of the Corey-Chaykovsky Reaction Pathway

Corey_Chaykovsky_Reaction Corey-Chaykovsky Reaction for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Synthesis 3-Quinuclidinone 3-Quinuclidinone Betaine Intermediate Betaine Intermediate 3-Quinuclidinone->Betaine Intermediate Nucleophilic Attack Sulfur Ylide Dimethylsulfoxonium methylide Sulfur Ylide->Betaine Intermediate Spiro-oxirane Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Betaine Intermediate->Spiro-oxirane Intramolecular Displacement DMSO DMSO Betaine Intermediate->DMSO Elimination

Caption: Corey-Chaykovsky reaction pathway.

Method 2: Direct Epoxidation of 3-Methylenequinuclidine

This method involves the synthesis of the precursor alkene, 3-methylenequinuclidine, followed by its direct epoxidation to form the desired spiro-oxirane.

Step 1: Synthesis of 3-Methylenequinuclidine (Wittig Reaction)

The precursor, 3-methylenequinuclidine, can be synthesized from 3-quinuclidinone via the Wittig reaction.

  • Ylide Preparation: A phosphonium ylide is prepared by treating a phosphonium salt, such as methyltriphenylphosphonium bromide, with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF).

  • Olefinaton: 3-Quinuclidinone is then added to the ylide solution to produce 3-methylenequinuclidine.

Step 2: Epoxidation of 3-Methylenequinuclidine

The exocyclic double bond of 3-methylenequinuclidine is then oxidized to form the epoxide ring. Peroxy acids are common reagents for this transformation.

A general procedure for the epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) is as follows:

  • Reaction Setup: 3-Methylenequinuclidine is dissolved in a suitable solvent, such as dichloromethane (DCM).

  • Reagent Addition: A solution of m-CPBA in the same solvent is added to the alkene solution, typically at a low temperature (e.g., 0 °C).

  • Reaction Monitoring and Work-up: The reaction is monitored for completion. The work-up usually involves washing the organic layer with a basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct, followed by drying and solvent evaporation.

Quantitative Data

Visualization of the Direct Epoxidation Pathway

Direct_Epoxidation Direct Epoxidation Pathway cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Epoxidation 3-Quinuclidinone 3-Quinuclidinone 3-Methylenequinuclidine 3-Methylenequinuclidine 3-Quinuclidinone->3-Methylenequinuclidine Wittig Reaction Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->3-Methylenequinuclidine Triphenylphosphine oxide Triphenylphosphine oxide 3-Methylenequinuclidine_epox 3-Methylenequinuclidine 3-Methylenequinuclidine->3-Methylenequinuclidine_epox Intermediate Spiro-oxirane Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] 3-Methylenequinuclidine_epox->Spiro-oxirane Epoxidation m-CPBA m-CPBA m-CPBA->Spiro-oxirane m-Chlorobenzoic acid m-Chlorobenzoic acid

Caption: Two-step direct epoxidation pathway.

Other Potential Methods: Domino Reactions and Microwave-Assisted Synthesis

While the literature mentions domino reactions and microwave-assisted synthesis as advanced methods for preparing spiro compounds, specific and detailed experimental protocols for the synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] using these techniques are not well-documented in the reviewed sources. These methods theoretically offer advantages such as reduced reaction times, increased yields, and improved environmental footprint. However, their applicability and efficiency for this particular target molecule require further investigation and development.

Comparison of Methods

FeatureCorey-Chaykovsky ReactionDirect Epoxidation
Starting Material 3-Quinuclidinone3-Quinuclidinone
Number of Steps One-pot from ketoneTwo distinct steps
Key Reagents Sulfur ylide (from sulfoxonium salt and base)Phosphonium ylide, Peroxy acid (e.g., m-CPBA)
Reported Yield High (around 90%)Varies, dependent on both steps
Advantages High yield, one-pot procedure from a common precursor.Avoids the use of potentially odorous sulfur reagents.
Disadvantages Use of sulfur reagents which can be malodorous.Two-step process may be less efficient overall. Requires isolation of the intermediate alkene.

Conclusion

For the synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], the Corey-Chaykovsky reaction appears to be the most well-documented and highest-yielding method based on available literature. Its one-pot nature starting from the readily available 3-quinuclidinone makes it an efficient and attractive route for laboratory and potentially industrial-scale synthesis.

The direct epoxidation of 3-methylenequinuclidine offers a viable alternative, particularly if the handling of sulfur-containing reagents is a concern. However, this two-step process may result in a lower overall yield and requires the isolation of the intermediate alkene.

Further research into the application of domino reactions and microwave-assisted synthesis for this specific molecule could lead to even more efficient and environmentally friendly synthetic protocols in the future. Researchers are encouraged to explore these modern techniques to potentially optimize the synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to the Synthesis and Reactivity of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] and Other Spirocyclic Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. Among these, spirocyclic epoxides serve as versatile synthetic intermediates for the construction of complex molecular architectures. This guide provides a comparative analysis of the synthesis and reactivity of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], a key building block in the synthesis of the muscarinic agonist cevimeline, with other notable classes of spirocyclic epoxides, such as spiro-epoxyoxindoles. This comparison is supported by experimental data on reaction yields, stereoselectivity, and detailed protocols for key synthetic transformations.

Synthesis of Spirocyclic Epoxides: A Comparative Overview

The construction of the spiro-epoxide moiety is a critical step in the synthesis of various biologically active molecules. The Corey-Chaykovsky and Darzens reactions are two of the most common methods employed for the epoxidation of cyclic ketones to form spiro-epoxides.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the reaction of a ketone with a sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt and a strong base. This method is widely used for the synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] from 3-quinuclidinone.[1][2][3]

Darzens Reaction

The Darzens reaction is another powerful tool for the synthesis of epoxides, particularly α,β-epoxy carbonyl compounds. In the context of spiro-epoxyoxindoles, this reaction typically involves the condensation of an isatin derivative with an α-halo ketone or related compound in the presence of a base.[1][4][5][6]

Table 1: Comparison of Synthetic Methods for Spirocyclic Epoxides

PrecursorEpoxidation MethodReagentsSolventTemp. (°C)Time (h)Yield (%)Diastereoselectivity (dr)Reference
3-Quinuclidinone HydrochlorideCorey-ChaykovskyTrimethylsulfoxonium iodide, NaHDMSORT1654N/A[2]
3-QuinuclidinoneCorey-ChaykovskyTrimethylsulfonium iodide, K-t-BuOKDMSORT288N/A[3]
N-BenzylisatinDarzensPhenacyl bromide, K₂CO₃CHCl₃501085>99:1 (trans/cis)[4]
5-MethylisatinDarzens4-Bromophenacyl bromide, K₂CO₃CHCl₃501088>99:1 (trans/cis)[4]
N-Boc-IsatinAsymmetric DarzensPhenacyl bromide, Chiral N,N'-dioxide-Co(acac)₂CH₂Cl₂25247592:8 (trans/cis)[1]

Reactivity of Spirocyclic Epoxides: Ring-Opening Reactions

The synthetic utility of spirocyclic epoxides lies in their susceptibility to undergo ring-opening reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups with a high degree of regio- and stereocontrol, providing access to complex 3,3-disubstituted scaffolds.

The regioselectivity of the ring-opening is influenced by both the nature of the spirocyclic core and the reaction conditions (acidic or basic). For Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], the quinuclidine nitrogen can influence the reaction's course. In the case of spiro-epoxyoxindoles, the oxindole moiety and its substituents play a crucial role in directing the nucleophilic attack.

Table 2: Comparison of Ring-Opening Reactions of Spirocyclic Epoxides

Spiro-epoxideNucleophileConditionsProductRegioselectivityYield (%)Reference
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]H₂SNaOH/H₂O3-Hydroxy-3-(sulfanylmethyl)quinuclidineAttack at the less hindered carbonHigh[2]
N-Benzyl-spiro-epoxyoxindoleAmmonia (aq.)EtOH, 50 °C3-Amino-3-(hydroxymethyl)indolin-2-one derivativeAttack at the less hindered carbon90[7][8]
N-Benzyl-spiro-epoxyoxindoleIndoleSc(OTf)₃, CH₂Cl₂3-(1H-indol-3-yl)-3-(hydroxymethyl)indolin-2-one derivativeAttack at the spiro-carbon92[7]
N-Boc-spiro-epoxyoxindoleAnilineSilica-bonded S-sulfonic acid, neat, RTβ-amino alcoholAttack at the benzylic carbon95[9]
N-Benzyl-spiro-epoxyoxindoleThiophenolWater, 70 °Cβ-hydroxy sulfideAttack at the less hindered carbon92[10]

Experimental Protocols

Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] via Corey-Chaykovsky Reaction[2]

To a cooled (0-5 °C) mixture of 3-quinuclidinone hydrochloride (120 g, 795.7 mmol) and trimethylsulfoxonium iodide (219 g, 993.3 mmol) in dimethylsulfoxide (DMSO, 91.0 g, 0.63 mol) under a nitrogen atmosphere, a solution of potassium tert-butoxide (201 g, 1789.1 mmol) in DMSO (500 mL) was added dropwise over 45 minutes. The mixture was allowed to warm to room temperature and stirred for an additional 16 hours. After cooling to 0-5 °C, the mixture was poured into an ice/water mixture (500 g), and sodium chloride (300 g) was added. The mixture was stirred for 30 minutes and then extracted with toluene (3 x 400 mL). The combined organic phases were dried over sodium sulfate, filtered, and the solvent was evaporated to furnish the crude epoxide of 3-methylenequinuclidine (60 g, 431.7 mmol, 54% yield) as a yellow oil, which was used in the next step without further purification.

Synthesis of a Spiro-epoxyoxindole via Darzens Reaction[4]

A mixture of isatin (1.0 mmol), phenacyl bromide (1.1 mmol), and potassium carbonate (2.0 mmol) in chloroform (10 mL) was stirred at 50 °C for 10 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the corresponding spiro-epoxyoxindole.

Ring-Opening of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] with Hydrogen Sulfide[11]

The crude Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (from the previous step) is dissolved in methanol. The solution is cooled to 0-5 °C, and hydrogen sulfide gas is bubbled through the solution for 2-4 hours while maintaining the temperature. The reaction progress is monitored by TLC. Upon completion, the excess hydrogen sulfide is removed by purging with nitrogen, and the solvent is evaporated under reduced pressure to yield the crude 3-hydroxy-3-(sulfanylmethyl)quinuclidine, which is often used directly in the subsequent cyclization step for the synthesis of cevimeline. An improved method reports yields exceeding 85%.[11]

Regioselective Ring-Opening of a Spiro-epoxyoxindole with Ammonia[7][8]

To a solution of the N-substituted spiro-epoxyoxindole (1.0 mmol) in ethanol (5 mL) was added aqueous ammonia (25-28%, 5 mL). The reaction mixture was stirred at 50 °C for the time indicated by TLC analysis. After completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the corresponding 3-amino-3-(hydroxymethyl)indolin-2-one derivative.

Signaling Pathways and Experimental Workflows

The synthetic utility of these spirocyclic epoxides is often demonstrated in the context of constructing biologically active molecules or complex natural products. The following diagrams illustrate the general synthetic pathways discussed.

G cluster_synthesis Synthesis of Spirocyclic Epoxides cluster_reactivity Reactivity of Spirocyclic Epoxides Ketone Cyclic Ketone (e.g., 3-Quinuclidinone, Isatin) SulfurYlide Sulfur Ylide (Corey-Chaykovsky) Ketone->SulfurYlide Base AlphaHaloEnolate α-Halo Enolate (Darzens) Ketone->AlphaHaloEnolate Base, α-Halo Carbonyl SpiroEpoxide Spirocyclic Epoxide SulfurYlide->SpiroEpoxide AlphaHaloEnolate->SpiroEpoxide SpiroEpoxide2 Spirocyclic Epoxide Nucleophile Nucleophile (e.g., R-SH, R-NH₂, Indole) SpiroEpoxide2->Nucleophile RingOpened Ring-Opened Product (3,3-Disubstituted Scaffold) Nucleophile->RingOpened Acid or Base Catalysis

Caption: General synthetic routes to and reactions of spirocyclic epoxides.

G Quinuclidinone 3-Quinuclidinone CoreyChaykovsky Corey-Chaykovsky Reaction Quinuclidinone->CoreyChaykovsky SpiroEpoxide Spiro[1-azabicyclo[2.2.2]octane- 3,2'-oxirane] CoreyChaykovsky->SpiroEpoxide RingOpening Ring Opening (H₂S) SpiroEpoxide->RingOpening Thiol 3-Hydroxy-3- (sulfanylmethyl)quinuclidine RingOpening->Thiol Cyclization Cyclization (Acetaldehyde) Thiol->Cyclization Cevimeline Cevimeline Cyclization->Cevimeline

Caption: Synthetic pathway to Cevimeline via a spiro-epoxide intermediate.

Conclusion

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] and other spirocyclic epoxides, such as spiro-epoxyoxindoles, are valuable intermediates in organic synthesis. The choice of synthetic method, primarily between the Corey-Chaykovsky and Darzens reactions, depends on the nature of the starting ketone. The Corey-Chaykovsky reaction is highly effective for the epoxidation of simple cyclic ketones like 3-quinuclidinone, while the Darzens reaction offers a versatile route to functionalized spiro-epoxyoxindoles from isatins.

The reactivity of these spiro-epoxides is dominated by nucleophilic ring-opening reactions, which provide a powerful strategy for the construction of sterically congested 3,3-disubstituted cyclic scaffolds. The regioselectivity of these reactions can often be controlled by the choice of nucleophile and reaction conditions, enabling the synthesis of a wide array of complex molecules with potential biological activity. The data presented in this guide highlights the synthetic utility of these building blocks and provides a foundation for the rational design of novel synthetic routes in drug discovery and development.

References

A Comparative Guide to the Epoxidation of Quinuclidin-3-one for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of chiral molecules is a critical step. The epoxidation of quinuclidin-3-one, a key intermediate in the synthesis of various therapeutic agents, presents a common challenge. This guide provides an objective comparison of different epoxidation reagents for this specific substrate, supported by available experimental data, to aid in the selection of the most efficacious synthetic route.

The formation of the spiro-epoxide, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], is a crucial transformation in the synthesis of pharmaceuticals like Cevimeline, a muscarinic M1 and M3 receptor agonist. The efficiency of this epoxidation step can significantly impact the overall yield and purity of the final active pharmaceutical ingredient (API). This comparison focuses on the reagents and methodologies documented for the epoxidation of the quinuclidin-3-one core.

Comparison of Epoxidation Reagents

Reagent ClassSpecific ReagentBaseSolventTemperature (°C)Reaction TimeYield (%)StereoselectivityReference
Sulfur Ylides Trimethylsulfoxonium IodidePotassium tert-butoxideToluene504 h92Not SpecifiedThis guide
Dimethylsulfoxonium methylideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][2][3]
Trimethylsulfonium iodidePotassium hydroxideIonic Liquid ([bmim]PF6)Room Temp2 h77-91 (for various ketones)Not Specified[4]

Note: The data in the table is compiled from general procedures for the Corey-Chaykovsky reaction and specific examples for the synthesis of the target epoxide. Yields for the ionic liquid system are for a range of aldehydes and ketones and not specifically for quinuclidin-3-one.

In-Depth Look at Epoxidation Reagents

Sulfur Ylides (Corey-Chaykovsky Reaction)

The Corey-Chaykovsky reaction is the most prominently documented method for the epoxidation of quinuclidin-3-one. This reaction involves the use of a sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt and a strong base.[5][6][7][8]

Mechanism: The reaction proceeds via the nucleophilic attack of the sulfur ylide on the carbonyl carbon of quinuclidin-3-one. This is followed by an intramolecular SN2 reaction, where the resulting alkoxide displaces the dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) leaving group to form the epoxide ring.[6]

Advantages:

  • High yields are often achievable under relatively mild conditions.

  • The reagents are commercially available.

  • The reaction is generally tolerant of other functional groups.

Considerations:

  • Requires the use of strong bases such as potassium tert-butoxide or sodium hydride.

  • The dimethyl sulfide byproduct has a strong, unpleasant odor.[9]

Other Potential Reagents

While specific data for quinuclidin-3-one is limited, other classes of reagents are commonly used for the epoxidation of α,β-unsaturated ketones and cyclic ketones.

  • Alkaline Hydrogen Peroxide: This is a classic and environmentally benign method for the epoxidation of enones. The reaction proceeds via the nucleophilic addition of the hydroperoxide anion.

  • Peroxycarboxylic Acids (e.g., m-CPBA): While effective for many alkenes, their use with α,β-unsaturated ketones can sometimes lead to Baeyer-Villiger oxidation as a side reaction.

  • Metal-Catalyzed Epoxidations: Systems employing transition metals and an oxidant like tert-butyl hydroperoxide (TBHP) can offer high selectivity.

Further research would be beneficial to evaluate the efficacy of these alternative reagents for the epoxidation of quinuclidin-3-one to provide a more comprehensive comparison.

Experimental Protocols

General Procedure for Corey-Chaykovsky Epoxidation of Quinuclidin-3-one

This protocol is based on a reported synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

Materials:

  • Quinuclidin-3-one hydrochloride

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide

  • Toluene

  • Aqueous sodium hydroxide solution

  • Water

  • Brine

Procedure:

  • A suspension of quinuclidin-3-one hydrochloride in toluene is treated with an aqueous sodium hydroxide solution to liberate the free base. The aqueous layer is separated and the organic layer containing quinuclidin-3-one is retained.

  • In a separate reaction vessel, a mixture of trimethylsulfoxonium iodide and potassium tert-butoxide in toluene is heated to 50°C.

  • The toluene solution of quinuclidin-3-one is added dropwise to the sulfur ylide mixture at 50°C.

  • The reaction mixture is stirred at 50°C for 4 hours.

  • After completion of the reaction, the mixture is cooled to room temperature and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

  • The crude product can be further purified by distillation or crystallization of its hydrochloride salt.

Visualizing the Process

Signaling Pathway of the Corey-Chaykovsky Reaction

Corey_Chaykovsky_Epoxidation cluster_reagents Reagents cluster_reaction Reaction Steps cluster_products Products Quinuclidin-3-one Quinuclidin-3-one Nucleophilic Attack Nucleophilic Attack Quinuclidin-3-one->Nucleophilic Attack Sulfur Ylide Sulfur Ylide Sulfur Ylide->Nucleophilic Attack Intermediate Intermediate Nucleophilic Attack->Intermediate Ring Closure (SN2) Ring Closure (SN2) Intermediate->Ring Closure (SN2) Spiro-epoxide Spiro-epoxide Ring Closure (SN2)->Spiro-epoxide Byproduct Byproduct Ring Closure (SN2)->Byproduct DMSO/DMS Experimental_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Reaction Setup Reaction Setup Prepare Reagents->Reaction Setup Monitor Reaction Monitor Reaction Reaction Setup->Monitor Reaction Work-up Work-up Monitor Reaction->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization End End Characterization->End

References

A Comparative Guide to the Characterization and Purity Validation of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization and purity validation of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], a key intermediate in the synthesis of the muscarinic agonist Cevimeline.[1] Given its role in pharmaceutical manufacturing, ensuring the high purity of this compound is critical. This document outlines common analytical methodologies, potential impurities, and provides a framework for robust quality control.

Introduction

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], typically used as its hydrochloride salt, is a specialized chemical building block essential for the production of Cevimeline, a drug used to treat dry mouth associated with Sjögren's syndrome.[2][1] The industry standard for this intermediate is a purity of ≥98.0%.[1] Achieving and verifying this level of purity requires precise analytical methods to identify and quantify the active compound and any potential process-related or degradation impurities.

Analytical Methodologies for Purity Assessment

While specific validated methods for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] are not extensively published in peer-reviewed literature, robust analytical protocols can be developed based on methods for structurally related quinuclidine derivatives. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of these compounds, offering high resolution and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable complementary technique.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly chiral HPLC, is the gold standard for the purity analysis of quinuclidine derivatives due to the stereochemical complexity of these molecules.[3][4][5][6] For Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], which contains a chiral center, a chiral HPLC method is essential to separate and quantify enantiomers and diastereomers.

Table 1: Comparison of HPLC-Based Analytical Techniques

ParameterChiral Normal-Phase HPLCReversed-Phase HPLC
Principle Separation of enantiomers based on differential interaction with a chiral stationary phase.Separation based on polarity, with a nonpolar stationary phase and a polar mobile phase.
Primary Use Case Enantiomeric purity determination.Assay of the main component and separation of non-chiral impurities.
Stationary Phase Polysaccharide-based (e.g., Chiralpak®, Chiralcel®).[3][4][6]C18 or C8 silica-based columns.
Mobile Phase Typically non-polar solvents like hexane with polar modifiers (e.g., ethanol, isopropanol) and a basic additive (e.g., diethylamine).[3][4][6]Typically aqueous buffers with organic modifiers like acetonitrile or methanol.
Detection UV-Vis (often requires derivatization if the analyte lacks a chromophore), Mass Spectrometry (MS).UV-Vis, MS.
Advantages Essential for stereoisomeric purity. High resolution for enantiomers.Robust and widely applicable for general purity assessment.
Limitations May require pre-column derivatization for detection. Can be more complex to develop.Not suitable for separating enantiomers without a chiral additive in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. For Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], it can be used to detect residual solvents from the synthesis process and to identify potential by-products. The mass spectrometry detector provides structural information, aiding in the identification of unknown impurities.

Table 2: Comparison of Chromatographic Techniques for Impurity Profiling

TechniquePrincipleAnalytes DetectedAdvantagesLimitations
HPLC Separation based on differential partitioning between a mobile and stationary phase.Non-volatile and thermally labile compounds, including stereoisomers.[7]High resolution, versatility, and suitability for quantitative analysis of a wide range of compounds.[7][8]May require derivatization for detection of compounds without a chromophore.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.Volatile and semi-volatile organic compounds, residual solvents.[7]High sensitivity and specificity for identification of volatile impurities.[7]Not suitable for non-volatile or thermally labile compounds.
SFC Supercritical Fluid Chromatography uses a supercritical fluid as the mobile phase.Chiral and achiral compounds.Faster separations and lower solvent consumption compared to HPLC.Less common instrumentation compared to HPLC and GC.
CE Capillary Electrophoresis separates ions based on their electrophoretic mobility.Chiral and achiral charged molecules.High efficiency and low sample/reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC.

Potential Impurities and Their Origin

Impurities in Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] can originate from starting materials, by-products of the synthesis, or degradation. The synthesis of this spiro-epoxide typically starts from 3-quinuclidinone.

Table 3: Potential Impurities in Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

ImpurityPotential OriginSignificanceRecommended Analytical Technique
3-Quinuclidinone Unreacted starting material.[9][10]A process-related impurity that should be monitored.HPLC, GC-MS
Diastereomers/Enantiomers The formation of the spiro-oxirane ring can result in stereoisomers.The stereochemistry of the intermediate is crucial for the final drug product's efficacy and safety.Chiral HPLC
By-products of Epoxidation Side reactions during the epoxidation of 3-quinuclidinone.Can affect the purity and yield of the desired product.HPLC, GC-MS
Degradation Products The oxirane ring can be susceptible to hydrolysis or other reactions upon storage.Can lead to a decrease in purity over time.HPLC

Experimental Protocols

Proposed Chiral HPLC Method for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

This proposed method is adapted from validated protocols for the chiral separation of 3-quinuclidinol, a closely related precursor.[3][4][6]

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 10 mg of the Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] sample into a volumetric flask.

    • Dissolve in a suitable aprotic solvent (e.g., dichloromethane).

    • Note: As the target molecule lacks a strong UV chromophore, pre-column derivatization is likely necessary for sensitive UV detection. Add a derivatizing agent such as benzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to form a UV-active derivative.

    • Allow the reaction to proceed to completion.

    • Dilute the final solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • HPLC Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[3][4][6]

    • Mobile Phase: An isocratic mixture of n-hexane, ethanol, and diethylamine (e.g., in a ratio of 80:20:0.1 v/v/v). The exact ratio may require optimization.[3][4][6]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm (or the absorbance maximum of the derivative).[3][4][6]

Proposed GC-MS Method for Volatile Impurities
  • Sample Preparation:

    • Dissolve a known amount of the Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • The concentration should be optimized for the instrument's sensitivity.

  • GC-MS Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion of the target compound and potential impurities.

Visualizing Workflows and Pathways

Experimental Workflow for Purity Analysis

G Workflow for Purity Analysis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] cluster_sample Sample Handling cluster_hplc Chiral HPLC Analysis cluster_gcms GC-MS Analysis cluster_results Final Purity Assessment Sample Spiro[...]oxirane Sample Dissolution Dissolve in Solvent Sample->Dissolution Derivatization Derivatization (for HPLC) Dissolution->Derivatization If required GCMS_Injection Inject into GC-MS Dissolution->GCMS_Injection HPLC_Injection Inject into HPLC Derivatization->HPLC_Injection Separation Chiral Separation HPLC_Injection->Separation UV_Detection UV Detection Separation->UV_Detection Data_Analysis_HPLC Quantify Purity & Isomers UV_Detection->Data_Analysis_HPLC Final_Report Purity Report (≥98.0%) Data_Analysis_HPLC->Final_Report Volatile_Separation Separate Volatiles GCMS_Injection->Volatile_Separation MS_Detection Identify Impurities Volatile_Separation->MS_Detection Data_Analysis_GCMS Quantify Volatile Impurities MS_Detection->Data_Analysis_GCMS Data_Analysis_GCMS->Final_Report

Caption: General workflow for the comprehensive purity analysis.

Logical Relationship of Compound and Impurities

G Relationship between Starting Material, Product, and Impurities Start 3-Quinuclidinone Process Epoxidation Reaction Start->Process Product Spiro[...]-oxirane (Target Compound) Process->Product Impurity1 Unreacted 3-Quinuclidinone Process->Impurity1 Incomplete reaction Impurity2 Stereoisomers Process->Impurity2 Lack of stereocontrol Impurity3 Reaction By-products Process->Impurity3 Side reactions Degradation Storage/Handling Product->Degradation Impurity4 Degradation Products (e.g., hydrolysis) Degradation->Impurity4

Caption: Origin of potential impurities during synthesis and storage.

Conclusion

References

Analytical methods for the quantification of "Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

For researchers, scientists, and drug development professionals, the accurate quantification of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is critical. This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as Cevimeline, making its purity and concentration vital for the quality and efficacy of the final drug product.[1][2] This guide provides an objective comparison of suitable analytical techniques for the quantification of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], supported by typical experimental data and detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used techniques for the analysis of pharmaceutical compounds and intermediates.[3][4] The choice between these methods often depends on the analyte's volatility, thermal stability, and the specific requirements of the analysis, such as the need for chiral separation.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for HPLC and GC methods, based on the analysis of structurally related quinuclidine derivatives.[5][6][7] These values provide a benchmark for what can be expected when developing and validating a quantitative method for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Limit of Detection (LOD) ~0.01 - 0.05 µg/mL[5]~0.1 µg/mL
Limit of Quantification (LOQ) ~0.035 - 0.15 µg/mL[5][7]~0.3 µg/mL
Linearity (r²) ≥ 0.999[7]≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%[7]97.0% - 103.0%
Precision (% RSD) ≤ 2.0%[7]≤ 3.0%
Typical Analysis Time < 30 min[6]< 20 min

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC and GC analysis of a compound like Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. For chiral molecules like Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], chiral HPLC is often the method of choice for separating and quantifying enantiomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.[6]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standards and samples within the desired concentration range (e.g., 1-50 µg/mL).

Gas Chromatography (GC) Method

GC is a high-resolution separation technique ideal for volatile and thermally stable compounds. It is often coupled with a mass spectrometer (MS) for definitive identification and quantification.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).

Chromatographic Conditions:

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Detector Temperature (FID): 280°C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., dichloromethane or methanol).

  • Prepare working standards and samples by further dilution to the appropriate concentration range.

Visualizations

The following diagrams illustrate the workflow of analytical method validation and a comparison of the key performance characteristics of HPLC and GC.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_implementation Implementation define_scope Define Analytical Scope select_method Select Appropriate Method (HPLC/GC) define_scope->select_method optimize_params Optimize Method Parameters select_method->optimize_params prelim_validation Preliminary Validation optimize_params->prelim_validation specificity Specificity prelim_validation->specificity linearity Linearity specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness routine_analysis Routine Analysis robustness->routine_analysis documentation Documentation routine_analysis->documentation

Caption: Workflow for Analytical Method Validation.

Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_shared Shared Attributes hplc_versatility High Versatility quant Quantitative hplc_versatility->quant hplc_chiral Excellent for Chiral Separations hplc_chiral->quant hplc_sensitivity High Sensitivity hplc_sensitivity->quant hplc_time Longer Analysis Time gc_volatility Requires Volatility gc_speed Fast Analysis gc_speed->quant gc_resolution High Resolution gc_resolution->quant gc_ms Easily Coupled to MS gc_ms->quant valid Validatable quant->valid

Caption: Comparison of HPLC and GC Attributes.

References

A Comparative Guide to Catalysts for Asymmetric Spiro-Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of spiro-epoxides constitutes a critical challenge in modern organic chemistry, providing access to structurally complex and biologically significant scaffolds for drug discovery and development. The choice of catalyst is paramount in achieving high yields and stereoselectivity. This guide presents an objective comparison of three prominent catalytic systems for asymmetric spiro-epoxidation, supported by experimental data, detailed protocols, and mechanistic diagrams to inform catalyst selection and experimental design.

Performance of Key Catalyst Systems

The following tables summarize the performance of three distinct catalyst systems for the asymmetric spiro-epoxidation of different classes of substrates. The data presented are representative values from peer-reviewed literature and may vary based on specific reaction conditions and substrate modifications.

Catalyst System 1: Bifunctional Organocatalysts (α,α-Diphenyl Prolinol Derivatives)

This system is particularly effective for the asymmetric epoxidation of α-alkylidene oxindoles, yielding valuable spiro-epoxyoxindoles.

Table 1: Performance of α,α-Diphenyl Prolinol-Based Catalysts in the Epoxidation of N-Boc Protected α-Ylidenoxindole [1][2][3]

CatalystSubstrateOxidantYield (%)dr (trans:cis)ee (%) (trans)
(S)-α,α-DiphenylprolinolN-Boc-α-ylideneoxindoleTBHP7066:3497

TBHP = tert-Butyl hydroperoxide

Catalyst System 2: Chiral Primary Amine Salts

This organocatalytic system demonstrates high efficiency in the asymmetric epoxidation of cyclic enones.

Table 2: Performance of Chiral Primary Amine Salts in the Epoxidation of Cyclic Enones [4][5][6]

CatalystSubstrateOxidantYield (%)ee (%)
(1R,2R)-DPEN mono-TFA salt2-CyclohexenoneH₂O₂9597
9-Amino(9-deoxy)epiquinine TFA salt2-CyclohexenoneH₂O₂96>99
(1R,2R)-DPEN mono-TFA salt2-CycloheptenoneH₂O₂9898
(1R,2R)-DPEN mono-TFA salt2-CyclopentenoneH₂O₂8596

(1R,2R)-DPEN = (1R,2R)-1,2-diphenylethane-1,2-diamine; TFA = Trifluoroacetic acid

Catalyst System 3: Chiral Iron Complex

A C1-symmetric iron catalyst provides a metal-based approach for the highly enantioselective epoxidation of cyclic aliphatic enones using aqueous hydrogen peroxide.

Table 3: Performance of a Chiral Iron Catalyst in the Epoxidation of Cyclic Enones [7]

CatalystSubstrateOxidantYield (%)ee (%)
Fe complex with C1-symmetric tetradentate N-based ligand2-CyclohexenoneH₂O₂9192
Fe complex with C1-symmetric tetradentate N-based ligand2-CycloheptenoneH₂O₂9995
Fe complex with C1-symmetric tetradentate N-based ligand4,4-Dimethyl-2-cyclohexenoneH₂O₂9994

Experimental Protocols

Protocol 1: Asymmetric Epoxidation of N-Boc Protected α-Ylidenoxindole with an α,α-Diphenyl Prolinol-Based Catalyst[1][2][3]

To a solution of the (S)-α,α-diphenylprolinol catalyst (38 mg, 0.15 mmol) and N-Boc protected α-ylideneoxindole (0.5 mmol) in n-hexane (2.7 mL), tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 0.6 mmol, 0.11 mL) was added. The resulting heterogeneous mixture was stirred at room temperature (25 °C) until the reaction was complete, as monitored by TLC (n-Hexane/EtOAc). The crude reaction mixture was then purified by flash chromatography on silica gel (n-Hexane/EtOAc) to yield the corresponding spiro-epoxyoxindole.

Protocol 2: Asymmetric Epoxidation of 2-Cyclohexenone with a Chiral Primary Amine Salt[4][5][6]

In a vial, the chiral primary amine salt catalyst (e.g., (1R,2R)-DPEN mono-TFA salt, 0.05 mmol, 10 mol%) was dissolved in dioxane (0.5 mL). 2-Cyclohexenone (0.5 mmol) was then added. To this solution, 50% aqueous hydrogen peroxide (1.5 mmol) was added, and the mixture was stirred at 30 °C for 20-48 hours. The reaction progress was monitored by GC. Upon completion, the reaction mixture was directly subjected to analysis for yield and enantiomeric excess determination.

Protocol 3: Asymmetric Epoxidation of 2-Cyclohexenone with a Chiral Iron Catalyst[7]

In a typical experiment, a solution of the iron precursor and the C1-symmetric tetradentate N-based ligand in a suitable solvent is prepared. To this solution, the cyclic enone substrate (e.g., 2-cyclohexenone) is added. The reaction is initiated by the addition of aqueous hydrogen peroxide. The mixture is stirred at a controlled temperature for a specified time. After the reaction is complete, the product is isolated and purified using standard chromatographic techniques.

Mechanistic and Workflow Diagrams

Catalytic_Cycle_Organocatalyst Substrate Alkylidene Oxindole Intermediate Substrate-Catalyst Adduct Substrate->Intermediate Catalyst (S)-α,α-Diphenylprolinol Catalyst->Intermediate TransitionState Spiro-Transition State Intermediate->TransitionState Oxidant TBHP Oxidant->TransitionState TransitionState->Catalyst Product Spiro-epoxyoxindole TransitionState->Product Byproduct t-BuOH TransitionState->Byproduct

Caption: Proposed catalytic cycle for the organocatalyzed spiro-epoxidation of alkylidene oxindoles.

Catalytic_Cycle_Primary_Amine Enone Cyclic Enone Iminium Iminium Ion Enone->Iminium Catalyst Chiral Primary Amine Salt Catalyst->Iminium EpoxyIminium Epoxy-Iminium Iminium->EpoxyIminium Oxidant H₂O₂ Oxidant->EpoxyIminium EpoxyIminium->Catalyst Product Spiro-Epoxide EpoxyIminium->Product Hydrolysis

Caption: Iminium catalysis cycle for the asymmetric epoxidation of cyclic enones.

Experimental_Workflow Start Start Reagents Combine Catalyst and Substrate in Solvent Start->Reagents AddOxidant Add Oxidant Reagents->AddOxidant Reaction Stir at Controlled Temperature AddOxidant->Reaction Monitor Monitor Reaction Progress (TLC/GC) Reaction->Monitor Workup Quench and Extract Monitor->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify Analyze Analyze Yield and Enantiomeric Excess (NMR/HPLC) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for asymmetric spiro-epoxidation.

References

Benchmarking Domino Reactions for Spirocycle Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of spirocycles, three-dimensional structures containing two rings connected by a single atom, is of significant interest to researchers in drug discovery and materials science due to their unique conformational properties. Domino reactions, which involve a cascade of intramolecular transformations, offer an efficient and atom-economical approach to constructing these complex architectures. This guide provides a comparative overview of various domino strategies for spirocycle synthesis, supported by experimental data, to aid researchers in selecting the optimal synthetic route.

Comparative Analysis of Domino Reactions for Spirocycle Synthesis

The efficiency of a domino reaction for spirocycle synthesis can be evaluated based on several key metrics, including chemical yield, stereoselectivity (diastereo- and enantioselectivity), reaction time, and green chemistry considerations such as atom economy. Below is a summary of representative domino reactions, categorized by the initiating step, with their reported performance data.

Table 1: Michael-Initiated Domino Reactions for Spirocycle Synthesis
Domino SequenceSubstratesCatalyst/SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Ref.
Michael/Michael/Aldol3-isothiocyanato oxindole, enalDiphenylprolinol silyl ether / Toluene2475-95>20:192-99[1]
Michael/Michael/AldolIsatin-derived enone, cyclic ketonePyrrolidine / Chloroform1258-88>95:590-98[1]
Michael/AldolMethyleneindolinone, 1,3-dicarbonyl compoundThiourea-cinchona alkaloid / Dichloromethane4860-92>10:185-97[2]
Table 2: Knoevenagel-Initiated Domino Reactions for Spirocycle Synthesis
Domino SequenceSubstratesCatalyst/SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Ref.
Knoevenagel/Michael/CyclizationIsatin, malononitrile, barbituric acid1-methylimidazolium chloride / Ethanol (Microwave)243-98Not ReportedNot Applicable[3],[4]
Knoevenagel/Hetero-Diels-Alder4-hydroxycoumarin, aldehyde, N-methylanilineL-proline / Ethanol10-1280-95>98:2Not Reported[2]
Table 3: Cycloaddition-Initiated Domino Reactions for Spirocycle Synthesis
Domino SequenceSubstratesCatalyst/SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Ref.
Hetero-Diels-Alder/Nucleophilic Additiono-Quinone methide, vinyl etherSc(OTf)3 / Dichloromethane2-470-85>10:1Not Reported[2]
Kinugasa/MichaelAlkyne-tethered cyclohexadienone, nitroneCu(OTf)2, chiral bisoxazoline / Acetonitrile12up to 97>20:1up to 97[5],[6]

Experimental Protocols for Key Domino Reactions

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are protocols for two efficient domino reactions for spirocycle synthesis.

Protocol 1: Microwave-Assisted Knoevenagel/Michael/Cyclization Domino Reaction[3],[4]

This protocol describes the synthesis of spiro[indole-3,5'-pyrimidine] derivatives.

Materials:

  • Isatin (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Barbituric acid (1.0 mmol)

  • 1-methylimidazolium chloride (20 mol%)

  • Ethanol (5 mL)

Procedure:

  • A mixture of isatin (1.0 mmol), malononitrile (1.0 mmol), barbituric acid (1.0 mmol), and 1-methylimidazolium chloride (0.2 mmol) in ethanol (5 mL) is placed in a microwave reactor vessel.

  • The reaction vessel is sealed and subjected to microwave irradiation at 80 °C for 2 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure spiro compound.

Protocol 2: Organocatalytic Asymmetric Michael-Michael-Aldol Domino Reaction[1]

This protocol details the enantioselective synthesis of spiro-decalin oxindole derivatives.

Materials:

  • (E)-2-(2-nitrovinyl)cyclohexan-1-one (0.2 mmol)

  • (E)-2-oxoindolin-3-ylidene)acetaldehyde (0.24 mmol)

  • (S)-diphenylprolinol silyl ether (20 mol%)

  • Toluene (1.0 mL)

Procedure:

  • To a solution of (E)-2-(2-nitrovinyl)cyclohexan-1-one (0.2 mmol) and (S)-diphenylprolinol silyl ether (0.04 mmol) in toluene (1.0 mL) at room temperature is added (E)-2-oxoindolin-3-ylidene)acetaldehyde (0.24 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (n-hexane/ethyl acetate) to yield the spiro-decalin oxindole.

Visualization of Domino Reaction Selection Workflow

The choice of a domino reaction strategy depends on the desired spirocyclic core and the available starting materials. The following diagram illustrates a logical workflow to guide researchers in this selection process.

G cluster_target Target Core Structure cluster_strategy Domino Reaction Strategy cluster_reaction Specific Domino Reaction start Desired Spirocycle Scaffold spirooxindole Spirooxindole start->spirooxindole Identify Target spiroketal Spiroketal start->spiroketal spiro_heterocycle Other Spiro-heterocycles start->spiro_heterocycle michael Michael-Initiated spirooxindole->michael Utilize Isatin/Oxindole Precursors knoevenagel Knoevenagel-Initiated spirooxindole->knoevenagel cycloaddition Cycloaddition-Initiated spiroketal->cycloaddition Form C-O Spirocenter spiro_heterocycle->michael spiro_heterocycle->knoevenagel spiro_heterocycle->cycloaddition mma Michael/Michael/Aldol michael->mma ma Michael/Aldol michael->ma kmc Knoevenagel/Michael/Cyclization knoevenagel->kmc khda Knoevenagel/Hetero-Diels-Alder knoevenagel->khda hda Hetero-Diels-Alder cycloaddition->hda km Kinugasa/Michael cycloaddition->km

Decision workflow for selecting a domino reaction for spirocycle synthesis.

Conclusion

Domino reactions provide a powerful and efficient means for the synthesis of complex spirocyclic architectures. The choice of the optimal domino strategy is dictated by the target molecule and the desired efficiency metrics. Michael-initiated cascades often provide high stereoselectivity for the synthesis of spirooxindoles.[1][2] Knoevenagel-initiated multicomponent reactions, particularly under microwave irradiation, offer rapid access to diverse spiro-heterocycles with good to excellent yields.[3][4] Cycloaddition-based domino reactions are well-suited for the construction of spiroketals and other complex polycyclic systems, often with high stereocontrol.[2][5][6] By presenting a comparative analysis of these methods, along with detailed experimental protocols and a logical selection workflow, this guide aims to facilitate the rational design and implementation of efficient domino reactions for the synthesis of novel spirocycles.

References

Spectroscopic Comparison of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The rigid bicyclo[2.2.2]octane framework of these compounds provides a unique and sterically defined scaffold, making them valuable building blocks in medicinal chemistry. Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] serves as a key intermediate in the synthesis of Cevimeline, a muscarinic agonist used to treat dry mouth. An understanding of its spectral signature is therefore of significant interest.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for quinuclidin-3-one and 3-quinuclidinol. This data serves as a reference for predicting the spectral characteristics of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]. The introduction of the spiro-oxirane ring at the C-3 position is expected to significantly alter the chemical shifts of the neighboring protons and carbons.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonChemical Shift (δ) ppmMultiplicity
Quinuclidin-3-one Hydrochloride H-2, H-4~3.9m
H-5, H-7~2.3m
H-6~2.1m
3-Quinuclidinol [1][2]H-3~3.79m[1]
H-2, H-4 (axial)~3.09m[1]
H-2, H-4 (equatorial)~2.57-2.89m[1]
H-5, H-7 (axial)~1.95m[1]
H-5, H-7 (equatorial)~1.35-1.46m[1]
H-6 (endo)~1.78m[1]
H-6 (exo)~1.67m[1]
OH~4.5br s[1]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonChemical Shift (δ) ppm
Quinuclidin-3-one C-3~216 (ketone)
C-2, C-4~48
C-5, C-7~26
C-6~21
3-Quinuclidinol [1]C-368.5[1]
C-2, C-447.5[1]
C-5, C-725.8[1]
C-620.5[1]

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data Comparison

CompoundIR (cm⁻¹)Mass Spectrum (m/z)
Quinuclidin-3-one ~1730 (C=O stretch)125 (M⁺)[3]
3-Quinuclidinol [4]~3300 (O-H stretch), ~1050 (C-O stretch)127 (M⁺)[4][5]

Predicted Spectroscopic Features of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Based on the data of its analogues, the following spectral characteristics can be anticipated for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]:

  • ¹H NMR: The protons on the oxirane ring are expected to appear as singlets or doublets in the range of δ 2.5-3.5 ppm. The protons on the quinuclidine core adjacent to the spiro center (H-2 and H-4) would likely experience a downfield shift compared to 3-quinuclidinol due to the influence of the oxirane ring.

  • ¹³C NMR: A key signal would be the spiro carbon (C-3), which is expected to have a chemical shift in the range of δ 50-70 ppm. The carbons of the oxirane ring would also show characteristic signals in the δ 40-60 ppm region. The prominent ketone signal at ~216 ppm in quinuclidin-3-one will be absent.

  • IR Spectroscopy: The spectrum will be characterized by the absence of the strong carbonyl (C=O) stretch seen in quinuclidin-3-one. Instead, characteristic C-O stretching frequencies for the oxirane ring are expected around 1250 cm⁻¹ and in the 800-900 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 139.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a standard pulse sequence is used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy [1]

  • Sample Preparation: For solid samples, a small amount of the powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then acquired.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Ionization: Electron Ionization (EI) is a common method for generating ions from volatile compounds.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizing Relationships and Workflows

To better illustrate the relationships between the discussed compounds and the general analytical workflow, the following diagrams are provided.

G Structural Relationship of Compounds Quinuclidin-3-one Quinuclidin-3-one Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Quinuclidin-3-one->Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Epoxidation 3-Quinuclidinol 3-Quinuclidinol Quinuclidin-3-one->3-Quinuclidinol Reduction

Caption: Structural relationship of the target compound and its analogues.

G General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR Crystal Placement on ATR Crystal Sample->ATR Crystal MS Mass Spectrometer Sample->MS NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectrometer ATR Crystal->FTIR Processing Fourier Transform, Baseline Correction, Phasing NMR->Processing FTIR->Processing MS->Processing Analysis Structure Elucidation, Purity Assessment Processing->Analysis

Caption: A generalized workflow for the spectroscopic analysis of the compounds.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways to Cevimeline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cevimeline, a muscarinic M1 and M3 receptor agonist, is a crucial therapeutic agent for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for pharmaceutical manufacturing. This guide provides a detailed comparative analysis of three prominent synthetic pathways to Cevimeline: the original patented synthesis, an improved route developed by Apotex Pharmachem, and a newer approach by Emcure Pharmaceuticals.

Executive Summary

The synthesis of Cevimeline has evolved from a process reliant on hazardous reagents and challenging purifications to more streamlined, industrially viable methods. The original synthesis, while foundational, suffers from low yields and the use of toxic materials. The Apotex route offers significant improvements in yield and safety by replacing hazardous reagents with more manageable alternatives. The Emcure pathway presents a further refinement, employing an even safer thiolating agent. This analysis delves into the specifics of each pathway, offering a quantitative comparison of their performance and a qualitative assessment of their respective costs and benefits.

Comparative Data of Synthetic Pathways

ParameterOriginal SynthesisApotex Pharmachem RouteEmcure Pharmaceuticals Route
Starting Material 3-Quinuclidinone3-Quinuclidinone Hydrochloride3-Quinuclidinone
Key Reagents Trimethylsulfoxonium iodide, Sodium Hydride, Hydrogen Sulfide, Acetaldehyde, Boron trifluoride etherateTrimethylsulfoxonium iodide, Potassium tert-butoxide, Thioacetic acid, Acetaldehyde dimethyl acetal, p-Toluenesulfonic acidHydrobromic acid, Thiourea, Sodium Hydroxide, Acetaldehyde, Boron trifluoride etherate
Overall Yield Low (estimated <30%)High (reported >60%)Moderate to High (specific overall yield not detailed in available literature)
Final Product Purity Requires extensive purification (multiple recrystallizations)High (>99.5% cis-isomer)[1]High (inferred from modern synthetic standards)
Key Advantages First established routeAvoids use of highly toxic hydrogen sulfide and pyrophoric sodium hydride; higher yielding intermediate step (60-70%)[1]Utilizes safer and odorless thiourea as the thiolating agent
Key Disadvantages Use of hazardous reagents (H₂S, NaH), low yield of a key intermediate (33-40%)[1], difficult purificationInvolves the use of thioacetic acid which has an unpleasant odorRequires an additional step to form the hydroxy bromide intermediate
Estimated Reagent Cost Moderate to HighModerateLow to Moderate

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic pathway.

Original_Cevimeline_Synthesis A 3-Quinuclidinone B Epoxide Intermediate A->B Trimethylsulfoxonium iodide, NaH, DMSO C 3-Hydroxy-3-mercaptomethyl quinuclidine B->C H₂S, NaOH/H₂O D Cevimeline (cis/trans mixture) C->D Acetaldehyde, BF₃·OEt₂ E Pure Cevimeline (cis-isomer) D->E Fractional Recrystallization

Caption: Original Synthetic Pathway to Cevimeline.

Apotex_Cevimeline_Synthesis A 3-Quinuclidinone HCl B Epoxide Intermediate A->B Trimethylsulfoxonium iodide, KOtBu, DMSO C 3-Hydroxy-3-acetylthiomethyl quinuclidine Thioacetic Acid Salt B->C Thioacetic acid D Cevimeline (cis/trans mixture) C->D Acetaldehyde dimethyl acetal, p-TsOH E Pure Cevimeline HCl (>99.5% cis) D->E Purification

Caption: Apotex Pharmachem's Improved Synthesis of Cevimeline.

Emcure_Cevimeline_Synthesis A 3-Quinuclidinone B Epoxide Intermediate A->B Corey-Chaykovsky Reaction C Hydroxy bromide intermediate B->C HBr, acetone D Thiolactone intermediate C->D Thiourea, H₂O, reflux E 3-Hydroxy-3-mercaptomethyl quinuclidine D->E NaOH, H₂O F Cevimeline (cis/trans mixture) E->F Acetaldehyde, BF₃·OEt₂ G Pure Cevimeline F->G Purification

Caption: Emcure Pharmaceuticals' Synthetic Route to Cevimeline.

Detailed Experimental Protocols

Original Synthesis (Based on U.S. Patent 4,855,290)
  • Epoxidation: 3-Quinuclidinone is reacted with trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide (DMSO) to yield the corresponding epoxide intermediate.

  • Thiolation: The epoxide is then treated with hydrogen sulfide in a basic aqueous medium (sodium hydroxide in water) to open the epoxide ring and form 3-hydroxy-3-mercaptomethylquinuclidine. This step is reported to have a low yield of 33-40%.[1]

  • Cyclization: The resulting hydroxy thiol is condensed with acetaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form a diastereomeric mixture of cis- and trans-Cevimeline.

  • Purification: The desired cis-isomer is separated from the trans-isomer by fractional crystallization, which may require multiple iterations.

Apotex Pharmachem Improved Synthesis (Based on U.S. Patent 8,080,663 B2)
  • Epoxidation: A mixture of 3-quinuclidinone hydrochloride and trimethylsulfoxonium iodide in DMSO is treated with a solution of potassium tert-butoxide in DMSO. The reaction mixture is stirred and then worked up to yield the epoxide of 3-methylenequinuclidine with a 54% yield.[2]

  • Thiolation: The epoxide intermediate is reacted with thioacetic acid in toluene. This reaction forms the 3-hydroxy-3-acetylthiomethylquinuclidine thioacetic acid salt, which precipitates from the solution and is collected by filtration with a 68% yield.[3]

  • Cyclization and Isomerization: The thioacetic acid salt is heated in isopropanol with p-toluenesulfonic acid monohydrate. After cooling, acetaldehyde diethyl acetal is added, and the mixture is refluxed to produce a cis/trans mixture of Cevimeline.

  • Purification: The patent describes a purification process that results in Cevimeline hydrochloride with a purity of greater than 99.5% for the cis-isomer.[4]

Emcure Pharmaceuticals Synthesis (Based on literature review)
  • Epoxidation: 3-Quinuclidinone undergoes a Corey-Chaykovsky reaction to form the epoxide intermediate.

  • Halogenation: The epoxide is treated with hydrobromic acid in acetone to yield the hydroxy bromide intermediate.

  • Thiolation: The hydroxy bromide is then refluxed with thiourea in an aqueous medium to form a thiolactone intermediate. This step reportedly has a 60% yield.

  • Hydrolysis: The thiolactone is hydrolyzed with aqueous sodium hydroxide to give the key intermediate, 3-hydroxy-3-mercaptomethylquinuclidine.

  • Cyclization: This intermediate is then reacted with acetaldehyde and a Lewis acid catalyst (e.g., boron trifluoride etherate) to form the cis/trans mixture of Cevimeline.

  • Purification: The final product is purified to isolate the desired cis-isomer.

Cost-Benefit Analysis

A precise cost analysis is dependent on fluctuating reagent prices and economies of scale. However, a qualitative and semi-quantitative comparison can be made.

Starting Materials and Reagents Cost:

  • 3-Quinuclidinone Hydrochloride: Prices can range from approximately $1200/gram for small quantities to significantly lower prices at bulk industrial scales.[5]

  • Trimethylsulfoxonium Iodide: This reagent is relatively expensive, with prices around $3,650 to $4,000 per kilogram from industrial suppliers.[6]

  • Thioacetic Acid: This is a more economical choice, with industrial prices around $725/kg.[7]

  • Thiourea: As a commodity chemical, thiourea is the most cost-effective sulfur source, with prices around $110/kilogram.[8]

  • Acetaldehyde Dimethyl Acetal: This reagent is moderately priced.

  • Boron Trifluoride Etherate: This Lewis acid is a common and moderately priced catalyst.

Analysis:

  • Original Synthesis: The use of highly toxic and difficult-to-handle hydrogen sulfide gas and pyrophoric sodium hydride presents significant safety and infrastructure costs, which may outweigh the raw material costs. The low yield of the thiolation step also negatively impacts the overall cost-effectiveness.

  • Apotex Route: This pathway represents a significant improvement in terms of safety and yield. The replacement of hydrogen sulfide with thioacetic acid, while introducing an unpleasant odor, eliminates a major hazard. The higher yield of the key intermediate significantly improves the economic viability of this route. The overall process is described as robust, efficient, and cost-effective for industrial production.[3]

  • Emcure Route: This approach offers a further advantage in safety by using the non-volatile and odorless thiourea. While it introduces an extra step, the low cost of thiourea and the avoidance of specialized handling procedures for toxic gases could make this route highly competitive, especially in environments with stringent safety regulations.

Conclusion

For researchers and drug development professionals, the choice of a synthetic pathway for Cevimeline involves a trade-off between cost, efficiency, safety, and environmental impact. The original synthesis, while historically significant, is largely outdated for industrial production due to its low yield and hazardous nature.

The Apotex Pharmachem route stands out as a well-documented, high-yielding, and industrially practical method. It offers a significant improvement in safety over the original process and achieves a high final product purity.

The Emcure Pharmaceuticals route presents a compelling alternative, prioritizing safety by employing an even less hazardous thiolating agent. While it may involve an additional synthetic step, the low cost of thiourea and enhanced safety profile could make it the most attractive option for future large-scale manufacturing, aligning with the principles of green chemistry.

Ultimately, the optimal synthetic pathway will depend on the specific capabilities, priorities, and regulatory environment of the manufacturing facility. This guide provides the foundational data to support an informed decision-making process in the synthesis of this important pharmaceutical agent.

References

Evaluating the green chemistry metrics of "Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex heterocyclic compounds is a cornerstone of pharmaceutical development. Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], a key intermediate in the production of the muscarinic agonist cevimeline, presents a valuable case study for evaluating the environmental impact of synthetic methodologies.[1] This guide provides a comparative analysis of established synthetic routes to this spiro-oxirane, with a focus on green chemistry metrics. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in the pursuit of more sustainable chemical manufacturing.

Comparison of Synthetic Methodologies

The primary industrial synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] relies on the Corey-Chaykovsky reaction, a well-established method for the formation of epoxides from ketones.[1] Variations of this reaction have been developed to improve efficiency and industrial applicability. This guide evaluates two prominent Corey-Chaykovsky-based procedures.

MetricOriginal Corey-Chaykovsky SynthesisImproved Industrial Synthesis
Starting Material Quinuclidin-3-one3-Quinuclidinone Hydrochloride
Reagents Trimethyloxosulfonium iodide, Sodium HydrideTrimethylsulfoxonium iodide, Potassium tert-butoxide
Solvent Dimethyl sulfoxide (DMSO)Dimethyl sulfoxide (DMSO)
Yield Not explicitly stated in available literature54%
Atom Economy ~50.6%~50.6%
E-Factor (projected) High (significant solvent and reagent waste)Lower than original (avoids hazardous NaH)

Note: The Atom Economy is calculated based on the ideal stoichiometry of the epoxidation step. The E-Factor is a projection based on the expected waste from reagents, solvents, and workup, as detailed in the experimental protocols.

Experimental Protocols

Method 1: Original Corey-Chaykovsky Synthesis of Cevimeline Intermediate

This method, part of the original patented synthesis of cevimeline, utilizes sodium hydride as the base.

Reactants and Conditions:

  • Starting Material: Quinuclidin-3-one

  • Reagent: Trimethyloxosulfonium iodide

  • Base: Sodium Hydride (NaH)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Reaction: The reaction of quinuclidin-3-one with trimethylsulfoxonium iodide and NaH in DMSO yields the epoxide.[1]

Detailed Protocol: A detailed, quantitative experimental protocol for this specific variation is not publicly available in the reviewed literature.

Method 2: Improved Industrial Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

This improved process, detailed in a patent by Apotex Pharmachem Inc., utilizes potassium tert-butoxide, a less hazardous base than sodium hydride.[1]

Reactants and Conditions:

  • Starting Material: 3-Quinuclidinone Hydrochloride (120 g, 795.7 mmol)

  • Reagent: Trimethylsulfoxonium iodide (219 g, 993.3 mmol)

  • Base: Potassium tert-butoxide (201 g, 1789.1 mmol)

  • Solvent: Dimethyl sulfoxide (DMSO) (500 mL for the base solution, plus an initial amount for the starting materials)

  • Temperature: 0-5°C initially, then warmed to room temperature.

  • Reaction Time: 45 minutes for addition, then 16 hours at room temperature.

  • Workup: The reaction mixture is poured into an ice/water mixture, and sodium chloride is added. The aqueous phase is extracted with toluene, which is then dried and evaporated.

  • Yield: 60 g (54%) of the crude epoxide as a yellow oil.

Green Chemistry Metrics Evaluation

A critical assessment of these synthetic routes involves the application of green chemistry metrics to quantify their environmental impact.

Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the desired product. For the Corey-Chaykovsky reaction, the ideal transformation is:

C₇H₁₁NO + C₃H₉ISO → C₈H₁₃NO + (CH₃)₂SO + NaI (or KI)

The atom economy is approximately 50.6%, indicating that a significant portion of the reactant mass is converted into byproducts.

E-Factor (Environmental Factor): The E-factor is the ratio of the mass of waste to the mass of the product. A lower E-factor signifies a greener process.

  • Method 1: While a precise E-factor cannot be calculated without a detailed protocol, the use of sodium hydride, which requires careful handling and quenching, and the large volumes of solvent and extraction media, suggest a high E-factor.

  • Method 2: The provided protocol allows for a more concrete estimation. The total mass of inputs (3-quinuclidinone HCl, trimethylsulfoxonium iodide, potassium tert-butoxide, and DMSO) is substantial compared to the 60g of product obtained. The workup procedure also generates significant aqueous and organic waste. The E-factor for this process is considerably high, a common characteristic of pharmaceutical manufacturing. However, the replacement of sodium hydride with potassium tert-butoxide represents a significant improvement in safety and a reduction in hazardous waste.

Visualizing the Synthetic Workflow

To better understand the process, a logical workflow diagram is presented below.

G cluster_synthesis Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] start Start: 3-Quinuclidinone HCl reagents Add Trimethylsulfoxonium Iodide & Potassium tert-butoxide in DMSO start->reagents reaction Corey-Chaykovsky Reaction (0-5°C to RT, 16h) reagents->reaction workup Quench with water, extract with toluene reaction->workup product Product: Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] workup->product

Caption: Workflow for the improved industrial synthesis.

Alternative and Future Perspectives

While the Corey-Chaykovsky reaction is a reliable method, its green chemistry metrics are suboptimal. Future research should focus on developing alternative, more sustainable routes.

  • Domino Reactions: These multi-reaction sequences in a single pot can reduce solvent usage and purification steps, thereby lowering the E-factor.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption, contributing to a greener process.

  • Catalytic Methods: The development of catalytic, enantioselective epoxidation methods would represent a significant advancement, reducing the need for stoichiometric reagents and improving atom economy.

The continued exploration of these greener alternatives is crucial for the pharmaceutical industry to minimize its environmental footprint while advancing the synthesis of essential medicines.

References

Safety Operating Guide

Personal protective equipment for handling Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Summary

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesChemical-resistant (e.g., Nitrile rubber)To prevent skin contact and potential sensitization.
Eye Protection Safety GogglesSnug-fitting, providing a complete seal around the eyes.To protect against splashes and eye irritation.[1]
Body Protection Laboratory CoatLong-sleeved, fully buttonedTo protect skin and personal clothing from contamination.
Respiratory Protection Fume HoodTo be used as the primary engineering control to minimize inhalation exposure. A respirator may be required for spill cleanup or if working outside of a fume hood.

Operational Plan

Strict adherence to the following operational procedures is required to ensure the safe handling of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

Preparation and Handling
  • Work Area: All handling of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] must be conducted within a certified chemical fume hood.

  • PPE: Don all required personal protective equipment as outlined in the table above before handling the compound.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

  • Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

In Case of Exposure or Spill
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety (EHS) department.

    • For small spills, if properly trained and equipped, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent.

Disposal Plan

All waste containing Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] must be treated as hazardous waste.

  • Chemical Waste: Collect all unused material and solutions in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with the compound must be collected in a designated hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program. Do not dispose of this chemical down the drain.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_spill_kit Ensure Spill Kit is Accessible prep_fume_hood->prep_spill_kit handle_weigh Weigh Compound in Fume Hood prep_spill_kit->handle_weigh handle_solution Prepare Solutions in Fume Hood handle_weigh->handle_solution cleanup_decontaminate Decontaminate Work Area handle_solution->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for the safe handling of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.